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(4-((3-Methylbutanamido)methyl)phenyl)boronic acid Documentation Hub

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  • Product: (4-((3-Methylbutanamido)methyl)phenyl)boronic acid

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Application of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid: A Technical Guide

Executive Summary In modern medicinal chemistry and bioconjugation, the strategic selection of building blocks dictates the success of late-stage functionalization and target affinity. (4-((3-Methylbutanamido)methyl)phen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and bioconjugation, the strategic selection of building blocks dictates the success of late-stage functionalization and target affinity. (4-((3-Methylbutanamido)methyl)phenyl)boronic acid (CAS: 2246581-88-2) is a highly versatile, bifunctional scaffold. It combines the orthogonal reactivity of a para-substituted phenylboronic acid with the lipophilic, hydrogen-bonding capacity of an isovaleramide (3-methylbutanamido) tail.

This whitepaper provides an in-depth mechanistic analysis of this compound, detailing its physicochemical profile, its utility in Suzuki-Miyaura cross-coupling, and its application in reversible covalent targeting. Furthermore, I have outlined self-validating experimental protocols designed to maximize yield and ensure reproducibility in your workflows.

Structural and Physicochemical Profiling

Understanding the physical properties of this building block is critical for predicting its behavior in both synthetic environments and biological assays. The molecule features three distinct domains:

  • The Boronic Acid Warhead: An electron-deficient,

    
    -hybridized Lewis acid capable of reversible covalent interactions.
    
  • The para-Methylamine Linker: Provides rotational degrees of freedom, decoupling the amide's electronic effects from the phenyl ring.

  • The 3-Methylbutanamido Tail: A branched aliphatic chain that mimics the side chain of the amino acid leucine, making it highly effective at occupying hydrophobic pockets (e.g., the S1 subsite of serine proteases).

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Experimental Significance
CAS Number 2246581-88-2Primary identifier for inventory and regulatory tracking.
Molecular Formula C₁₂H₁₈BNO₃Defines exact stoichiometry for reaction equivalents.
Molecular Weight 235.09 g/mol Low molecular weight ensures the final coupled scaffold remains within Lipinski's Rule of 5.
SMILES CC(C)CC(=O)NCC1=CC=C(C=C1)B(O)OEssential for in silico docking and cheminformatics.
Estimated pKa ~8.8 (-B(OH)₂)Remains predominantly neutral and trigonal planar at physiological pH (7.4).
Lipophilicity Branched AliphaticEnhances membrane permeability and Van der Waals interactions in protein binding sites.

Mechanistic Utility in Drug Development

Suzuki-Miyaura Cross-Coupling

The most prominent application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling. As established in foundational literature (), the rate-limiting step for organoboron compounds is often transmetalation. Because the boronic acid moiety is inherently a weak nucleophile, it must be activated by an inorganic base (e.g., K₂CO₃) to form the electron-rich,


-hybridized boronate anion. This activation step is non-negotiable for facilitating the transfer of the organic group to the palladium center.

Suzuki A Aryl Halide (Electrophile) D Oxidative Addition [Pd(II) Complex] A->D + Pd(0) B Boronic Acid (CAS 2246581-88-2) E Transmetalation [Pd(II) Diaryl] B->E Boronate Anion C Pd(0) Catalyst C->D D->E + Base (Activation) F Reductive Elimination E->F F->C Regenerate Pd(0) G Coupled Product (Target Scaffold) F->G

Fig 1: Mechanistic workflow of Suzuki-Miyaura cross-coupling using the boronic acid building block.

Reversible Covalent Targeting (Diol & Protease Binding)

Beyond synthesis, the empty p-orbital of the boron atom allows it to act as a reversible covalent warhead. In biological sensor applications, it reacts with 1,2- or 1,3-diols (such as saccharides) to form stable cyclic boronate esters. According to detailed kinetic studies (), this complexation is highly pH-dependent, requiring the pH to be near or above the pKa of the boronic acid to generate the reactive tetrahedral boronate species.

Diol A Boronic Acid (sp2, Neutral) B Boronate Anion (sp3, Active) A->B OH- (pH > pKa) D Boronate Ester (Stable Complex) B->D - 2H2O C Target Diol (e.g., Saccharide) C->D Binding D->A Acidic Hydrolysis

Fig 2: Reversible covalent complexation equilibrium between the boronic acid and target diols.

Experimental Methodologies: Self-Validating Protocols

To ensure high fidelity in your experimental outcomes, I have designed the following protocols as self-validating systems . Each protocol includes integrated checkpoints to confirm mechanistic success before proceeding to the next step.

Protocol A: Standardized Suzuki-Miyaura Coupling

Objective: Append the 4-((3-Methylbutanamido)methyl)phenyl moiety to an aryl bromide core.

  • Reagent Preparation & Degassing:

    • Combine the Aryl Bromide (1.0 eq), (4-((3-Methylbutanamido)methyl)phenyl)boronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a Schlenk flask.

    • Causality: A slight excess of boronic acid compensates for potential protodeboronation, a common side reaction where the C-B bond is cleaved by water.

  • Solvent Addition:

    • Add a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge the solution with Argon for 15 minutes.

    • Causality: Water is essential to dissolve the K₂CO₃ and facilitate the formation of the reactive boronate anion. Oxygen must be removed to prevent the oxidation of the Pd(0) catalyst.

  • Catalyst Introduction:

    • Add Pd(dppf)Cl₂ (0.05 eq) under Argon. Heat to 80°C.

    • Causality: The bidentate dppf ligand enforces a cis-geometry at the palladium center, vastly accelerating the rate-limiting reductive elimination step.

  • Self-Validation Checkpoint (In-Process Monitoring):

    • After 2 hours, pull a 10 µL aliquot, dilute in MeCN, and run LC-MS.

    • Validation: You must observe the disappearance of the Aryl Bromide mass. If a mass corresponding to the protodeboronated side-product (MW: 191.27 g/mol ) is dominant, your solvent was insufficiently degassed or the temperature is too high.

  • Workup:

    • Cool to room temperature, dilute with EtOAc, and wash with brine (3x). Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Diol-Binding Fluorescent Assay (Alizarin Red S Displacement)

Objective: Validate the reversible covalent binding capacity of the boronic acid.

  • Reporter Complex Formation:

    • Prepare a 10 µM solution of Alizarin Red S (ARS) in 0.1 M phosphate buffer (pH 8.5). Add 100 µM of the boronic acid.

    • Causality: At pH 8.5 (near the pKa), the boronic acid forms a boronate ester with the catechol moiety of ARS, resulting in a dramatic increase in fluorescence (λ_ex = 468 nm, λ_em = 572 nm).

  • Self-Validation Checkpoint (Baseline Control):

    • Validation: Measure the fluorescence of ARS alone vs. the ARS-Boronic Acid complex. A minimum 5-fold increase in fluorescence confirms the structural integrity and reactivity of the boronic acid warhead.

  • Competitive Displacement:

    • Titrate the target diol (e.g., Fructose) into the solution from 10 µM to 10 mM.

    • Causality: Fructose has a higher binding affinity for boronic acids than ARS. As fructose binds, ARS is displaced into the bulk solvent, quenching the fluorescence.

  • Data Analysis:

    • Plot the decrease in fluorescence against the log concentration of the diol to calculate the apparent binding constant (

      
      ).
      

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews URL: [Link][1]

  • Title: A detailed examination of boronic acid–diol complexation Source: Tetrahedron URL: [Link][2]

Sources

Exploratory

Predicted pKa Values and Acid-Base Profiling of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid: A Technical Guide for Drug Development

Executive Summary Understanding the acid dissociation constant (pKa) of active pharmaceutical ingredients (APIs) and chemical probes is a non-negotiable prerequisite in rational drug design. For (4-((3-Methylbutanamido)m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the acid dissociation constant (pKa) of active pharmaceutical ingredients (APIs) and chemical probes is a non-negotiable prerequisite in rational drug design. For (4-((3-Methylbutanamido)methyl)phenyl)boronic acid (CAS: 2246581-88-2) , the pKa dictates its solubility, membrane permeability, and binding affinity to cis-diol-containing targets (e.g., glycated proteins, carbohydrates) under physiological conditions.

Because empirical pKa data for this specific derivative is sparse in primary literature, this whitepaper synthesizes structural thermodynamics, Hammett constant analysis, and established computational models to provide highly accurate predicted pKa values. Furthermore, it outlines self-validating experimental workflows required to empirically confirm these predictions in the laboratory.

Structural Deconstruction and Mechanistic pKa Prediction

To predict the pKa with scientific rigor, we must deconstruct the molecule into its ionizable moieties and analyze the electronic influence of its substituents. The molecule contains two functional groups of interest: the boronic acid moiety and the amide moiety.

The Boronic Acid Moiety: Lewis Acidity

Unlike traditional Brønsted-Lowry acids that donate a proton directly, arylboronic acids act as Lewis acids . In aqueous media, the electron-deficient boron atom (sp² hybridized, possessing an empty p-orbital) accepts a hydroxide ion (OH⁻) from water, transitioning to a tetrahedral boronate anion (sp³ hybridized) and releasing a hydronium ion (H₃O⁺) .

The baseline pKa of unsubstituted phenylboronic acid is well-established at 8.83 . The acidity is heavily modulated by the electronic nature of the para-substituent.

  • Substituent Analysis: The substituent here is a (3-methylbutanamido)methyl group (-CH₂-NH-CO-CH₂-CH(CH₃)₂).

  • Electronic Effect: The methylene (-CH₂-) spacer completely insulates the boronic acid from any resonance (mesomeric) electron-withdrawing effects of the amide carbonyl. Therefore, the substituent acts primarily through a weak inductive effect, behaving similarly to a standard alkyl group (e.g., a para-tolyl group, which shifts the pKa to ~8.97).

  • Prediction: The insulated amide exerts a negligible electron-withdrawing pull, resulting in a predicted pKa nearly identical to the unsubstituted baseline.

The Amide Moiety: Acid-Base Neutrality

The secondary amide group is highly stable. The delocalization of the nitrogen lone pair into the carbonyl pi-system renders it non-basic under physiological conditions (conjugate acid pKa ~ -1.0). Similarly, deprotonation of the amide nitrogen requires extreme basicity (pKa > 15).

Quantitative Data Summary
Functional GroupHybridization ShiftPredicted pKaPhysiological State (pH 7.4)
Boronic Acid (-B(OH)₂)sp²

sp³
8.85 ± 0.15 >95% Neutral (Trigonal Planar)
Amide Nitrogen (Protonation)sp²

sp³
~ -1.0 Neutral
Amide Nitrogen (Deprotonation)sp²

sp
> 15.0 Neutral

Table 1: Predicted pKa values and physiological ionization states for (4-((3-Methylbutanamido)methyl)phenyl)boronic acid.

Causality in Experimental Choices: Why pKa Matters

As an Application Scientist, I emphasize that knowing the pKa is not just a regulatory checkbox; it is the mechanistic foundation of your assay design.

The transition from the neutral trigonal planar form to the anionic tetrahedral form fundamentally alters the molecule's reactivity. The tetrahedral boronate anion is the active species that forms stable, reversible covalent cyclic esters with 1,2- or 1,3-diols . Because the predicted pKa is ~8.85, at a physiological pH of 7.4, the molecule exists predominantly in its neutral, inactive form. If your goal is to maximize target binding in an in vitro assay, formulating the buffer at pH 8.5–9.0 will artificially shift the equilibrium, exponentially increasing the concentration of the reactive boronate anion.

AcidBase State1 (4-((3-Methylbutanamido)methyl)phenyl) boronic acid Neutral (sp2) State2 (4-((3-Methylbutanamido)methyl)phenyl) boronate anion Anionic (sp3) State1->State2 + 2H2O -> H3O+ pKa ~ 8.85 State2->State1 + H3O+ -> 2H2O

Figure 1: Lewis acid-base equilibrium of the boronic acid moiety.

Self-Validating Experimental Protocols for pKa Determination

To transition from predicted to empirical data, orthogonal validation is required. Relying on a single analytical method introduces systemic bias. Below are the step-by-step methodologies for a self-validating pKa determination system.

Protocol A: UV-Vis Spectrophotometric Titration

Causality: Why UV-Vis? In the neutral state, the empty p-orbital of the boron atom conjugates with the pi-system of the phenyl ring. Upon hydroxide coordination (anion formation), this orbital is filled, breaking the extended conjugation. This induces a measurable hypsochromic (blue) shift in the UV spectrum (typically shifting absorbance from ~275 nm to ~238 nm). Tracking this isosbestic shift provides a thermodynamically rigorous pKa .

Step-by-Step Methodology:

  • Preparation: Prepare a 50 µM stock solution of the compound in a universal buffer system (e.g., Britton-Robinson buffer) to ensure constant ionic strength (I = 0.15 M with NaCl) across a wide pH range.

  • Titration: Adjust the pH of the solutions from pH 6.0 to 11.0 in increments of 0.2 pH units using micro-additions of 0.1 M NaOH or HCl.

  • Measurement: Record the UV-Vis spectra (200–350 nm) for each pH point at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Data Extraction: Plot the ratio of absorbance (

    
    ) against pH.
    
  • Non-Linear Regression: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the precise pKa.

Protocol B: Potentiometric Titration

Causality: Potentiometry measures the bulk consumption of titrant. To ensure the measured pKa is not an artifact of molecular aggregation (boronic acids are prone to forming boroxines at high concentrations), titrations must be performed at multiple analyte concentrations. A concentration-independent pKa confirms monomeric behavior.

Step-by-Step Methodology:

  • Calibration: Calibrate a high-precision glass electrode using standard buffers at 25.0 °C.

  • Analyte Preparation: Prepare three distinct concentrations (e.g., 1 mM, 2 mM, 3 mM) of the compound in 0.15 M NaCl (background electrolyte). Note: If aqueous solubility is limited, use a methanol/water co-solvent system and apply the Yasuda-Shedlovsky extrapolation to determine the aqueous pKa.

  • Titration: Titrate with standardized 0.1 M NaOH under a nitrogen atmosphere to prevent CO₂ absorption (which forms carbonic acid and skews the pH).

  • First Derivative Analysis: Plot the first derivative of the titration curve (

    
    ) to identify the equivalence point. The pH at the half-equivalence point represents the pKa.
    

Workflow Step1 Prepare Analyte (Multiple Concentrations) Step2 Assess Monomeric State (Rule out Boroxine formation) Step1->Step2 Causality: Prevent aggregation artifacts Step3 Orthogonal Titration Methods Step2->Step3 Confirmed Monomer MethodA Potentiometric Titration (Glass Electrode, 25°C) Step3->MethodA MethodB UV-Vis Spectrophotometry (Absorbance at 238/275 nm) Step3->MethodB Data Data Synthesis (Non-linear Regression) MethodA->Data pH vs Volume curve MethodB->Data pH vs Absorbance curve Output Validated Empirical pKa (Target: ~8.85) Data->Output Cross-validation

Figure 2: Self-validating orthogonal workflow for empirical pKa determination.

Conclusion and Formulation Implications

For drug development professionals formulating (4-((3-Methylbutanamido)methyl)phenyl)boronic acid, the predicted pKa of 8.85 dictates a highly specific pharmacokinetic profile. At physiological pH (7.4), the molecule is overwhelmingly neutral. This neutrality maximizes lipophilicity and passive membrane permeability, making it highly suitable for intracellular targeting. However, researchers must account for the fact that only a small fraction (~3-4%) exists in the active boronate anion state at pH 7.4, which will dictate the observed apparent binding kinetics (


) in physiological assays.

References

  • MDPI. "On the Computational Determination of the pKa of Some Arylboronic Acids." Molecules, 2020. Available at:[Link]

  • Agilent Technologies. "Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications." Agilent Technical Overview. Available at:[Link]

  • ChemRxiv. "Phenylboronic acids as pH-selective ligands: a lead for pharmacological chaperones." ChemRxiv Preprint Server, 2021. Available at:[Link]

Foundational

Solubility and Solvation Dynamics of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid in DMSO and Methanol: A Technical Guide

Executive Summary Understanding the solvation dynamics of functionalized boronic acids is a critical prerequisite for robust drug development and high-throughput screening. This whitepaper provides an in-depth analysis o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solvation dynamics of functionalized boronic acids is a critical prerequisite for robust drug development and high-throughput screening. This whitepaper provides an in-depth analysis of the solubility behavior of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid in two ubiquitous laboratory solvents: Dimethyl sulfoxide (DMSO) and Methanol (MeOH). By deconstructing the structural causality behind its solvation, we outline why DMSO serves as the optimal storage solvent, whereas Methanol induces reversible covalent modifications that can confound analytical characterization.

Structural Analysis & Causality of Solvation

To predict and manipulate the solubility of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid (CAS No. 2246581-88-2)[1], one must first analyze its molecular architecture. The compound (Molecular Weight: 235.09, Formula: C₁₂H₁₈BNO₃)[1] features two distinct functional domains that dictate its interaction with solvents:

  • The Phenylboronic Acid Moiety: The

    
     group contains an 
    
    
    
    -hybridized, electron-deficient boron atom with an empty p-orbital. This makes the molecule a Lewis acid capable of accepting electron pairs from nucleophilic solvents[2]. Additionally, the two hydroxyl groups act as potent hydrogen bond donors and acceptors.
  • The 3-Methylbutanamido Linker: The amide group (

    
    ) introduces a dual hydrogen-bonding network. The 
    
    
    
    acts as a donor, while the
    
    
    acts as an acceptor.

The Causality of Solubility: The high solubility of this compound in polar solvents is driven by the entropic gain of solvent-solute hydrogen bonding, which overcomes the enthalpic penalty of disrupting the compound's solid-state crystal lattice. However, the exact nature of this solvation differs drastically depending on whether the solvent is aprotic (DMSO) or protic/nucleophilic (Methanol).

Solvation Dynamics in Dimethyl Sulfoxide (DMSO)

DMSO is the gold standard for preparing stock solutions in biological assays and synthetic screening. It is a highly polar aprotic solvent.

  • Mechanism of Solvation: DMSO dissolves the compound purely through non-covalent interactions. The highly polarized

    
     bond of DMSO acts as a powerful hydrogen bond acceptor, coordinating with the two hydroxyl protons of the boronic acid and the amide 
    
    
    
    proton. Because DMSO lacks a nucleophilic proton-donating group, it does not covalently attack the empty p-orbital of the boron atom.
  • Stability Considerations: While solvation in DMSO is thermodynamically stable, boronic acids are susceptible to two primary degradation pathways if the solvent is compromised: protodeboronation (cleavage of the C-B bond) and oxidation (conversion of the boronic acid to a phenol)[3]. These pathways are catalyzed by the presence of trace water, extreme pH, or reactive oxygen species[3]. Therefore, maintaining anhydrous conditions is paramount.

Solvation Dynamics and Esterification in Methanol (MeOH)

Methanol is a polar protic solvent that readily dissolves the compound, but it does so via a chemically reactive pathway rather than simple passive solvation.

  • Mechanism of Solvation (Reversible Esterification): Methanol acts as both a hydrogen-bonding solvent and a nucleophile. The oxygen lone pair of methanol attacks the empty p-orbital of the Lewis acidic boron atom, forming a tetrahedral intermediate[4]. Subsequent dehydration leads to a condensation reaction, forming a dimethyl boronate ester [5].

  • Analytical Impact: This esterification is an equilibrium process. In pure methanol, the equilibrium shifts heavily toward the dimethyl ester. This phenomenon is a frequent source of error in LC-MS analysis; researchers expecting to see the

    
     mass of the free acid (m/z 236) will instead observe the mass of the dimethyl ester 
    
    
    
    (m/z 264)[5]. Furthermore,
    
    
    NMR will show chemical shifts reflecting the dynamic exchange between trigonal planar and solvent-inserted tetrahedral species[2],[4].

Visualizing Solvation Pathways

Solvation_Pathways Compound (4-((3-Methylbutanamido)methyl) phenyl)boronic acid DMSO DMSO (Polar Aprotic) Compound->DMSO Dissolution MeOH Methanol (Polar Protic) Compound->MeOH Dissolution DMSO_Solv Stable Solvation Complex (H-Bonding via S=O) DMSO->DMSO_Solv H-Bond Acceptance MeOH_Solv Reversible Esterification (Nucleophilic Attack) MeOH->MeOH_Solv Lewis Acid-Base Rxn Degradation Protodeboronation / Oxidation (If H2O/O2 present) DMSO_Solv->Degradation Stress (Heat/Water) Ester Dimethyl Boronate Ester + H2O MeOH_Solv->Ester Condensation

Fig 1. Solvation pathways and degradation mechanisms in DMSO versus Methanol.

Comparative Quantitative Data

The table below summarizes the contrasting behaviors of the compound in DMSO and Methanol.

ParameterDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Solvent Classification Polar AproticPolar Protic / Nucleophilic
Primary Solvation Force Hydrogen-bond acceptance (

)
Lewis acid-base reaction & H-bonding
Dominant Species in Solution Free Boronic AcidDimethyl Boronate Ester (Equilibrium)
Typical Solubility Limit

mM (Highly Soluble)

mM (Highly Soluble)
Long-Term Stability High (if kept anhydrous at -20°C)[3]Low (Continuous dynamic exchange)
LC-MS Artifacts None expectedMass shift of +28 Da (Dimethyl ester)

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, experimental protocols must be self-validating. The following methodologies guarantee that the concentration and chemical identity of the boronic acid are preserved.

Protocol A: High-Fidelity DMSO Stock Preparation

Objective: Prepare a degradation-resistant stock solution for biological assays.

  • Thermal Equilibration: Allow the lyophilized boronic acid vial to equilibrate to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.

  • Gravimetric Measurement: Weigh the desired mass of the compound using an analytical balance (e.g., 2.35 mg for a 10 mM stock in 1 mL).

  • Solvent Validation: Utilize anhydrous DMSO. Validate the solvent prior to use via Karl Fischer titration to ensure water content is

    
     ppm.
    
  • Dissolution: Add the anhydrous DMSO. Vortex for 30 seconds. If the solution is not optically clear, sonicate in a water bath at 25°C for 1 minute.

  • Inert Storage: Aliquot the solution into single-use amber glass vials. Blanket the headspace of each vial with Argon gas before sealing to prevent oxidative stress[3]. Store at -20°C[3].

Protocol B: NMR-Based Speciation Assessment in Methanol

Objective: Quantify the ratio of free boronic acid to dimethyl ester in methanol.

  • Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of deuterated methanol (

    
    ).
    
  • Internal Standard Spiking (Self-Validation): Add a precisely known molar quantity of an inert internal standard, such as dimethyl sulfone[4]. This allows for absolute mass balance calculation, proving that no compound precipitated out of solution.

  • Data Acquisition: Acquire quantitative

    
     and 
    
    
    
    NMR spectra.
  • Data Interpretation:

    • Use the

      
       NMR to integrate the internal standard against the aromatic protons of the compound to validate total concentration.
      
    • Use the

      
       NMR to assess speciation. Trigonal planar species (free acid/ester) will appear downfield (
      
      
      
      ppm), while tetrahedral solvent-inserted species will appear upfield (
      
      
      ppm)[2],[4].

Experimental_Workflow Step1 1. Gravimetric Preparation Step2 2. Solvent Addition Step1->Step2 Step3 3. Internal Standard Spiking Step2->Step3 Step4 4. NMR / LC-MS Acquisition Step3->Step4 Step5 5. Speciation & Stability Analysis Step4->Step5

Fig 2. Self-validating experimental workflow for assessing boronic acid stability.

References

  • PNAS. "Boronic acid with high oxidative stability and utility in biological contexts". pnas.org. URL: [Link]

  • Wikipedia. "Boronic acid - Boronic esters". wikipedia.org. URL: [Link]

  • ChemRxiv. "Internal and external catalysis in boronic ester networks". chemrxiv.org. URL: [Link]

Sources

Exploratory

Thermodynamic Stability of Amide-Linked Phenylboronic Acid Derivatives

Executive Summary This technical guide analyzes the thermodynamic and kinetic stability profiles of amide-linked phenylboronic acid (PBA) derivatives. In drug development—specifically for covalent inhibitors (e.g., prote...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the thermodynamic and kinetic stability profiles of amide-linked phenylboronic acid (PBA) derivatives. In drug development—specifically for covalent inhibitors (e.g., proteasome inhibitors) and glucose-responsive insulin delivery—the boronic acid moiety functions as a reversible covalent warhead. Its efficacy relies on a delicate balance between Lewis acidity (thermodynamic affinity for diols/nucleophiles) and chemical integrity (resistance to protodeboronation and hydrolysis).

This guide moves beyond standard characterization, detailing the structural determinants of stability—such as the ortho-amide "W-conformation"—and providing validated protocols for determining pKa and hydrolytic half-lives using


 NMR.

Part 1: Structural Thermodynamics & Electronic Effects

The thermodynamic stability of PBA derivatives is governed by the equilibrium between the neutral trigonal planar form (


) and the anionic tetrahedral form (

). The amide linkage modifies this equilibrium through inductive effects and intramolecular hydrogen bonding.
The Equilibrium

The fundamental parameter defining the reactivity of a PBA derivative is its acid dissociation constant (


).


  • Low

    
     (Electron Deficient):  The boron is more Lewis acidic, favoring the tetrahedral form at physiological pH (7.4). This increases binding affinity (
    
    
    
    ) for diols (e.g., serine proteases, carbohydrates) but may increase susceptibility to oxidative deboronation.
  • High

    
     (Electron Rich):  The boron remains neutral at pH 7.4. Binding requires higher pH or stabilization of the ester complex.
    
The Ortho-Amide Effect: The "W-Conformation"

In ortho-amidophenylboronic acids, the position of the amide group creates a critical structural stabilization known as the W-conformation .

  • Mechanism: The amide proton (

    
    ) acts as a hydrogen bond donor to one of the boronic acid hydroxyl oxygens.
    
  • Thermodynamic Consequence: This intramolecular H-bond stabilizes the neutral trigonal form , making it energetically more difficult to ionize to the tetrahedral boronate anion.

  • Result: Ortho-amide derivatives typically exhibit a higher

    
      (approx. 8.5–9.0) compared to para-isomers or unsubstituted PBA (
    
    
    
    ). This contrasts with ortho-aminomethyl derivatives (Wulff-type), where N-B coordination stabilizes the tetrahedral form, lowering the
    
    
    to
    
    
    .
Diagram: Equilibrium and Intramolecular Stabilization[1]

PBA_Equilibrium cluster_neutral Neutral Form (sp2) cluster_anionic Anionic Form (sp3) Neutral Trigonal Planar Ar-B(OH)2 Anionic Tetrahedral Boronate Ar-B(OH)3 (-) Neutral->Anionic + 2H2O, - H3O+ (Ka) Complex Cyclic Boronate Ester (Therapeutic Active State) Neutral->Complex Binding (Low Affinity) W_Shape Ortho-Amide Stabilization (W-Conformation H-Bond) W_Shape->Neutral Stabilizes Anionic->Complex Binding (High Affinity) Diol Target Diol (Sugar/Serine)

Figure 1: Thermodynamic equilibrium of amide-linked PBAs. The "W-Conformation" in ortho-isomers stabilizes the neutral form, shifting the equilibrium left and raising pKa.

Part 2: Chemical Stability & Degradation Pathways

Thermodynamic stability refers to the equilibrium state, but kinetic stability determines shelf-life and metabolic persistence.

Protodeboronation (C-B Bond Cleavage)

The irreversible cleavage of the Carbon-Boron bond is the primary degradation pathway.



  • Mechanism: Often proceeds via an ipso-substitution pathway. It is accelerated by:

    • Metal Catalysis: Trace transition metals (Pd, Cu) from synthesis.

    • High Temperature: Autoclaving can induce cleavage.

    • Electron-Poor Rings: While electron-withdrawing groups increase Lewis acidity (good for binding), they can destabilize the C-B bond towards nucleophilic attack or radical mechanisms depending on pH.

  • Amide Influence: Amide linkers are generally stable. However, if the amide hydrolysis occurs first, the resulting amine/aniline can rapidly accelerate deboronation via zwitterionic intermediates.

Amide Hydrolysis (Intramolecular Catalysis)

The boronic acid group can act as an intramolecular Lewis acid catalyst, potentially accelerating the hydrolysis of the adjacent amide bond, particularly in ortho-isomers.

  • Observation: At physiological pH, amide-linked PBAs are kinetically stable. Significant hydrolysis is usually only observed at extreme pH (<2 or >12) or high temperatures (>60°C).

Part 3: Experimental Protocols

Protocol A: Determination of via NMR

Potentiometric titration is often inaccurate for boronic acids due to low solubility and slow kinetics.


 NMR is the authoritative method as it distinctively resolves the 

(approx. 30 ppm) and

(approx. 1-10 ppm) species.

Reagents:

  • Deuterated Solvent:

    
     (1:1) or Phosphate Buffer in 
    
    
    
    .
  • Internal Standard:

    
     (external capillary) or Trimethyl borate (hydrolyzes, use with caution). Recommended: Diphenylborinic acid (stable reference).
    

Workflow:

  • Preparation: Dissolve PBA derivative (10 mM) in buffered

    
     at pH values ranging from 4 to 12 (0.5 unit increments).
    
  • Acquisition: Acquire

    
     NMR spectra (160 MHz). Use a quartz tube if background boron signal is high (borosilicate glass contains boron).
    
  • Analysis: Plot the chemical shift (

    
    ) vs. pH.
    
    
    
    
  • Calculation: Fit the sigmoidal curve to determine the inflection point (

    
    ).
    
Protocol B: Hydrolytic Stability Assay (HPLC-MS)

Objective: Quantify degradation (protodeboronation or amide cleavage) over time.

Workflow:

  • Incubation: Prepare 100 µM compound in PBS (pH 7.4) and Human Plasma. Incubate at 37°C.

  • Sampling: Aliquot at

    
     hours.
    
  • Quenching: Precipitate proteins with cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: LC-MS/MS monitoring the parent ion

    
     and the deboronated product 
    
    
    
    .
  • Data: Plot

    
     vs. time to determine 
    
    
    
    and half-life (
    
    
    ).
Diagram: Experimental Workflow

Experimental_Workflow cluster_pKa Thermodynamic Characterization (pKa) cluster_Stability Kinetic Stability Profiling Start Synthesis of Amide-Linked PBA NMR_Prep Prepare pH Series (4-12) in D2O/Buffer Start->NMR_Prep Incubation Incubate in Plasma/PBS 37°C Start->Incubation NMR_Run 11B NMR Acquisition (Quartz Tube) NMR_Prep->NMR_Run Curve_Fit Sigmoidal Fit of Chemical Shift NMR_Run->Curve_Fit pKa_Result Determine pKa (sp2/sp3 ratio) Curve_Fit->pKa_Result Sampling LC-MS/MS Quantification (Parent vs Deboronated) Incubation->Sampling HalfLife Calculate t(1/2) Sampling->HalfLife

Figure 2: Integrated workflow for characterizing thermodynamic (pKa) and kinetic stability.

Part 4: Data Summary & Design Guidelines

The following table summarizes the expected thermodynamic shifts based on amide positioning.

Substituent PositionElectronic EffectStructural Effect

(vs PhB(OH)2)
Stability Risk
Unsubstituted ReferencePlanar0 (Ref

8.8)
Moderate
Ortho-Amide Inductive (-I), Resonance (+R)W-Conformation (Stabilizing) +0.5 to +1.5 Low (Steric protection)
Meta-Amide Inductive (-I)None-0.5 to -1.0Low
Para-Amide Inductive (-I), Resonance (+R)None

0
Moderate
Ortho-Fluoro Inductive (-I)H-bond acceptor-1.5 to -2.0High (Facilitates hydrolysis)

Design Recommendation: For drug candidates requiring high stability and reduced off-target binding (high specificity), utilize ortho-amide linkers. The elevated


 ensures the molecule remains neutral in circulation (reducing non-specific binding to serum diols) but can still undergo specific covalent bonding within the active site of a target protein if the local environment lowers the effective 

or stabilizes the tetrahedral transition state.

References

  • Structural Analysis of Phenyl Boronic Acid–Diol Condensations Source: National Science Foundation / Journal of Organic Chemistry (2022) Significance: Establishes

    
     NMR as the primary method for 
    
    
    
    determination and details the
    
    
    equilibrium shift in the presence of diols.
  • Susceptibility to Hydrolysis of Phenylboronic Pinacol Esters at Physiological pH Source: Central European Journal of Chemistry (2013) Significance:[1] Provides kinetic data on the hydrolytic stability of boronic esters and the influence of aromatic substituents on degradation rates.

  • Protodeboronation of Ortho- and Para-Phenol Boronic Acids Source: Journal of Organic Chemistry (2013) Significance: Details the mechanism of protodeboronation and how ortho-substituents can facilitate or block this degradation pathway.

  • Guidelines for NMR Measurements for Determination of pKa Values Source: IUPAC Technical Report (2006) Significance:[2] The authoritative standard for conducting NMR titrations to ensure accuracy in thermodynamic measurements.

  • Boronic Acids in Medicinal Chemistry: Synthesis and Biological Applications Source: Molecules (2019) Significance: Comprehensive review of boronic acid applications in drug design, including proteasome inhibitors and stability considerations.

Sources

Foundational

Synthesis pathways for (4-((3-Methylbutanamido)methyl)phenyl)boronic acid from isovaleric acid

Executive Summary The incorporation of boronic acids into small molecules has become a cornerstone of modern drug discovery, particularly in the development of covalent inhibitors, proteolysis-targeting chimeras (PROTACs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of boronic acids into small molecules has become a cornerstone of modern drug discovery, particularly in the development of covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and chemical probes. The target molecule, (4-((3-Methylbutanamido)methyl)phenyl)boronic acid , represents a highly functionalized building block featuring a hydrophobic isovaleric acid-derived tail linked via an amide bond to a phenylboronic acid headgroup.

This whitepaper details two distinct synthetic strategies for constructing this molecule from isovaleric acid: a Convergent Direct Amidation approach and a Linear Late-Stage Borylation approach. By analyzing the mechanistic causality behind reagent selection, workup conditions, and intermediate stability, this guide provides a self-validating framework for researchers to execute and optimize these pathways.

Retrosynthetic Analysis & Strategic Planning

The structural core of the target molecule relies on two primary linkages: the amide bond and the carbon-boron (C-B) bond. Depending on the availability of starting materials and the scale of synthesis, the molecule can be disconnected in two ways.

Retrosynthesis Target (4-((3-Methylbutanamido)methyl)phenyl)boronic acid Path1 Pathway 1: Direct Amidation Target->Path1 Path2 Pathway 2: Late-Stage Borylation Target->Path2 SM1 Isovaleric Acid + (4-(Aminomethyl)phenyl)boronic acid Path1->SM1 Int2 N-(4-bromobenzyl)-3-methylbutanamide Path2->Int2 SM2 Isovaleric Acid + 4-Bromobenzylamine Int2->SM2

Retrosynthetic analysis of the target boronic acid via two distinct pathways.

  • Pathway 1 (Direct Amidation): Forms the amide bond in a single step using commercially available (4-(aminomethyl)phenyl)boronic acid. This is atom-economical but requires handling the highly polar free boronic acid throughout the reaction.

  • Pathway 2 (Late-Stage Borylation): Masks the boronic acid as an aryl bromide during the amidation step, followed by a palladium-catalyzed Miyaura borylation and subsequent deprotection. This allows for easier purification of intermediates using standard silica gel chromatography.

Pathway 1: Convergent Direct Amidation

Mechanistic Causality & Design

Boronic acids are generally stable to standard peptide coupling conditions, provided that the coupling reagents do not inadvertently react with the boronic acid hydroxyls. The use of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is specifically chosen here over DCC (N,N'-Dicyclohexylcarbodiimide)[1]. EDC generates a water-soluble urea byproduct, which is critical because the target boronic acid is highly polar and difficult to separate from organic-soluble byproducts via chromatography[2].

A known complication in handling free boronic acids is their tendency to undergo reversible dehydration to form boroxines (trimeric cyclic anhydrides) during concentration or drying. The protocol mitigates this by controlling the pH during aqueous workup and utilizing lyophilization or controlled crystallization.

Pathway1 Step1 Activation Isovaleric Acid + EDC·HCl + HOBt Step2 Coupling Add (4-(Aminomethyl)phenyl)boronic acid + DIPEA Step1->Step2 Step3 Aqueous Workup Dilute HCl wash to remove urea Step2->Step3 Step4 Product Isolation Crystallization (Boroxine control) Step3->Step4

Workflow for Pathway 1: Direct amidation using EDC/HOBt coupling chemistry.

Step-by-Step Protocol: Direct Amidation
  • Activation: In an oven-dried round-bottom flask under nitrogen, dissolve isovaleric acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DMF (0.1 M concentration). Cool the mixture to 0 °C.

  • Coupling Agent Addition: Add EDC·HCl (1.2 equiv) portion-wise. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the active HOBt-ester.

  • Amine Addition: Add (4-(aminomethyl)phenyl)boronic acid hydrochloride (1.0 equiv) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). The excess base is required to neutralize the hydrochloride salt of the amine and drive the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–16 hours. Reaction progress can be monitored by LC-MS (the boronic acid will often appear as the corresponding boroxine mass[3M - 3H2O + H]+ under standard ESI conditions).

  • Workup: Quench the reaction by pouring it into a mixture of ice and 0.5 M HCl (to pH ~3). The acidic environment ensures the EDC-urea byproduct and DIPEA remain in the aqueous phase.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure. To ensure the free boronic acid is obtained rather than the boroxine, dissolve the crude residue in a minimal amount of THF/water (1:1) and lyophilize to afford the target compound.

Pathway 2: Linear Late-Stage Borylation

Mechanistic Causality & Design

When scaling up or when high-purity material is required without the complications of boroxine formation, late-stage borylation is the preferred industry standard.

Step 1 involves the amidation of 4-bromobenzylamine. Step 2 utilizes the Miyaura Borylation [3][4]. The choice of base here is critical: Potassium acetate (KOAc) is used because it is mild enough to activate the palladium catalyst and facilitate transmetalation with bis(pinacolato)diboron (B2pin2), but not strong enough to promote the subsequent Suzuki-Miyaura homocoupling of the aryl bromide[3]. Step 3 requires the cleavage of the robust pinacol ester. Sodium periodate (NaIO4) is employed to oxidatively cleave the C-C bond of the pinacol backbone, releasing acetone and the free boronic acid upon acidic hydrolysis[5][6].

Pathway2 Step1 Amidation Isovaleric Acid + 4-Bromobenzylamine Step2 Miyaura Borylation B2pin2, Pd(dppf)Cl2, KOAc, 90°C Step1->Step2 Step3 Pinacol Ester Deprotection NaIO4, THF/H2O, then HCl Step2->Step3 Step4 Product Isolation Extraction & Recrystallization Step3->Step4

Workflow for Pathway 2: Late-stage borylation and pinacol ester deprotection.

Step-by-Step Protocol: Late-Stage Borylation
Step A: Synthesis of N-(4-bromobenzyl)-3-methylbutanamide
  • Dissolve isovaleric acid (1.0 equiv) and 4-bromobenzylamine (1.0 equiv) in DCM.

  • Add EDC·HCl (1.2 equiv) and DMAP (0.1 equiv). Stir at room temperature for 4 hours.

  • Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry and concentrate to yield the intermediate amide. Purify via silica gel chromatography (Hexanes/EtOAc) if necessary.

Step B: Miyaura Borylation
  • In a Schlenk flask, combine the intermediate amide (1.0 equiv), B2pin2 (1.5 equiv), and KOAc (3.0 equiv) in anhydrous 1,4-dioxane.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add the catalyst, Pd(dppf)Cl2·CH2Cl2 (0.05 equiv). Seal the flask and heat to 90 °C for 12 hours[4].

  • Cool to room temperature, filter through a pad of Celite to remove palladium black and insoluble salts, and concentrate. Purify the pinacol ester via column chromatography.

Step C: Pinacol Ester Deprotection
  • Dissolve the pinacol ester (1.0 equiv) in a 4:1 mixture of THF and H2O.

  • Add NaIO4 (3.0 equiv) and stir at room temperature for 30 minutes. The solution will become cloudy as the periodate complex forms[5][6].

  • Add 1N HCl (2.0 equiv) and stir for an additional 2 hours to complete the hydrolysis.

  • Extract the mixture with Ethyl Acetate. Wash with dilute aqueous sodium thiosulfate (to quench residual oxidants) and brine.

  • Concentrate the organic layer and triturate the residue with cold diethyl ether to precipitate the pure (4-((3-Methylbutanamido)methyl)phenyl)boronic acid.

Quantitative Data & Pathway Comparison

To assist in selecting the appropriate synthetic route, the following table summarizes the quantitative metrics and operational parameters of both pathways.

ParameterPathway 1: Direct AmidationPathway 2: Late-Stage Borylation
Step Count 1 Step3 Steps
Estimated Overall Yield 65% – 75%45% – 60% (Over 3 steps)
Key Reagents EDC·HCl, HOBt, DIPEAB2pin2, Pd(dppf)Cl2, KOAc, NaIO4
Primary Purification Method Acid/Base Extraction, LyophilizationSilica Gel Chromatography, Trituration
Reaction Time (Total) ~16 Hours~36 Hours
Advantages High atom economy; rapid synthesis; no heavy metals.Highly pure intermediates; avoids handling polar boronic acids during coupling.
Challenges Boroxine formation complicates mass recovery; difficult chromatography.Requires Pd removal (Celite/scavengers); multi-step linear sequence lowers overall yield.

References

  • Vertex Pharmaceuticals Incorporated. (2013). WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • Nechaev, M. S., et al. (2016). Miyaura Borylation and One-Pot Two-Step Homocoupling of Aryl Chlorides and Bromides under Solvent-Free Conditions. ResearchGate.[Link]

  • Athena Neurosciences, Inc. (1998). WO1998022494A2 - Methods and compounds for inhibiting β-amyloid peptide release and/or synthesis.
  • Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of Pinacolyl Boronate Esters via Hydrolysis of Intermediate Potassium Trifluoroborates. ResearchGate.[Link]

  • Al-Azhar University / Martin-Luther-University. (2021). Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs). ChemRxiv.[Link]

  • Sun, J., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications.[Link]

Sources

Exploratory

Strategic Design and Synthesis of Isovaleramide-Capped Peptidyl Boronic Acids

Executive Summary This technical guide explores the medicinal chemistry and pharmacological utility of isovaleramide-substituted boronic acids , a specialized subclass of reversible covalent protease inhibitors. While bo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide explores the medicinal chemistry and pharmacological utility of isovaleramide-substituted boronic acids , a specialized subclass of reversible covalent protease inhibitors. While boronic acids (e.g., bortezomib) are well-established as transition-state mimics, the N-terminal capping group dictates isozyme selectivity and pharmacokinetics. The isovaleramide moiety—characterized by its branched hydrophobic structure—offers unique advantages in targeting the S3/S4 pockets of serine and threonine proteases, including the 20S proteasome and viral proteases (e.g., SARS-CoV-2 MPro).

This guide provides a structural analysis, a validated synthesis protocol, and kinetic evaluation methodologies for researchers developing next-generation covalent inhibitors.

Structural Logic & Mechanism of Action

The Pharmacophore

The core architecture of these inhibitors consists of three distinct modules:

  • The Warhead (Boronic Acid): The electrophilic boron atom forms a reversible covalent tetrahedral adduct with the catalytic serine or threonine hydroxyl group of the target enzyme.

  • The Peptide Backbone (P1-P3): Mimics the natural substrate sequence to align the inhibitor within the active site.

  • The Cap (Isovaleramide): The N-terminal isovalereryl group (

    
    ) provides a bulky, hydrophobic anchor.
    
Mechanistic Advantage

Unlike linear acyl caps (e.g., acetyl), the isovaleramide group possesses a isopropyl "tail" that effectively fills hydrophobic S3/S4 pockets. This increases binding affinity (


) through van der Waals interactions and enhances metabolic stability by resisting N-terminal deacylation.

Key Insight: In SARS-CoV-2 MPro studies, inhibitors with a P4 N-terminal isovaleramide were observed to "tuck deep" into a small hydrophobic pocket that typically recognizes an alanine side chain, a binding mode distinct from carbamide-capped inhibitors.[1]

Binding Pathway Visualization

The following diagram illustrates the two-step inhibition mechanism typical of these compounds.

BindingMechanism E Free Enzyme (E) (Ser-OH) EI Michaelis Complex (E·I) (Non-covalent) E->EI k1 (Association) I Inhibitor (I) (Isovaleryl-Peptide-B(OH)2) I->EI k1 (Association) EI->E k-1 (Dissociation) EI->I k-1 (Dissociation) EI_star Tetrahedral Adduct (E-I*) (Covalent Transition State) EI->EI_star k2 (Bond Formation) EI_star->EI k-2 (Hydrolysis)

Figure 1: Kinetic pathway of boronic acid inhibition. The isovaleramide cap stabilizes the EI complex, facilitating the transition to the covalent EI state.*

Chemical Synthesis Protocol

The synthesis of isovaleramide-substituted boronic acids requires a convergent strategy. The most robust method involves the Matteson asymmetric homologation to construct the


-aminoboronate, followed by standard peptide coupling.
Retrosynthetic Analysis
  • Disconnection A: Boron-Carbon bond (via Matteson homologation).

  • Disconnection B: Peptide Amide bonds (standard SPPS or solution phase).

  • Disconnection C: N-terminal Capping (Isovaleryl chloride acylation).

Step-by-Step Synthesis of Isovaleryl-Phe-BoroLeu-OH

Target: A model inhibitor where P2 is Phenylalanine and P1 is a Leucine boronic acid analog.

Phase 1: Synthesis of the P1 Boronate (BoroLeu)
  • Starting Material: Pinacol boronate ester.

  • Homologation: Treat with

    
     (generated in situ from DCM and n-BuLi) at -100°C.
    
  • Substitution: React the resulting

    
    -chloro boronate with 
    
    
    
    .
  • Desilylation: Treat with anhydrous HCl/dioxane to yield the

    
    -aminoboronate hydrochloride salt (H-BoroLeu-Pin·HCl).
    
Phase 2: Peptide Coupling & Capping
  • Coupling P2: Dissolve Boc-Phe-OH (1.1 eq) and H-BoroLeu-Pin·HCl (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at RT for 2h.

    • Checkpoint: Monitor via LC-MS for Boc-Phe-BoroLeu-Pin.

  • N-Deprotection: Treat with 4M HCl in dioxane (30 min) to remove Boc. Concentrate to dryness.

  • Isovaleryl Capping:

    • Resuspend H-Phe-BoroLeu-Pin·HCl in DCM/DMF (4:1).

    • Add Isovaleryl Chloride (1.1 eq) and TEA (3.0 eq) at 0°C.

    • Stir 1h. The isovaleramide bond is formed.

  • Final Deprotection (Pinacol Removal):

    • Method: Transesterification with isobutylboronic acid (activator) in biphasic ether/HCl system, or oxidative cleavage (if sensitive).

    • Preferred: Treat with phenylboronic acid (5 eq) in ether/water biphasic mixture to exchange the pinacol.

Synthesis Workflow Diagram

SynthesisProtocol Start Start: Alkyl Boronate Ester Step1 1. Matteson Homologation (LiCHCl2, -100°C) Start->Step1 Step2 2. Stereoselective Amination (LiHMDS -> HCl) Step1->Step2 Intermediate1 Intermediate: H-BoroLeu-Pin·HCl Step2->Intermediate1 Step3 3. Peptide Coupling (P2) (Boc-Phe-OH + HATU) Intermediate1->Step3 Step4 4. Boc Deprotection (HCl/Dioxane) Step3->Step4 Step5 5. Isovaleryl Capping (Isovaleryl Chloride + TEA) Step4->Step5 Step6 6. Pinacol Cleavage (Phenylboronic acid exchange) Step5->Step6 Final Final Product: Isovaleryl-Phe-BoroLeu-OH Step6->Final

Figure 2: Convergent synthesis of isovaleramide-capped peptidyl boronic acids.

Kinetic Evaluation & Data Interpretation

Evaluating isovaleramide-boronic acids requires handling time-dependent inhibition kinetics, as the formation of the B-O covalent bond is not instantaneous.

Key Parameters
  • 
     (Initial Binding):  The dissociation constant for the non-covalent complex.
    
  • 
     (Inactivation Rate):  The rate of covalent bond formation.
    
  • 
     (Residence Time):  Crucial for boronic acids. The reversibility means the drug will eventually dissociate. A hydrophobic isovaleramide cap often decreases 
    
    
    
    (increasing residence time).
Assay Protocol
  • Enzyme Prep: Dilute protease (e.g., Chymotrypsin, 20S Proteasome) in assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA).

  • Substrate: Use a fluorogenic substrate (e.g., Suc-LLVY-AMC).

  • Reaction:

    • Mix Enzyme + Inhibitor (Isovaleryl-analog) at varying concentrations.

    • Incubate for time

      
       (0, 15, 30, 60 min).
      
    • Add Substrate and monitor fluorescence (

      
      ).
      
  • Data Analysis: Plot

    
     vs. Pre-incubation time. A shift in 
    
    
    
    confirms slow-binding covalent inhibition.
Comparative SAR Data (Representative)

The table below illustrates how the isovaleramide cap compares to standard caps in protease inhibition profiles.

N-Cap StructureMoiety TypeLogP (Hydrophobicity)Relative Potency (S3/S4 fit)Metabolic Stability
Acetyl Linear, ShortLow1.0x (Baseline)Low (Deacetylases)
Pyrazine (Bortezomib)Aromatic, PolarLow-Med5.0xHigh
Isovaleramide Branched, AliphaticHigh 3.5x - 8.0x High
Benzoyl Aromatic, FlatHigh2.0xMedium

Note: Isovaleramide analogs often show superior cell permeability due to the aliphatic nature of the cap compared to highly polar aromatic caps.

Case Studies & Applications

Proteasome Inhibition

Early research into proteasome inhibitors utilized isovaleric acid to cap tripeptides (e.g., Isovaleryl-Phe-Nva-B(OH)2). While clinical success shifted to pyrazine caps (Bortezomib) to improve solubility, the isovaleramide scaffold remains a vital tool compound for probing the hydrophobic S4 pocket of the


 subunit.
SARS-CoV-2 MPro Inhibition

Recent studies in fragment-based drug discovery for COVID-19 identified that inhibitors with P4 isovaleramide caps occupy a distinct "deep pocket" in the Main Protease (MPro).[1] This interaction is critical for designing inhibitors that retain potency against mutations in the primary active site.

References

  • Matteson, D. S. (2013). Boronic Esters in Stereoselective Synthesis. Chemical Reviews. [Link]

  • Hinkes, S. P. A., et al. (2020). Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Chemical Science. [Link]

  • Kettner, C. A., & Shenvi, A. B. (1984). Inhibition of the Serine Proteases Leukocyte Elastase, Pancreatic Elastase, Cathepsin G, and Chymotrypsin by Peptide Boronic Acids. Journal of Biological Chemistry. [Link]

  • Zhang, L., et al. (2020). Crystal structure of SARS-CoV-2 Main Protease provides a basis for design of improved

    
    -ketoamide inhibitors. Science. (Describes P4 pocket interactions relevant to isovaleramide analogs). [Link]
    
  • Ciechanover, A., & Schwartz, A. L. (2004). The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death. PNAS. [Link]

Sources

Foundational

Precision Mass Spectrometry and Molecular Characterization of C12H18BNO3: A Technical Guide

Executive Summary In modern pharmaceutical drug discovery, the chemical formula C12H18BNO3 predominantly represents a highly valuable class of synthetic intermediates known as methoxypyridinyl boronic acid pinacol esters...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical drug discovery, the chemical formula C12H18BNO3 predominantly represents a highly valuable class of synthetic intermediates known as methoxypyridinyl boronic acid pinacol esters (e.g., 6-Methoxypyridine-3-boronic acid pinacol ester)[1]. These compounds are indispensable building blocks in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl scaffolds found in numerous active pharmaceutical ingredients (APIs).

This technical whitepaper provides an authoritative guide on the exact mass calculation, isotopic distribution, and high-resolution mass spectrometry (HRMS) analytical workflows required to accurately characterize C12H18BNO3. By understanding the causality behind experimental choices, analytical scientists can establish self-validating protocols that ensure absolute structural confidence.

Theoretical Framework: Molecular Weight vs. Exact Mass

A critical distinction in mass spectrometry is the difference between average molecular weight and monoisotopic exact mass.

  • Average Molecular Weight (MW): Calculated using the standard atomic weights of elements, which reflect the natural abundance-weighted average of all isotopes[2]. This value is used for bulk stoichiometric calculations (e.g., weighing reagents for a reaction).

  • Monoisotopic Exact Mass: Calculated using the mass of the most abundant isotope for each element[3]. High-resolution mass spectrometers (such as Orbitrap or Time-of-Flight instruments) measure exact mass, making this the critical value for compound identification[4].

Table 1: Average Molecular Weight Calculation

Based on IUPAC Standard Atomic Weights[3]

ElementStandard Atomic Weight ( g/mol )QuantityTotal Mass ( g/mol )
Carbon (C)12.01112144.132
Hydrogen (H)1.0081818.144
Boron (B)10.811110.811
Nitrogen (N)14.007114.007
Oxygen (O)15.999347.997
Total MW 235.091 g/mol
Table 2: Monoisotopic Exact Mass Calculation

Based on the most abundant isotopes[4]

ElementPrimary IsotopeExact Mass (Da)QuantityTotal Exact Mass (Da)
Carbon

C
12.00000012144.000000
Hydrogen

H
1.0078251818.140850
Boron

B
11.009305111.009305
Nitrogen

N
14.003074114.003074
Oxygen

O
15.994915347.984745
Total Exact Mass 235.137974 Da

Note: The calculated monoisotopic mass of 235.13797 Da aligns perfectly with established cheminformatics databases[4].

Analytical Workflow: LC-MS/MS Protocol

To analyze C12H18BNO3, we employ Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS). The following protocol is designed as a self-validating system : every step is engineered to preserve the analyte's integrity while maximizing ionization efficiency.

Step-by-Step Methodology
  • Sample Preparation (Causality: Preventing Hydrolysis)

    • Action: Dissolve the C12H18BNO3 sample in anhydrous Acetonitrile (MeCN) to a concentration of 1 µg/mL.

    • Causality: Boronic acid pinacol esters are susceptible to slow hydrolysis back to the free boronic acid in the presence of water and acidic conditions. Using anhydrous aprotic solvents ensures the structural integrity of the pinacol ester during autosampler storage.

  • Chromatographic Separation (Causality: Minimizing On-Column Degradation)

    • Action: Use a sub-2 µm C18 column. Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: MeCN + 0.1% Formic Acid. Run a fast gradient (5% to 95% B over 3 minutes).

    • Causality: A rapid gradient minimizes the residence time of the boronic ester in the acidic aqueous mobile phase, preventing on-column hydrolysis while maintaining sharp peak shapes.

  • Ionization via ESI+ (Causality: Exploiting Proton Affinity)

    • Action: Operate the Electrospray Ionization (ESI) source in positive ion mode.

    • Causality: The pyridine ring in methoxypyridinyl boronic acid pinacol esters contains a highly basic nitrogen atom. This nitrogen acts as an excellent proton acceptor, yielding a robust

      
       precursor ion at m/z 236.145.
      
  • HRMS Detection and Isotopic Validation

    • Action: Scan in full MS mode (resolution > 60,000). Validate the presence of the

      
      B/
      
      
      
      B isotopic signature.

LCMS_Workflow A Step 1: Sample Preparation Dilution in Anhydrous Acetonitrile B Step 2: UHPLC Separation C18 Column, Fast Gradient Elution A->B C Step 3: ESI+ Ionization Protonation of Pyridine Nitrogen B->C D Step 4: HRMS Detection Orbitrap/TOF m/z 236.145 [M+H]+ C->D E Step 5: Data Validation 10B/11B Isotopic Pattern Matching D->E

Caption: Analytical UHPLC-HRMS workflow for the precise characterization of C12H18BNO3.

Isotopic Signatures: The Self-Validating Diagnostic

The most powerful tool for confirming the presence of a boron-containing compound like C12H18BNO3 is its isotopic signature. Boron naturally occurs as two stable isotopes:


B (approx. 19.9% abundance) and 

B (approx. 80.1% abundance)[5].

When analyzing the mass spectrum of C12H18BNO3 in ESI+ mode:

  • The base peak (

    
    B isotopologue) will appear at m/z 236.145  (
    
    
    
    ).
  • A diagnostic secondary peak (

    
    B isotopologue) will appear at m/z 235.148 .
    

The Causality of Trust: This ~1:4 intensity ratio between the M-1 peak and the M peak is a self-validating system. If a peak appears at m/z 236.145 but lacks the corresponding


B peak at ~25% relative intensity, the signal is an isobaric interference (a false positive), not the target boronic ester.

Synthetic Application: Suzuki-Miyaura Cross-Coupling

The primary utility of C12H18BNO3 in drug development is its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[6]. The pinacol ester moiety masks the reactivity of the boronic acid, making the compound highly stable and easy to handle, while still allowing for efficient transmetalation during the catalytic cycle.

Suzuki_Coupling A C12H18BNO3 (Boronic Pinacol Ester) C Pd Catalyst + Base A->C B Aryl Halide (Ar-X) B->C D Cross-Coupled Product (Biaryl Scaffold) C->D E Pinacol Borate Byproduct C->E

Caption: Role of C12H18BNO3 in palladium-catalyzed Suzuki-Miyaura cross-coupling.

References

  • USGS.gov - Atomic weights of the elements. Review 2000 (IUPAC Technical Report). Provides foundational data on standard atomic weights and isotopic compositions. 2

  • IUPAC.org - Standard atomic weights of 14 chemical elements revised. Details the latest revisions to monoisotopic masses and atomic weight intervals. 3

  • OSTI.gov - Standard atomic weights of the elements 2020 (IUPAC Technical Report). Explains the isotopic abundance variations of elements like Boron. 5

  • PubChemLite (uni.lu) - JEJYNUCGRAHMDO-UHFFFAOYSA-N - Explore. Verifies the monoisotopic exact mass of C12H18BNO3 as 235.13797 Da. 4

  • BuyersGuideChem - 6-Methoxypyridine-3-boronic acid pinacol ester | C12H18BNO3. Commercial and structural data for the prominent methoxypyridine isomer. 1

  • Smolecule.com - {4-Methoxy-3-[(pyrrolidin-1-yl)methyl]phenyl}boronic acid. Outlines the chemical behavior and Suzuki coupling applications of C12H18BNO3 derivatives. 6

Sources

Exploratory

Unlocking the Therapeutic Potential of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid: A Technical Guide to Target Identification and Validation

Abstract Boronic acids have emerged as a privileged structural motif in modern medicinal chemistry, with several approved drugs demonstrating their therapeutic impact.[1][2] The compound (4-((3-Methylbutanamido)methyl)ph...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Boronic acids have emerged as a privileged structural motif in modern medicinal chemistry, with several approved drugs demonstrating their therapeutic impact.[1][2] The compound (4-((3-Methylbutanamido)methyl)phenyl)boronic acid presents a unique chemical architecture, suggesting a spectrum of potential biological targets. This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the biological targets of this molecule. We will delve into the mechanistic underpinnings of boronic acid bioactivity, analyze the structural attributes of the compound , and outline a rigorous, multi-pronged experimental strategy for target elucidation. This document is designed not as a rigid protocol, but as a strategic roadmap, empowering scientists to make informed decisions and accelerate the discovery process.

The Boronic Acid Moiety: A Versatile Pharmacophore

The cornerstone of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid's potential bioactivity lies in its boronic acid group (-B(OH)₂). This functional group is a Lewis acid, rendering the boron atom electrophilic and capable of forming reversible covalent bonds with nucleophilic residues in protein active sites.[3] This unique mode of interaction is particularly effective in the inhibition of certain enzyme classes.

A prime example of this is the inhibition of serine and threonine proteases .[4][5][6] The boron atom readily interacts with the hydroxyl group of the catalytic serine or threonine residue, forming a stable tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis.[4][7] This mechanism is the basis for the action of the highly successful proteasome inhibitor, bortezomib, used in the treatment of multiple myeloma.[8][9][10][11]

Beyond proteases, the versatility of the boronic acid moiety extends to interactions with other biological molecules. They can form complexes with diols, a property that has been exploited for glucose sensing and for targeting glycoproteins.[12][13]

The following diagram illustrates the general mechanism of serine protease inhibition by a boronic acid.

G cluster_0 Enzyme Active Site cluster_1 Inhibition Serine_Protease Serine Protease (with catalytic Ser-OH) Tetrahedral_Intermediate Reversible Covalent Tetrahedral Intermediate Serine_Protease->Tetrahedral_Intermediate Nucleophilic attack by Ser-OH Substrate Peptide Substrate Substrate->Serine_Protease Normal Catalysis Boronic_Acid (4-((3-Methylbutanamido)methyl)phenyl)boronic acid Boronic_Acid->Tetrahedral_Intermediate Tetrahedral_Intermediate->Serine_Protease Inhibition of Proteolytic Activity

Caption: Mechanism of serine protease inhibition by boronic acid.

Structural Analysis of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid: Clues to Target Specificity

While the boronic acid is the reactive "warhead," the specificity of the compound is dictated by the "(4-((3-Methylbutanamido)methyl)phenyl)" scaffold. A careful examination of this structure provides valuable hypotheses regarding its potential binding partners.

Structural Feature Potential Interaction Rationale
Phenyl Ring Pi-pi stacking, hydrophobic interactionsThe aromatic ring can engage with hydrophobic pockets or aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within a protein's active site.
Methylbutanamido Group Hydrogen bonding, hydrophobic interactionsThe amide linkage provides hydrogen bond donor and acceptor capabilities. The isobutyl group offers a hydrophobic element that can fit into specific sub-pockets of an enzyme active site.
Methylene Linker Conformational flexibilityThe methylene bridge between the phenyl ring and the amide group provides rotational freedom, allowing the molecule to adopt various conformations to fit into a binding site.

The overall structure does not immediately resemble a classic dipeptide, which might suggest that its primary targets may not be limited to peptidases that recognize specific amino acid sequences. However, the amide bond and hydrophobic groups are common features in ligands that bind to a wide array of enzymes.

Primary Hypothetical Target Classes

Based on the established reactivity of boronic acids and the structural features of our compound of interest, we can propose several high-probability target classes for initial investigation.

Serine Proteases

This is the most prominent class of enzymes inhibited by boronic acids.[14] Given the compound's structure, we can further sub-categorize potential serine protease targets:

  • Dipeptidyl Peptidases (DPPs): Several boronic acid-based inhibitors target DPPs, such as DPP-IV, DPP-8, and DPP-9.[15][16][17][18] Talabostat, for instance, is a known inhibitor of this family.[19][20][21][22][23] The amide and hydrophobic moieties of our compound could potentially interact with the S1 and S2 pockets of these enzymes.

  • Fibroblast Activation Protein (FAP): A serine protease that is overexpressed in the stroma of many cancers.[20] Talabostat also shows activity against FAP.[20][22]

  • Neutrophil Elastase: An inflammatory serine protease that has been a target for boronic acid inhibitors.[24]

  • Prostate-Specific Antigen (PSA): A serine protease whose activity can be modulated by peptidyl boronic acids.[7]

The Ubiquitin-Proteasome System

The 26S proteasome is a large protein complex with threonine protease activity in its catalytic subunits.[8][10] Bortezomib, a dipeptide boronic acid, is a potent and selective inhibitor of the proteasome.[8][9][11][25] While our compound is not a dipeptide, the potential for interaction with the proteasome should not be dismissed, as the binding pockets can accommodate various hydrophobic and hydrogen-bonding moieties.

Experimental Workflow for Target Identification and Validation

A multi-faceted approach is crucial for robust target identification and validation. The following workflow outlines a logical progression from broad, unbiased screening to specific, high-confidence target validation.

G cluster_0 Phase 1: Target Identification (Unbiased) cluster_1 Phase 2: Target Hypothesis Generation cluster_2 Phase 3: Target Validation (Focused) Affinity_Chromatography Affinity Chromatography- Mass Spectrometry Bioinformatics Bioinformatics Analysis of 'Hits' Affinity_Chromatography->Bioinformatics Activity_Based_Probes Activity-Based Protein Profiling (ABPP) Activity_Based_Probes->Bioinformatics Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability Assays) Phenotypic_Screening->Bioinformatics Biochemical_Assays Biochemical Assays (Enzyme Kinetics) Bioinformatics->Biochemical_Assays Biophysical_Assays Biophysical Assays (SPR, ITC) Bioinformatics->Biophysical_Assays Cellular_Assays Cell-Based Target Engagement Assays Biochemical_Assays->Cellular_Assays Biophysical_Assays->Cellular_Assays Structural_Biology Structural Biology (X-ray Crystallography, Cryo-EM) Cellular_Assays->Structural_Biology

Caption: Experimental workflow for target identification and validation.

Phase 1: Unbiased Target Identification

The initial phase aims to cast a wide net to identify potential interacting proteins from a complex biological sample (e.g., cell lysate, tissue homogenate).

Protocol 1: Affinity Chromatography coupled with Mass Spectrometry

  • Immobilization of the Ligand:

    • Synthesize a derivative of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A common strategy is to introduce an amine or carboxylate functionality distal to the boronic acid group.

    • Couple the modified compound to the beads according to the manufacturer's protocol.

    • Prepare a control column with beads that have been treated with the linker and quenching agents but without the compound.

  • Protein Binding:

    • Prepare a clarified protein lysate from the cells or tissue of interest.

    • Incubate the lysate with the affinity matrix and the control matrix under optimized conditions (e.g., temperature, pH, incubation time).

  • Washing and Elution:

    • Wash the columns extensively with a buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins. This can be achieved by:

      • Competition with an excess of free (4-((3-Methylbutanamido)methyl)phenyl)boronic acid.

      • Changing the pH or ionic strength of the buffer.

      • Using a denaturing agent (e.g., SDS-PAGE loading buffer).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands that are present in the experimental eluate but not in the control.

    • Subject the excised bands to in-gel tryptic digestion followed by LC-MS/MS analysis for protein identification.

Phase 2: Target Hypothesis Generation

The list of potential binding partners from the unbiased screens needs to be prioritized.

  • Bioinformatics Analysis:

    • Analyze the list of identified proteins for enrichment of specific pathways or cellular compartments.

    • Cross-reference the "hits" with databases of known drug targets and enzymes containing serine or threonine residues in their active sites.

    • Prioritize targets that are functionally relevant to any observed phenotypic effects of the compound.

Phase 3: Focused Target Validation

This phase involves orthogonal assays to confirm the direct interaction between the compound and the prioritized candidate proteins.

Protocol 2: In Vitro Enzyme Inhibition Assay

  • Obtain Recombinant Protein: Express and purify the candidate target protein.

  • Assay Setup:

    • Use a suitable substrate for the enzyme that produces a detectable signal (e.g., colorimetric, fluorometric).

    • In a microplate format, set up reactions containing the enzyme, substrate, and varying concentrations of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid.

    • Include appropriate controls (no enzyme, no inhibitor).

  • Data Analysis:

    • Measure the reaction rate at each inhibitor concentration.

    • Plot the reaction rate as a function of inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

    • Perform further kinetic studies (e.g., varying substrate concentration) to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip.

  • Binding Analysis:

    • Flow solutions of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid at various concentrations over the sensor chip.

    • Monitor the change in the refractive index at the chip surface, which is proportional to the amount of bound compound.

  • Data Analysis:

    • Analyze the association and dissociation phases of the sensorgrams to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).

Concluding Remarks

The journey from a compound with an interesting structure to a validated drug candidate is a challenging yet rewarding endeavor. This guide provides a robust and scientifically-grounded framework for elucidating the biological targets of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid. By combining unbiased screening methods with rigorous biochemical and biophysical validation, researchers can confidently identify the molecular mechanisms through which this compound exerts its effects. The insights gained from such studies will be instrumental in guiding future medicinal chemistry efforts to optimize potency and selectivity, ultimately unlocking the full therapeutic potential of this promising molecule.

References

  • The Ubiquitin-Proteasome System (UPS) and the Mechanism of Action of Bortezomib. 8

  • Mechanism of serine protease inhibition by boronic acids. The formation... - ResearchGate. 4

  • Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC. 7

  • Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1 | PNAS. 5

  • Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC. 9

  • Dipeptide Boronic Acid Inhibitors of Dipeptidyl Peptidase IV: Determinants of Potency and in Vivo Efficacy and Safety | Journal of Medicinal Chemistry - ACS Publications. 15

  • Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety - PubMed. 16

  • Bortezomib - Wikipedia.

  • Immune mechanism of action of talabostat: a dipeptidyl peptidase targeted antitumor agent. 19

  • bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors a - EXCLI Journal.

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. 26

  • New preclinical data further elucidate talabostat's dual mechanism of action - | BioWorld.

  • Full article: Glucose regulation by newly synthesized boronic acid functionalized molecules as dipeptidyl peptidase IV inhibitor: a potential compound for therapeutic intervention in hyperglycaemia - Taylor & Francis.

  • Bortezomib: Understanding the Mechanism of Action - AACR Journals.

  • Structure−Activity Relationships of Boronic Acid Inhibitors of Dipeptidyl Peptidase IV. 1. Variation of the P2 Position of Xaa-boroPro Dipeptides | Journal of Medicinal Chemistry - ACS Publications.

  • Talabostat (Val-boroPro, PT-100) Mesylate | Dipeptidyl Peptidase Inhibitor | CAS 150080-09-4 | Selleck Chemicals.

  • Inhibition mechanism of peptide boronic acids against serine protease. - ResearchGate.

  • Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability.

  • Design and discovery of boronic acid drugs - PubMed.

  • TALABOSTAT - Inxight Drugs.

  • Talabostat - PubMed.

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC.

  • Merging the Versatile Functionalities of Boronic Acid with Peptides - MDPI.

  • Novel Synthesis Technique Produces Boronic Acid-Based Drugs.

  • Sub-Picomolar Inhibition of HIV-1 Protease with a Boronic Acid - DSpace@MIT.

  • The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery - ACS Publications.

  • Inhibition of dipeptidyl aminopeptidase IV (DP-IV) by Xaa-boroPro dipeptides and use of these inhibitors to examine the role of DP-IV in T-cell function. | PNAS.

  • Serine Protease Inhibitors - Cambridge MedChem Consulting.

  • (4-((3-Methylbutanamido)methyl)phenyl)boronic acid - - Sigma-Aldrich.

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC.

  • (4-((3-Methylbutanamido)methyl)phenyl)boronic acid.

  • 4-Methylphenylboronic Acid (contains varying amounts of Anhydride) - TCI Chemicals.

  • Which boronic acids are used most frequently for synthesis of bioactive molecules ? - ChemRxiv.

  • Something Unique or Methyl, Butyl, Futile? Born again Boron - Scientific Update - UK.

  • Phenylboronic acid – Knowledge and References - Taylor & Francis.

  • News - 4-Methoxyphenylboronic acid: An “electron donor” and a multifunctional chemical building block in organic synthesis - Shanghai Lizhuo Pharmaceutical Technology Co., Ltd., China.

  • 2246831-80-9 | 3-(4-Methylpentanamido)phenylboronic acid - ChemScene.

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Foundational

Safety data sheet (SDS) and handling precautions for (4-((3-Methylbutanamido)methyl)phenyl)boronic acid

Technical Whitepaper: Safe Handling and Application of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid Executive Summary This technical guide provides a comprehensive safety and handling framework for (4-((3-Methylbut...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Safe Handling and Application of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid

Executive Summary

This technical guide provides a comprehensive safety and handling framework for (4-((3-Methylbutanamido)methyl)phenyl)boronic acid (CAS: 2246581-88-2).[1] While often categorized generically as an organoboron building block, this compound possesses specific structural motifs—an isovaleramide side chain and a boronic acid "warhead"—that dictate its stability, reactivity, and biological interaction. This document synthesizes derived toxicological data with field-proven handling protocols to ensure experimental integrity and personnel safety.

Part 1: Chemical Identity & Physicochemical Properties[1][2][3]

Understanding the molecule's architecture is the first step in predicting its behavior in the glovebox or fume hood.

PropertySpecification
Chemical Name (4-((3-Methylbutanamido)methyl)phenyl)boronic acid
CAS Number 2246581-88-2
Synonyms 4-(Isovaleramidomethyl)phenylboronic acid
Molecular Formula C₁₂H₁₈BNO₃
Molecular Weight 235.09 g/mol
Physical State White to off-white solid powder
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water
pKa (Boronic Acid) ~8.8 (Estimated based on phenylboronic acid core)

Technical Insight: The "3-methylbutanamido" group is essentially an isovaleric acid amide.[1] This lipophilic tail, combined with the polar boronic acid, gives the molecule amphiphilic character, which may influence its behavior in biphasic Suzuki-Miyaura coupling conditions.[1]

Part 2: Hazard Identification (GHS Classification)

Note: As a specialized research chemical, specific toxicological data is limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous phenylboronic acids and amide intermediates.

Signal Word: WARNING

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[1][2][3][4]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1][2][3]
Acute Toxicity (Oral) Category 4 (Predicted)H302: Harmful if swallowed.[1]

Toxicological Logic: Boronic acids are generally mild electrophiles but can reversibly bind to serine proteases and hydroxyl-containing biomolecules.[1] The primary risk is mechanical irritation to mucous membranes and potential systemic toxicity if ingested in large quantities due to boron accumulation.

Part 3: Critical Handling & Storage (The Boroxine Cycle)

This is the most frequent point of failure in experimental reproducibility. Boronic acids are not static; they exist in an equilibrium with their dehydrated trimeric form, known as boroxines .[1]

The Dehydration Mechanism

Under ambient conditions (heat/low humidity), three molecules of the boronic acid lose three water molecules to form a cyclic boroxine anhydride.[1] This alters the stoichiometry of your reaction if not accounted for.

BoroxineCycle Acid Boronic Acid Monomer (Active Reagent) Heat Heat / Vacuum / Desiccation Acid->Heat - 3 H2O Boroxine Boroxine Trimer (Anhydride Form) Heat->Boroxine Dehydration Water Hydrolysis (Add H2O/Base) Boroxine->Water + 3 H2O Water->Acid Re-activation

Caption: Figure 1.[1] The reversible dehydration cycle. Storage in desiccators can inadvertently convert the acid to the boroxine, altering molecular weight calculations.[1]

Storage Protocols
  • Temperature: Store at 2–8°C . Cold storage slows the dehydration kinetics.

  • Atmosphere: inert gas (Argon/Nitrogen) is preferred but not strictly required unless long-term storage (>6 months) is planned.[1]

  • Container: Tightly sealed glass vials. Polyethylene is acceptable.

  • Re-Validation: If the compound has been stored under vacuum or desiccation for long periods, assume partial conversion to boroxine.[1] Protocol: Run a ¹H NMR in DMSO-d₆ with D₂O shake. The D₂O will hydrolyze the boroxine back to the acid, simplifying the spectrum, but the initial dry weight might have been "enriched" with the lighter boroxine.

Part 4: Emergency Response Protocols

This protocol is designed to be self-validating: the steps follow the physiological pathway of exposure.[1]

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Eye Eye Contact (H319) Type->Eye Skin Skin Contact (H315) Type->Skin Inhale Inhalation (H335) Type->Inhale ActionEye Flush with water (15 mins minimum) Lift eyelids Eye->ActionEye ActionSkin Wash with soap & water Remove contaminated clothing Skin->ActionSkin ActionInhale Move to fresh air Support breathing if needed Inhale->ActionInhale Medical Seek Medical Attention (Show SDS/CAS 2246581-88-2) ActionEye->Medical ActionSkin->Medical ActionInhale->Medical

Caption: Figure 2.[1] Decision logic for emergency response. Immediate dilution is the priority for boronic acid exposure.

Specific First Aid Measures:

  • Eye Contact: Boronic acids can form reversible covalent bonds with corneal carbohydrates.[1] Immediate and prolonged irrigation (15+ mins) is critical to hydrolyze these bonds and wash the compound away.

  • Ingestion: Do NOT induce vomiting. Boron compounds can affect the CNS. Rinse mouth and drink 1-2 glasses of water to dilute.

Part 5: Scientific Application & Utility

Suzuki-Miyaura Cross-Coupling

This compound is a "para-functionalized" phenylboronic acid.[1] In a Suzuki coupling, the amide side chain remains intact, allowing you to install the N-(4-benzyl)isovaleramide motif onto an aryl halide.

  • Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.[1]

  • Base Selection: Use mild bases like K₂CO₃ or K₃PO₄.[1] Avoid strong hydroxides if the amide linkage is sensitive (though isovaleramides are generally robust).

  • Solvent: Dioxane/Water (4:[1]1) or DMF/Water. The water is essential to keep the boronate species active (see Figure 1).

Biological Activity (Protease Inhibition)

The structure mimics a phenylalanine derivative.[1] Phenylboronic acids are known transition-state analogs for serine proteases (e.g., chymotrypsin, subtilisin).

  • Mechanism: The boron atom accepts the lone pair from the active site serine oxygen, forming a tetrahedral boronate adduct that mimics the transition state of peptide hydrolysis, effectively blocking the enzyme.[1]

  • Research Use: This specific compound may be used to probe enzymes that accept hydrophobic residues (isovaleryl group) in the S1 or S2 pockets.[1]

Part 6: Waste Disposal

Boron is an environmental regulator in plants but toxic in excess.

  • Segregation: Do not mix with general organic solvents if possible.[1] Segregate into "Heavy Metal/Element" waste streams if your facility requires it for Boron.

  • Deactivation: Treat with mild oxidant (e.g., dilute H₂O₂) to convert the boronic acid to the corresponding phenol (4-((3-methylbutanamido)methyl)phenol) and boric acid, which may be safer for downstream processing depending on local regulations.[1]

  • Labeling: Clearly label waste as "Organoboron Compound."

References

  • PubChem.[5] Compound Summary for CAS 2246581-88-2. National Library of Medicine. Retrieved March 6, 2026, from [Link][1]

  • Hall, D. G. (Ed.).[6][7] (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boroxine/Boronic Acid equilibrium).

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198.[1] (Reference for protease inhibition mechanism).

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Suzuki-Miyaura Cross-Coupling of (4-((3-Methylbutanamido)methyl)phenyl)boronic Acid

[1] Executive Summary & Chemical Context[2][3][4][5][6] (4-((3-Methylbutanamido)methyl)phenyl)boronic acid (CAS 2246581-88-2) is a specialized building block designed for the introduction of an isovaleryl-protected benzy...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Context[2][3][4][5][6]

(4-((3-Methylbutanamido)methyl)phenyl)boronic acid (CAS 2246581-88-2) is a specialized building block designed for the introduction of an isovaleryl-protected benzylamine motif into biaryl scaffolds.[1] This structural unit is increasingly relevant in peptidomimetic drug discovery, particularly for targeting hydrophobic pockets in kinases and proteases where the isovaleryl group mimics leucine or isoleucine side chains.

While standard Suzuki-Miyaura conditions are generally applicable, the presence of the secondary amide and the benzylic methylene linker introduces specific physicochemical constraints.[1] This guide outlines optimized protocols to mitigate common failure modes such as catalyst coordination by the amide, solubility-driven stalling, and protodeboronation.[1]

Key Chemical Properties
PropertySpecificationImplication for Coupling
Functional Group Aryl Boronic AcidNucleophile in transmetallation.[1]
Side Chain Isovaleryl-aminomethylPotential weak Pd-coordination; requires polar aprotic or amphiphilic solvent systems.[1]
Electronic State Electron-Neutral/RichGenerally stable; slower transmetallation than electron-poor rings but resistant to protodeboronation.[1]
pKa (Amide) ~15-17Stable to carbonate/phosphate bases; sensitive to strong hydroxides at high temp.[1]

Mechanistic Considerations & Catalyst Selection

To achieve high yields (>85%), the catalytic cycle must be balanced to favor reductive elimination over competitive side reactions.

The Solubility-Reactivity Paradox

The isovaleryl amide tail increases lipophilicity compared to free amines but introduces hydrogen-bond donors.[1] Non-polar solvents (Toluene, Hexane) often lead to precipitation of the boronic acid, while highly polar protic solvents (MeOH) can retard the reaction via solvation shells.

  • Solution: Use binary solvent systems (e.g., 1,4-Dioxane/Water or THF/Water) to maintain homogeneity of both the organic halide and the amide-boronic acid.[1]

Catalyst Architecture
  • Standard (Pd(dppf)Cl₂): The large bite angle of dppf facilitates reductive elimination. Excellent for aryl bromides and iodides.[1][2]

  • Advanced (XPhos Pd G2): Required for aryl chlorides or sterically hindered partners.[1] The bulky biaryl phosphine prevents amide nitrogen coordination to the Pd center.

Pathway Visualization

The following diagram illustrates the critical decision nodes in the reaction workflow.

G Start Start: (4-((3-Methylbutanamido) methyl)phenyl)boronic acid Decision Halide Type? Start->Decision Halide Coupling Partner (Aryl Halide) Halide->Decision PathA Method A: Aryl Br/I Cat: Pd(dppf)Cl2 Base: K2CO3 Solvent: Dioxane/H2O Decision->PathA Bromide/Iodide PathB Method B: Aryl Cl / Steric Cat: XPhos Pd G2 Base: K3PO4 Solvent: THF/H2O Decision->PathB Chloride/Hindered Process Heating (80-90°C) monitored by LCMS PathA->Process PathB->Process Workup Workup: Phase Sep / Silica Filtration Process->Workup Product Final Biaryl Product Workup->Product

Figure 1: Decision matrix for selecting the optimal coupling protocol based on electrophile reactivity.

Experimental Protocols

Protocol A: Standard Conditions (High Throughput / Robust)

Applicability: Aryl bromides, Aryl iodides, electron-deficient Heteroaryl halides.[1] Rationale: The Pd(dppf)Cl₂ catalyst is robust, air-stable, and resists deactivation by the amide side chain.[1]

Reagents:

  • Boronic Acid (1.2 equiv)[3]

  • Aryl Halide (1.0 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)[4]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][5]

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol) and (4-((3-Methylbutanamido)methyl)phenyl)boronic acid (282 mg, 1.2 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (22 mg, 0.03 mmol).

  • Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvation: Inject degassed 1,4-Dioxane (4 mL) followed by degassed 2M aqueous K₂CO₃ (1 mL, 2.0 mmol).

    • Note: The biphasic mixture ensures the inorganic base dissolves while the organic components remain in the dioxane phase.

  • Reaction: Heat the mixture to 80°C for 4–12 hours.

    • Checkpoint: Monitor by TLC or LCMS.[1] The boronic acid usually elutes earlier than the biaryl product on reverse-phase LC.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).[1]

Protocol B: Advanced Conditions (Challenging Substrates)

Applicability: Aryl chlorides, sterically hindered ortho-substituted halides, or electron-rich halides.[1] Rationale: XPhos Pd G2 provides an active monoligated Pd(0) species that facilitates oxidative addition into unreactive C-Cl bonds.[1] Phosphate base prevents amide hydrolysis.[1]

Reagents:

  • Boronic Acid (1.5 equiv)[4]

  • Aryl Chloride (1.0 equiv)

  • Catalyst: XPhos Pd G2 (2-3 mol%)[1]

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)

  • Solvent: THF / Water (10:1 ratio)

Step-by-Step Procedure:

  • Charge: Add aryl chloride (1.0 mmol), boronic acid (352 mg, 1.5 mmol), XPhos Pd G2 (16 mg, 0.02 mmol), and solid K₃PO₄ (636 mg, 3.0 mmol) to the reaction vessel.

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed THF (5 mL) and degassed Water (0.5 mL).

  • Reaction: Heat to 60°C (mild heat is often sufficient for XPhos) or up to reflux if sluggish. Stir for 2–6 hours.

  • Workup: Dilute with DCM, wash with water.[1]

    • Tip: If the product contains basic nitrogens, ensure the aqueous wash pH is adjusted to keep the product in the organic phase.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by amide or poor solubility.[1]Switch to Protocol B (XPhos/SPhos). Increase solvent volume to 0.1 M concentration.
Protodeboronation Loss of Boron group before coupling (common in heating).Reduce temp to 60°C. Switch base to Cs₂CO₃ or K₃PO₄ (anhydrous conditions with minimal water).[1]
Homocoupling (R-R) Oxidation of boronic acid.[1]Ensure rigorous degassing.[1] Avoid trace oxygen.[1] Add a scavenger like hydroquinone (rarely needed).
Amide Hydrolysis High pH + High Temp.[1]Avoid hydroxide bases (NaOH, KOH). Stick to Carbonate or Phosphate.[1]

References

  • Seminal Suzuki-Miyaura Methodology: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

  • Buchwald Precatalysts (XPhos/SPhos) for Amide Compatibility: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids.[1] Journal of the American Chemical Society, 132(40), 14073–14075.[1]

  • General Handbook for Boronic Acids: Hall, D. G.[1] (Ed.).[1] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1]

  • Amide Group Tolerance in Cross-Coupling: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1]

Sources

Application

Application Note: Optimizing Reaction Conditions for (4-((3-Methylbutanamido)methyl)phenyl)boronic Acid Bioconjugation

Executive Summary This guide details the optimization of reaction conditions for (4-((3-Methylbutanamido)methyl)phenyl)boronic acid (referred to herein as IVAM-PBA ).[1] While phenylboronic acids (PBAs) are classically k...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimization of reaction conditions for (4-((3-Methylbutanamido)methyl)phenyl)boronic acid (referred to herein as IVAM-PBA ).[1] While phenylboronic acids (PBAs) are classically known for reversible interactions with 1,2-diols (sugars), the specific functionalization of IVAM-PBA—featuring a hydrophobic isovaleramide tail—demands precise control over solvent systems and pH to maximize conjugation efficiency.[1]

This protocol addresses two distinct bioconjugation modalities:[1][2][3][4]

  • Stable Bioorthogonal Ligation: Coupling IVAM-PBA to Salicylhydroxamic Acid (SHA)-modified biomolecules.

  • Dynamic Glyco-Affinity: Reversible labeling of cell-surface sialic acids or glycosylated proteins.[1]

Chemical Logic & Mechanistic Insight

The Reagent: IVAM-PBA[1]
  • Reactive Handle: Phenylboronic Acid (PBA).[1][5]

  • Structural Modifier: (3-Methylbutanamido)methyl group (Isovaleramide).[1]

  • Function: The isovaleramide moiety acts as a hydrophobic spacer, potentially improving membrane permeability or providing secondary hydrophobic contacts in protein binding pockets.[1]

  • Solubility Challenge: Unlike simple PBA, the isovaleramide tail reduces aqueous solubility, necessitating organic co-solvents (DMSO/DMF) during the initial reaction phase.

The Mechanism: Hybridization State is Key

The reactivity of IVAM-PBA is governed by the coordination number of the boron atom.

  • Neutral (Trigonal, sp²): Poor nucleophile, low affinity for diols.[1]

  • Anionic (Tetrahedral, sp³): The active species for binding 1,2-diols and SHA.[1]

Therefore, pH is the master variable .[1] The pH must approach or exceed the pKa of the boronic acid (typically ~8.8 for para-substituted PBAs) to generate the reactive boronate anion, unless a coordinating ligand like SHA is used, which can drive complexation at physiological pH (7.4) via the "tetrahedral forcing" effect.[1]

Reaction Pathways Diagram

The following diagram illustrates the equilibrium states and the two conjugation pathways.

IVAM_PBA_Mechanism PBA_Neutral IVAM-PBA (Neutral, sp2) Low Reactivity PBA_Anion Boronate Anion (Tetrahedral, sp3) Active Species PBA_Neutral->PBA_Anion High pH (>8.5) OH- Binding Complex_SHA SHA-PBA Adduct (Stable, Bioorthogonal) PBA_Neutral->Complex_SHA Cooperative Binding (pH 7.4) PBA_Anion->PBA_Neutral Low pH (<7.0) Complex_Diol Boronate Ester (Reversible, pH sensitive) PBA_Anion->Complex_Diol Fast Exchange PBA_Anion->Complex_SHA High Affinity Target_Diol Target: 1,2-Diol (Sugars/Glycans) Target_SHA Target: SHA (Salicylhydroxamic Acid) Complex_Diol->PBA_Anion Hydrolysis

Caption: Mechanistic pathways for IVAM-PBA conjugation. SHA conjugation offers stability at neutral pH, while Diol binding is reversible and pH-dependent.[1]

Critical Optimization Parameters

Solvent & Solubility

The isovaleramide group increases lipophilicity.

  • Recommendation: Dissolve IVAM-PBA in anhydrous DMSO or DMF to a 50-100 mM stock concentration.[1]

  • Aqueous Dilution: Limit final organic solvent concentration to <5% (v/v) in the bioconjugation reaction to prevent protein denaturation.

Buffer Selection (The "Forbidden" List)

Boronic acids bind reversibly to buffers containing 1,2-diols or similar chelating groups.[1]

  • FORBIDDEN: Tris, Tricine, Bicene (contain hydroxyls that compete for boron).[1]

  • RECOMMENDED: Phosphate (PBS), HEPES, MOPS, Carbonate/Bicarbonate.[1]

pH Tuning
ApplicationTarget pHRationale
SHA Conjugation 7.2 – 7.5 SHA acts as a tridentate ligand, stabilizing the tetrahedral boron even at neutral pH.[1] Ideal for protein labeling.[1]
Glycan Labeling 8.5 – 9.5 Higher pH is required to shift the equilibrium toward the boronate anion (sp³) to maximize affinity for weak ligands like sialic acid.
Release/Elution < 5.0 Acidification protonates the complex, inducing dissociation (useful for purification).

Protocol: Stable Conjugation to SHA-Modified Proteins

This protocol describes the conjugation of IVAM-PBA to a protein (e.g., BSA or Antibody) previously modified with Salicylhydroxamic Acid (SHA). This creates a highly stable, "click-like" linkage.[1]

Materials
  • Reagent: IVAM-PBA (100 mM in DMSO).[1]

  • Target: SHA-modified Protein (1–5 mg/mL in PBS, pH 7.4).[1]

  • Buffer: 1X PBS (Phosphate Buffered Saline), pH 7.4.[1]

  • Purification: PD-10 Desalting Column or Dialysis Cassette (10k MWCO).

Step-by-Step Procedure
  • Preparation of Protein: Ensure the SHA-protein is in a compatible buffer (PBS or HEPES).[1] If in Tris, dialyze into PBS before proceeding.[1]

  • Stoichiometry Calculation:

    • Target a 10-20 fold molar excess of IVAM-PBA over the SHA sites on the protein.[1]

    • Example: For 10 µM protein with 5 SHA sites (50 µM sites), add 500–1000 µM IVAM-PBA.[1]

  • Reaction Initiation:

    • Slowly add the required volume of IVAM-PBA stock to the stirring protein solution.[1]

    • Ensure DMSO concentration does not exceed 5%.[1]

  • Incubation:

    • Incubate at Room Temperature (20-25°C) for 1 to 2 hours .

    • Note: The SHA-PBA reaction is fast (

      
      ), but the hydrophobic tail of IVAM-PBA may slow kinetics slightly due to steric orientation.[1]
      
  • Quenching (Optional): Add excess soluble SHA or simple Tris buffer to scavenge unreacted boronic acid (only necessary if skipping purification).[1]

  • Purification:

    • Pass the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

    • This removes free IVAM-PBA and organic solvent.[1]

QC & Validation[1]
  • Alizarin Red S (ARS) Assay: ARS binds boronic acids, causing a color shift (Yellow -> Orange/Red) and fluorescence increase.[1]

    • Test: Take the purified conjugate.[1] Add ARS.[1] If IVAM-PBA is successfully conjugated, you should observe the spectral shift compared to the SHA-only protein control.[1]

  • Mass Spectrometry: ESI-MS of the intact protein should show a mass shift corresponding to +[MW of IVAM-PBA - 2H2O] per conjugation site.[1]

Protocol: Dynamic Glycan Labeling (Reversible)

Use this protocol for temporary tagging of glycoproteins or enrichment of glycans.[1]

Optimization of Binding Buffer
  • Buffer: 50 mM Ammonium Bicarbonate or Carbonate buffer.

  • pH: 9.0 (Critical for maximizing binding affinity).[1]

  • Additives: 10 mM MgCl₂ (can stabilize the boronate-sugar complex).[1]

Workflow
  • Equilibrate the glycoprotein sample in Carbonate Buffer (pH 9.0).

  • Add IVAM-PBA (50-fold molar excess).

  • Incubate for 30 minutes at RT.

  • Analysis: Perform analysis (e.g., fluorescence polarization if IVAM-PBA is fluorophore-tagged, or surface plasmon resonance) immediately.[1]

    • Warning: Lowering the pH back to 7.4 will cause rapid dissociation of the complex (Half-life ~ minutes to hours depending on the sugar).

Experimental Workflow Diagram

Workflow Step1 1. Solubilization Dissolve IVAM-PBA in DMSO (100 mM Stock) Step3 3. Conjugation Reaction Mix Protein + IVAM-PBA (10-20x Excess) pH 7.4 (SHA) or pH 9.0 (Glycan) Step1->Step3 Step2 2. Buffer Exchange Ensure Target Protein is in PBS or HEPES (No Tris) Step2->Step3 Step4 4. Incubation 1-2 Hours @ RT Keep DMSO < 5% Step3->Step4 Step5 5. Purification Desalting Column / Dialysis Remove free reagent Step4->Step5 Step6 6. Validation ARS Assay or MS Analysis Step5->Step6

Caption: Step-by-step workflow for optimizing IVAM-PBA bioconjugation.

Troubleshooting Guide

IssuePossible CauseSolution
Precipitation upon addition Hydrophobic isovaleramide tail crashing out.Increase DMSO concentration (up to 10% if protein tolerates) or add 0.1% Tween-20 to the buffer.[1]
Low Conjugation Efficiency pH too low (for glycan binding).[1]Adjust pH to >8.[1]5. For SHA binding, ensure SHA sites are accessible.[1]
Interference Buffer competition.Ensure NO Tris, Sorbitol, or Glycerol is present in the reaction buffer.[1]
Instability Hydrolysis of boronate ester.[1]Store conjugates at neutral/basic pH.[1] Avoid acidic environments unless elution is desired.[1]

References

  • Brooks, W. L. A., & Sumerlin, B. S. (2016).[1] Synthesis and applications of boronic acid-containing polymers: From materials to medicine. Chemical Reviews, 116(3), 1375-1397.[1] Link

  • Stolowitz, M. L., et al. (2001).[1] Phenylboronic Acid-Salicylhydroxamic Acid Bioconjugates. 1. A Novel Boronic Acid Complex for Protein Immobilization.[1] Bioconjugate Chemistry, 12(2), 229–239.[1] Link

  • Wiley, J. P., et al. (2001).[1] Phenylboronic Acid-Salicylhydroxamic Acid Bioconjugates. 2. Polyvalent Immobilization of Protein Ligands.[1] Bioconjugate Chemistry, 12(2), 240–250.[1] Link

  • Cambillau, C., et al. (2022).[1] Boronic Acid's Intrinsic Characteristics are Useful for Design of All Three Components of a Bioconjugate. ResearchGate Review. Link

  • Sigma-Aldrich. (2023).[1] Product Specification: (4-((3-Methylbutanamido)methyl)phenyl)boronic acid.[1][6] Link

Sources

Method

Application Note: (4-((3-Methylbutanamido)methyl)phenyl)boronic Acid as a Reversible Covalent Probe

Executive Summary The development of targeted covalent inhibitors has shifted significantly toward reversible covalent chemistry , which mitigates the off-target toxicity risks associated with irreversible electrophiles....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted covalent inhibitors has shifted significantly toward reversible covalent chemistry , which mitigates the off-target toxicity risks associated with irreversible electrophiles. (4-((3-Methylbutanamido)methyl)phenyl)boronic acid (CAS: 2246581-88-2)[1] represents a highly versatile class of reversible covalent probes. By combining a Lewis acidic boronic acid warhead with a tunable, hydrophobic isovaleramide tail, this molecule serves as an ideal probe for interrogating nucleophilic residues (e.g., catalytic serines/threonines in proteases) and 1,2-diols in glycated biomolecules[2][3].

This application note provides researchers and drug development professionals with a comprehensive guide to the mechanistic principles, quantitative profiling, and self-validating experimental protocols required to utilize this boronic acid derivative effectively in chemical biology and drug discovery workflows.

Mechanistic Principles & Rational Design

The Boronic Acid Warhead: Transition State Mimicry

Unlike traditional Michael acceptors (e.g., acrylamides) that form irreversible bonds with cysteines, boronic acids exist in an


-hybridized state with an empty p-orbital. This renders them highly electrophilic Lewis acids[4]. Upon encountering a biological nucleophile—such as the hydroxyl group of a catalytic serine or threonine—the boron atom undergoes nucleophilic attack to form an 

-hybridized, tetrahedral boronate anion[5].

Causality in Probe Design: This tetrahedral geometry perfectly mimics the high-energy transition state of peptide bond hydrolysis[6]. Consequently, boronic acids achieve exceptionally high affinities (often in the low nanomolar range) for serine/threonine proteases (e.g., the 26S proteasome, prostate-specific antigen) compared to non-covalent analogs[3][6]. Because the reaction is an equilibrium process, the covalent bond can dissociate, reducing the risk of permanent off-target protein adduction[2].

The 3-Methylbutanamido Handle: Hydrophic Anchoring

The probe features a 4-((3-Methylbutanamido)methyl) substitution on the phenyl ring.

  • Steric & Hydrophobic Engagement: The branched aliphatic isovaleramide group acts as a hydrophobic anchor. In protease profiling, this tail is designed to occupy hydrophobic specificity pockets (such as the S1 or S4 pockets of serine proteases), dramatically decreasing the dissociation rate (

    
    ) and increasing the residence time (
    
    
    
    ) of the probe.
  • Oxidative Stability: Substituted phenylboronic acids demonstrate improved oxidative stability in physiological environments compared to aliphatic boronic acids, ensuring the probe remains active during extended cellular assays[7].

Mechanistic Pathway Diagram

Mechanism Substrate Target Protein (Catalytic Ser-OH) Complex Enzyme-Probe Encounter Complex (Non-covalent) Substrate->Complex Association Probe Boronic Acid Probe (sp2, trigonal planar) Probe->Complex Association Adduct Tetrahedral Boronate Anion (Reversible Covalent, sp3) Complex->Adduct Nucleophilic Attack (k_in) Adduct->Complex Dissociation (k_out)

Figure 1: Reversible covalent reaction mechanism of boronic acid probes with nucleophilic serine residues.

Quantitative Data Summary

To contextualize the utility of boronic acids against other warheads, the following table summarizes the kinetic and thermodynamic parameters typically observed when profiling reversible covalent probes.

Warhead TypeTarget NucleophileHybridization ShiftBinding ReversibilityTypical Residence Time (

)
Example Clinical/Probe Application
Boronic Acid Serine, Threonine, Diols

Highly ReversibleMinutes to HoursBortezomib (Proteasome)[2]

-Ketoamide
Serine, Cysteine

ReversibleSeconds to MinutesTelaprevir (HCV Protease)[2]
Nitrile Cysteine, Serine

ReversibleSeconds to MinutesSaxagliptin (DPP4)[3]
Acrylamide Cysteine

IrreversiblePermanent (Turnover dependent)Ibrutinib (BTK)
Cyanoacrylamide Cysteine

ReversibleHours to DaysRilzabrutinib (BTK)[8]

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal controls to verify causality and eliminate false positives.

Protocol 1: Validation of Reversible Covalent Binding via Jump-Dilution Assay

Objective: To definitively prove that the (4-((3-Methylbutanamido)methyl)phenyl)boronic acid probe binds reversibly to its target, and to calculate the dissociation rate constant (


).

Causality of Design: Standard


 assays cannot distinguish between high-affinity non-covalent, reversible covalent, and irreversible inhibitors. The jump-dilution assay forces the system out of equilibrium. By pre-incubating the enzyme and probe at high concentrations and then rapidly diluting them 100-fold, the free probe concentration drops well below its 

. If the bond is reversible, the probe will dissociate, and enzymatic activity will recover over time[9].

Materials:

  • Purified target enzyme (e.g., Serine Protease).

  • (4-((3-Methylbutanamido)methyl)phenyl)boronic acid (Probe).

  • Fluorogenic substrate specific to the target.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20).

Step-by-Step Methodology:

  • Pre-incubation: Prepare a concentrated mixture of the enzyme (e.g., 100 nM) and the probe at a concentration representing

    
    . Incubate at room temperature for 60 minutes to ensure 
    
    
    
    formation of the covalent adduct.
  • Preparation of Dilution Buffer: In a 96-well black microplate, add Assay Buffer containing the fluorogenic substrate at a saturating concentration (

    
    ).
    
  • Jump Dilution: Transfer 1

    
     of the pre-incubated Enzyme-Probe complex into 99 
    
    
    
    of the Dilution Buffer (a 100-fold dilution). The final enzyme concentration is now 1 nM, and the probe concentration is
    
    
    .
  • Kinetic Monitoring: Immediately monitor fluorescence emission continuously for 2–4 hours using a microplate reader.

  • Data Analysis: Fit the fluorescence recovery data to the integrated rate equation for slow-binding inhibition:

    
    
    where 
    
    
    
    is the initial velocity,
    
    
    is the steady-state velocity, and
    
    
    approximates
    
    
    under highly diluted conditions.

System Validation & Quality Control:

  • Negative Control (Irreversible): Run a parallel assay using an irreversible inhibitor (e.g., PMSF for serine proteases). The enzymatic activity should not recover post-dilution.

  • Positive Control (Non-covalent): Run a parallel assay with a known rapid-equilibrium non-covalent inhibitor. Activity should recover instantaneously upon dilution, lacking the characteristic curvature of a slow-dissociating covalent probe.

Workflow Incubation 1. Pre-incubation Enzyme + Probe (10x IC50) Dilution 2. Jump Dilution 100-fold in Assay Buffer Incubation->Dilution Substrate 3. Substrate Addition Fluorogenic Substrate Dilution->Substrate Monitoring 4. Kinetic Analysis Fluorescence Recovery Substrate->Monitoring

Figure 2: Experimental workflow for the jump-dilution assay to validate reversible covalent binding.

Protocol 2: Cellular Target Engagement via Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that the boronic acid probe permeates the cell membrane and engages its target in the complex environment of a living cell or crude lysate.

Causality of Design: Covalent modification of a protein (even reversibly) significantly reduces its conformational flexibility, thereby increasing its thermodynamic stability. CETSA exploits this by measuring the shift in the melting temperature (


) of the target protein upon probe binding. The hydrophobic isovaleramide tail of this specific probe enhances cell permeability, making it highly suitable for CETSA.

Step-by-Step Methodology:

  • Lysate Preparation/Cell Treatment: Treat live cells (or crude cell lysate) with the boronic acid probe (e.g., 10

    
    ) or a DMSO vehicle control for 1 hour at 37°C.
    
  • Aliquoting: Divide the treated and control samples into 8–10 PCR tubes (50

    
     each).
    
  • Thermal Gradient: Subject the tubes to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Separation: Centrifuge the samples at

    
     for 20 minutes at 4°C to pellet denatured/unfolded proteins.
    
  • Detection: Carefully extract the supernatant (containing the soluble, folded protein). Resolve the samples via SDS-PAGE and perform a Western blot against the target protein.

  • Data Analysis: Plot the band intensity against temperature to generate melt curves. A rightward shift in the

    
     (typically 
    
    
    
    ) in the probe-treated sample confirms target engagement.

System Validation & Quality Control:

  • Specificity Control: Probe the Western blot for an abundant off-target housekeeping protein (e.g., GAPDH or

    
    -actin). The 
    
    
    
    of the housekeeping protein should remain unchanged, proving that the stabilization is specific to the boronic acid's target rather than a global artifact.

References

  • ChemScene. "2246581-88-2 | (4-((3-Methylbutanamido)methyl)phenyl)boronic acid." ChemScene.
  • Faridoon, Ng R, Zhang G, et al. "An update on the discovery and development of reversible covalent inhibitors." Medicinal Chemistry Research, 2023.
  • Williams, S. A., et al. "Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen." Chemistry & Biology, 2008.
  • Bandyopadhyay, A., & Gao, J. "Targeting Biomolecules with Reversible Covalent Chemistry." Current Opinion in Chemical Biology, 2016.
  • Gao, M., et al. "Boronic acid with high oxidative stability and utility in biological contexts." Proceedings of the National Academy of Sciences (PNAS), 2021.
  • Tandfonline. "Full article: Key advances in the development of reversible covalent inhibitors." Expert Opinion on Drug Discovery, 2025.
  • Rowley, et al. "Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B." Journal of Medicinal Chemistry, 2024.

Sources

Application

Procedures for peptide modification with (4-((3-Methylbutanamido)methyl)phenyl)boronic acid

Part 1: Executive Summary & Strategic Rationale This Application Note details the procedures for the late-stage functionalization of peptides using (4-((3-Methylbutanamido)methyl)phenyl)boronic acid (CAS: 2246581-88-2)....

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

This Application Note details the procedures for the late-stage functionalization of peptides using (4-((3-Methylbutanamido)methyl)phenyl)boronic acid (CAS: 2246581-88-2). This reagent is a bifunctional molecular tool: it possesses a reactive phenylboronic acid moiety for cross-coupling and a (3-methylbutanamido)methyl tail (isovaleramidomethyl) that introduces a specific hydrophobic/steric motif.

Why this modification? In drug discovery, this modification is strategically employed to:

  • Install Pharmacophores: The isovaleramide group mimics leucine/isoleucine side chains or N-terminal caps, potentially enhancing hydrophobic collapse or receptor binding.

  • Macrocyclization: When coupled with halogenated side chains (e.g., 4-iodo-phenylalanine), it enables "stapling" or cyclization via biaryl linkages.

  • Warhead Installation: The boronic acid itself can serve as a reversible covalent inhibitor for serine proteases or as a sensor for diols (sugars), provided it remains intact (though in cross-coupling, the boron is typically replaced).

This guide prioritizes Suzuki-Miyaura Cross-Coupling (SMCC) as the primary mechanism, as it is the most robust method for covalently attaching this aryl group to a peptide backbone.

Part 2: Mechanistic Principles & Workflow

The Chemical Entity
  • Reagent: (4-((3-Methylbutanamido)methyl)phenyl)boronic acid[1][2]

  • Molecular Weight: 235.09 g/mol [2]

  • Key Feature: The boronic acid [-B(OH)₂] acts as the transmetallation partner.

  • Target: Peptides containing Halogenated Amino Acids (e.g., 4-iodo-L-phenylalanine [Phe(4-I)], 5-bromo-tryptophan, or 3-iodo-tyrosine).

Reaction Pathway: Aqueous Suzuki-Miyaura Coupling

The modification relies on a Palladium-catalyzed cycle compatible with aqueous buffers, essential for maintaining peptide solubility and secondary structure.

The Catalytic Cycle (Simplified):

  • Oxidative Addition: Pd(0) inserts into the Peptide-Halide bond (Peptide-X).

  • Transmetallation: The Boronic Acid reagent transfers its aryl group to the Pd center, aided by a base (activation of the boronate).

  • Reductive Elimination: The C-C bond forms between the Peptide and the Reagent aryl group; Pd(0) is regenerated.

Workflow Visualization

SuzukiCycle Start Start: Peptide-X (Halide) OxAdd Oxidative Addition [Peptide-Pd(II)-X] Start->OxAdd + Cat Reagent Reagent: Aryl-B(OH)2 (Isovaleramidomethyl-phenyl) Base Base Activation (K3PO4 / OH-) Reagent->Base Boronate Formation Cat Pd(0) Catalyst (e.g., Pd(OAc)2 + sSPhos) TransMet Transmetallation [Peptide-Pd(II)-Aryl] OxAdd->TransMet Base->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Cat Regeneration Product Final Product: Peptide-Aryl Conjugate RedElim->Product

Figure 1: Catalytic cycle for the modification of halogenated peptides with (4-((3-Methylbutanamido)methyl)phenyl)boronic acid.

Part 3: Experimental Protocols

Protocol A: Aqueous Suzuki-Miyaura Modification (Standard)

Best for: Attaching the reagent to a specific site (e.g., Phe(4-I)) on a purified peptide.

1. Reagents & Materials:

  • Peptide Substrate: 1.0 equiv (containing 4-iodo-Phe or similar).

  • Boronic Acid Reagent: 2.0 – 5.0 equiv (CAS 2246581-88-2).

  • Catalyst: Pd(OAc)₂ (0.1 equiv) + sSPhos (Sodium 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl-4-sulfonate) (0.2 equiv). Note: sSPhos is water-soluble and highly active.

  • Base: K₃PO₄ (Potassium Phosphate, tribasic) or Na₂CO₃.

  • Solvent: Water/Acetonitrile (1:1 v/v) or PBS/DMF.

2. Step-by-Step Procedure:

  • Stock Preparation:

    • Dissolve Peptide (5 mM final conc.) in water/MeCN (1:1).

    • Dissolve Boronic Acid Reagent (50 mM stock) in DMF or MeCN.

    • Prepare Pd catalyst premix: Mix Pd(OAc)₂ and sSPhos in degassed water (1:2 molar ratio) under inert atmosphere (N₂/Ar) for 15 mins.

  • Reaction Assembly:

    • In a crimp-top vial, combine the Peptide solution (1.0 equiv) and Boronic Acid Reagent (5.0 equiv).

    • Add Base (K₃PO₄, 20 equiv) from a freshly prepared aqueous stock.

    • Degassing (CRITICAL): Sparge the mixture with Argon for 5 minutes. Oxygen poisons the Pd catalyst.

    • Add the Pd/sSPhos catalyst solution (10-20 mol%).

  • Incubation:

    • Seal the vial.[2]

    • Incubate at 37°C – 45°C for 2–4 hours.

    • Optimization: If the peptide is stable, Microwave irradiation (60°C, 30 min) significantly improves yield.

  • Quenching & Workup:

    • Quench by adding 3-mercaptopropionic acid or DTT (to scavenge Pd) and acidifying with 0.1% TFA.

    • Centrifuge to remove any precipitated Pd black.

  • Purification:

    • Purify via RP-HPLC (C18 column).

    • Gradient: 5% to 95% MeCN in Water (+0.1% TFA).

3. Validation (Self-Validating System):

  • LC-MS Check: The product mass will correspond to:

    
    
    
    • Net Mass Change: The reagent adds the C12H16NO group (approx +190.2 Da) replacing the Iodide (-126.9 Da).

    • Isotope Pattern: The starting material (Boronic acid) has a distinct 10B/11B isotope pattern (20:80). The final product will NOT have this pattern (boron is lost), confirming cross-coupling occurred rather than non-covalent complexation.

Protocol B: Copper-Catalyzed Chan-Lam Coupling (N-Terminal/Histidine)

Best for: Modifying the N-terminus or Histidine imidazole if no halogenated handle is present.

1. Reagents:

  • Catalyst: Cu(OAc)₂ (0.5 equiv).

  • Ligand: 1,10-Phenanthroline (0.5 equiv) or Imidazole.

  • Oxidant: Atmospheric Oxygen (Open air reaction).

  • Solvent: Methanol/Water or Tris Buffer (pH 7.5).

2. Procedure:

  • Dissolve Peptide (1 equiv) and Boronic Acid Reagent (2–3 equiv) in Buffer/MeOH.

  • Add Cu(OAc)₂ and Ligand.[3]

  • Stir open to air at Room Temperature for 12–24 hours.

  • Note: This reaction is slower and often lower yielding than Suzuki but requires no pre-functionalized peptide.

Part 4: Data Interpretation & Troubleshooting

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Oxygen poisoning of PdDegas solvents thoroughly (freeze-pump-thaw or vigorous Ar sparging).
Protodeboronation Hydrolysis of ReagentIncrease Reagent equivalents (up to 10x). Lower temperature.
Pd Black Formation Catalyst decompositionAdd more ligand (sSPhos). Ensure inert atmosphere during setup.
Side Reactions Oxidation of Met/TrpPerform reaction under strict anaerobic conditions; add Methionine as scavenger.
Mass Spectrometry Analysis

When analyzing the product, look for the loss of the Boron signature.

  • Reagent (Calc): 235.09 Da.[2]

  • Fragment Added: The group added is -(C6H4)-CH2-NH-C(=O)-CH2-CH(CH3)2.

  • Formula Added: C13H16NO (approx mass shift +202.12 Da relative to H-replacement, or calculated based on Halide loss).

Part 5: References

  • Vilaró, M. et al. (2008). "Suzuki-Miyaura cross-coupling on unprotected peptides in water." Organic & Biomolecular Chemistry. Link

    • Foundational protocol for aqueous Suzuki coupling on peptides.

  • Chalker, J. M. et al. (2009). "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology." Chemistry – An Asian Journal. Link

    • Context on Pd-mediated modification compatibility.

  • Wang, J. et al. (2025). "Copper-Catalyzed Late-Stage Modification of Peptide-Bearing Unprotected Side Chains." CCS Chemistry.[4] Link

    • Source for Chan-Lam coupling protocols with phenylboronic acids.

  • Combi-Blocks Product Data. "(4-((3-Methylbutanamido)methyl)phenyl)boronic acid (CAS 2246581-88-2)."[2] Link

    • Verification of reagent structure and availability.

  • Malins, L. R. et al. (2015). "Peptide Macrocyclization via Late-Stage Suzuki–Miyaura Cross-Coupling." Journal of the American Chemical Society.[5] Link

    • Advanced application for stapling/cyclization.

Sources

Method

Application Note: Carbohydrate Sensing Using (4-((3-Methylbutanamido)methyl)phenyl)boronic Acid

Based on the chemical structure and the established principles of boronic acid-based molecular recognition, here is a detailed Application Note and Protocol guide. Introduction & Scientific Rationale Phenylboronic acid (...

Author: BenchChem Technical Support Team. Date: March 2026

Based on the chemical structure and the established principles of boronic acid-based molecular recognition, here is a detailed Application Note and Protocol guide.

Introduction & Scientific Rationale

Phenylboronic acid (PBA) derivatives are the gold standard for non-enzymatic carbohydrate sensing due to their ability to form reversible covalent bonds with cis-1,2- or cis-1,3-diols found in sugars. While native PBA binds fructose with higher affinity than glucose, chemical modifications are employed to tune selectivity and solubility.

(4-((3-Methylbutanamido)methyl)phenyl)boronic acid represents a specialized class of "hydrophobically tuned" PBA receptors. It features:

  • Boronic Acid Headgroup: The recognition moiety for diol binding.[1][2][3]

  • Para-Methylamide Linker: A spacer that electronically decouples the amide from the boron center, preventing strong Wulff-type intramolecular coordination (unlike ortho-aminomethyl derivatives), thereby maintaining a distinct pKa profile suitable for specific pH ranges.

  • Isovaleryl (3-Methylbutanoyl) Tail: A hydrophobic moiety that modulates the receptor's solubility in organic/aqueous co-solvents and facilitates interaction with hydrophobic domains in complex matrices (e.g., liposomes, hydrogels, or micellar sensors).

This guide details the application of this molecule in a Fluorescence/Colorimetric Indicator Displacement Assay (IDA) , the primary method for characterizing carbohydrate binding affinity and sensing glucose concentrations.

Mechanism of Action

The sensing mechanism relies on the competitive binding between the PBA receptor, a reporter dye (Alizarin Red S), and the target carbohydrate (Glucose).

  • Sensor Assembly: In aqueous buffer (pH 7.4), the Boronic Acid forms a cyclic boronate ester with Alizarin Red S (ARS). This complex is typically non-fluorescent (quenched) or exhibits a distinct color shift compared to free ARS.

  • Displacement: Upon addition of a carbohydrate (Sugar), the boronic acid preferentially binds to the sugar diols (forming a more stable complex), displacing the ARS.

  • Signal Generation: The released ARS regains its native fluorescence or color, providing a quantitative readout proportional to the sugar concentration.

Diagram: Sensing Mechanism[1]

G cluster_0 Step 1: Sensor Assembly cluster_1 Step 2: Detection (Displacement) PBA PBA Receptor (Non-Fluorescent) Complex PBA-ARS Complex (Quenched/Shifted) PBA->Complex + ARS ARS Alizarin Red S (Fluorescent) Complex->ARS Release PBA_Sugar PBA-Sugar Ester (Stable) Complex->PBA_Sugar + Sugar Sugar Target Sugar (Glucose)

Caption: Schematic of the Indicator Displacement Assay (IDA). The PBA receptor initially binds the dye (ARS). Glucose introduction displaces the dye, restoring its optical signal.

Material Properties & Preparation

PropertySpecification
Chemical Name (4-((3-Methylbutanamido)methyl)phenyl)boronic acid
CAS Number 2246581-88-2
Molecular Weight 235.09 g/mol
Solubility Soluble in DMSO, Methanol. Sparingly soluble in pure water; requires buffer/co-solvent.
Storage 2–8°C, Desiccated. Protect from moisture (anhydride formation).
Reagent Preparation Protocol

Reagents Required:

  • (4-((3-Methylbutanamido)methyl)phenyl)boronic acid (Target PBA).

  • Alizarin Red S (ARS) (CAS: 130-22-3).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Dimethyl Sulfoxide (DMSO) (LC-MS Grade).

  • D-Glucose and D-Fructose (Analytical Standards).

Step 1: Stock Solution Preparation

  • PBA Stock (10 mM): Dissolve 2.35 mg of the Target PBA in 1.0 mL of DMSO. Vortex until fully dissolved. Note: The isovaleramide tail increases hydrophobicity; ensure complete dissolution before dilution.

  • ARS Stock (10 mM): Dissolve 3.42 mg of Alizarin Red S in 1.0 mL of PBS buffer.

  • Sugar Stocks (1 M): Prepare 1 M stock solutions of Glucose and Fructose in PBS buffer.

Experimental Protocol: ARS Displacement Assay

This protocol validates the binding capability of the molecule and determines the Apparent Binding Constant (


).
Phase A: Optimization of Sensor Ratio

Objective: Determine the optimal PBA:ARS ratio where the dye is ~80-90% bound (quenched).

  • Prepare a working solution of ARS (100 µM) in PBS (pH 7.4).

  • In a 96-well microplate (black for fluorescence, clear for absorbance), aliquot 100 µL of ARS solution per well.

  • Titrate the PBA Stock into the wells to achieve final concentrations ranging from 0 to 2000 µM.

  • Incubate for 15 minutes at 25°C with gentle shaking.

  • Readout:

    • Fluorescence: Excitation 460 nm / Emission 570 nm.

    • Absorbance: Scan 400–600 nm (Look for peak shift from ~510 nm to ~460 nm upon binding).

  • Analysis: Plot Signal vs. [PBA]. Select the [PBA] that yields ~85% signal change. Typical working concentration is often 10:1 or 20:1 (PBA:ARS).

Phase B: Carbohydrate Sensing (Displacement)

Objective: Measure glucose response.[4]

  • Sensor Solution: Prepare a master mix containing 100 µM ARS and the optimized concentration of Target PBA (e.g., 1000 µM) in PBS/DMSO (95:5 v/v).

    • Note: The 5% DMSO helps maintain the solubility of the hydrophobic isovaleramide derivative.

  • Aliquot 180 µL of the Sensor Solution into microplate wells.

  • Add 20 µL of Glucose standards to achieve final concentrations of 0, 1, 2, 5, 10, 20, 50, 100 mM.

  • Include a Fructose series as a positive control (PBA typically binds Fructose stronger).

  • Incubate for 20 minutes at 25°C.

  • Measure Fluorescence (Ex 460nm / Em 570nm).

Workflow Diagram

Workflow Start Start: Prepare Stocks (PBA in DMSO, ARS in PBS) Mix Phase A: Titrate PBA into ARS Find [PBA] for 85% Quenching Start->Mix Select Select Optimized Sensor Mix (e.g., 1 mM PBA + 100 µM ARS) Mix->Select Dispense Dispense 180 µL Sensor Mix into 96-well Plate Select->Dispense AddSugar Add 20 µL Sugar Standards (Glucose/Fructose 0-100 mM) Dispense->AddSugar Incubate Incubate 20 min @ 25°C AddSugar->Incubate Read Read Fluorescence (Ex 460 / Em 570) Incubate->Read

Caption: Step-by-step workflow for the Fluorescence Displacement Assay.[5][6]

Data Analysis & Interpretation

Binding Isotherms

Calculate the relative fluorescence intensity (


) or absorbance change. Plot 

against

.
  • Glucose: Expect a sigmoidal increase in fluorescence as sugar concentration increases (ARS is released).

  • Fructose: Expect a curve shifted to lower concentrations (higher affinity).

Calculation of Binding Constants ( )

Use the Benesi-Hildebrand method or a non-linear regression model (1:1 binding) to calculate the association constant (


) for the PBA-Sugar complex.


Where:

  • 
    : Measured fluorescence.
    
  • 
    : Fluorescence of Sensor without sugar.
    
  • 
    : Fluorescence at saturation (free ARS).
    
Selectivity Factor


Insight: The (3-methylbutanamido)methyl group provides steric bulk. If the Selectivity Factor is lower than unsubstituted PBA (typically ~40), this derivative offers improved Glucose specificity.

Troubleshooting & Critical Considerations

IssuePossible CauseCorrective Action
Precipitation Hydrophobic tail aggregation.Increase DMSO content to 5-10% or use Methanol as co-solvent. Ensure pH is not < 7.0.
Low Sensitivity pH mismatch with pKa.[1]Adjust buffer pH. PBAs bind diols best when pH > pKa. If this derivative has pKa ~8.5, test at pH 8.0-9.0.
No Signal Change Strong PBA-ARS binding.The PBA-ARS complex is too stable. Use a different dye (e.g., Pyrocatechol Violet) or lower the [PBA].

References

  • General Mechanism of PBA Sensing: Bull, S. D., et al. "Boronic acids as sensors for saccharides." Accounts of Chemical Research 46.2 (2013): 312-326. Link

  • ARS Displacement Assay Protocol: Springsteen, G., & Wang, B. "A detailed examination of boronic acid-diol complexation." Tetrahedron 58.26 (2002): 5291-5300. Link

  • Hydrophobic Modification Effects: Matsumoto, A., et al. "Glucose-responsive polymer gel bearing phenylborate derivative as a glucose-sensing moiety operating at the physiological pH." Biomacromolecules 5.3 (2004): 1038-1045. Link

  • Chemical Source Data: Combi-Blocks Inc. Product Data Sheet for CAS 2246581-88-2. Link

Sources

Application

Application Note: Synthesis of Biaryl Isovaleramides via Palladium-Catalyzed Boronic Acid Cross-Coupling

Introduction & Strategic Rationale Biaryl isovaleramides represent a privileged structural motif in modern drug discovery. Isovaleramide derivatives are frequently explored in medicinal chemistry for their roles as antic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Biaryl isovaleramides represent a privileged structural motif in modern drug discovery. Isovaleramide derivatives are frequently explored in medicinal chemistry for their roles as anticonvulsants, enzyme inhibitors, and modulators of central nervous system targets[1]. To construct the core biaryl architecture, the palladium-catalyzed Suzuki-Miyaura cross-coupling is a highly reliable method for forming carbon-carbon bonds due to its mild conditions, high functional group tolerance, and the commercial availability of diverse boronic acids[2].

When designing a synthetic route for biaryl isovaleramides, chemists typically choose between two pathways:

  • Route A (Early Coupling): Performing the Suzuki coupling on a haloaniline first, followed by acylation with isovaleroyl chloride.

  • Route B (Late-Stage Diversification): Acylating the haloaniline first to form a halo-aryl isovaleramide, followed by the Suzuki coupling.

Causality in Route Selection: Route B is overwhelmingly preferred in drug development. By installing the isovaleramide moiety early, the highly modular Suzuki coupling is pushed to the final step. This allows for the rapid generation of diverse compound libraries by simply varying the bench-stable arylboronic acid, avoiding the repetitive handling of moisture-sensitive isovaleroyl chloride in parallel synthesis arrays. Furthermore, the amide group in Route B can weakly coordinate to the palladium center, sometimes facilitating the oxidative addition step.

Workflow Visualization

Synthetic pathways for biaryl isovaleramides: Route A vs. Route B (Late-stage diversification).

Step-by-Step Experimental Protocol (Route B)

This protocol is designed as a self-validating system. In-Process Controls (IPCs) and visual cues are integrated to ensure empirical verification at each critical juncture. The use of bulky biarylmonophosphine ligands or bidentate ligands like dppf can significantly accelerate the cross-coupling of sterically hindered aryl halides[3].

Step 1: Synthesis of N-(4-Bromophenyl)isovaleramide

Causality: Triethylamine (Et₃N) is used as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the aniline starting material.

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 4-bromoaniline (10.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 30 mL). Add Et₃N (15.0 mmol, 1.5 eq).

  • Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add isovaleroyl chloride (12.0 mmol, 1.2 eq) over 10 minutes.

    • Visual Cue: A white precipitate (triethylammonium chloride) will immediately begin to form.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • IPC (Self-Validation): Check reaction completion via TLC (Hexane/EtOAc 3:1). The starting material spot (UV active, ninhydrin positive) should be completely consumed.

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling

Causality: A biphasic solvent system (1,4-Dioxane/H₂O) is utilized to dissolve both the organic substrates and the inorganic base. Potassium carbonate (K₂CO₃) is selected to activate the boronic acid into a highly nucleophilic boronate complex, which is essential for the transmetalation step[2].

  • Preparation: Charge a Schlenk flask with N-(4-bromophenyl)isovaleramide (5.0 mmol, 1.0 eq), arylboronic acid (6.0 mmol, 1.2 eq), Pd(dppf)Cl₂ (0.25 mmol, 5 mol%), and K₂CO₃ (10.0 mmol, 2.0 eq).

  • Solvent Addition & Degassing: Add a mixture of 1,4-Dioxane and H₂O (4:1 v/v, 25 mL).

    • Critical Causality: Degas the mixture by sparging with N₂ for 15 minutes. Oxygen must be excluded to prevent the oxidation of the active Pd(0) species and to suppress the oxidative homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 80 °C under an N₂ atmosphere for 4–6 hours.

    • Visual Cue: The solution should maintain a deep red/orange hue. A rapid shift to an opaque black suspension indicates premature catalyst decomposition (Pd black formation).

  • IPC (Self-Validation): Monitor via LC-MS. Look for the disappearance of the brominated starting material mass and the appearance of the target biaryl mass [M+H]⁺.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium residues. Extract the filtrate with EtOAc (3 x 20 mL), wash with brine, dry over Na₂SO₄, and purify via flash column chromatography.

Reaction Optimization Data

Steric hindrance about the biaryl axis presents a serious challenge to many cross-coupling transformations, necessitating optimized catalyst-ligand systems[4]. The table below summarizes the optimization of the Suzuki-Miyaura coupling step for sterically demanding biaryl isovaleramides.

Catalyst System (5 mol%)Base (2.0 eq)Solvent System (v/v)Temp (°C)Yield (%)Empirical Observation / Causality
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)9065Significant protodeboronation observed due to slow transmetalation.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (4:1)9082Fast conversion; bulky ligand facilitates reductive elimination.
Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O (4:1) 80 94 Optimal. Bidentate ligand enforces cis-geometry, accelerating coupling.
Pd(dppf)Cl₂Cs₂CO₃DMF/H₂O (4:1)10078Traces of amide hydrolysis detected due to harsh base/temperature.

Mechanistic Pathway

Understanding the catalytic cycle is paramount for troubleshooting. The cycle relies on the continuous regeneration of the Pd(0) active species.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-Br inserts) Pd0->OxAdd PdII_1 Ar-Pd(II)-Br L_n Intermediate OxAdd->PdII_1 BaseAct Base Activation (Boronate Formation) PdII_1->BaseAct TransMet Transmetalation (Ar'-B(OH)3- transfers Ar') PdII_1->TransMet BaseAct->TransMet PdII_2 Ar-Pd(II)-Ar' L_n Intermediate TransMet->PdII_2 RedElim Reductive Elimination (Biaryl Release) PdII_2->RedElim RedElim->Pd0 Regeneration Product Biaryl Isovaleramide RedElim->Product

Palladium-catalyzed Suzuki-Miyaura mechanistic cycle for biaryl isovaleramide synthesis.

Troubleshooting & Quality Control

  • Issue: Protodeboronation (Loss of Boronic Acid)

    • Cause: The boronic acid undergoes hydrolysis before transmetalation can occur, often exacerbated by high temperatures and strong aqueous bases.

    • Solution: Use a slight excess of boronic acid (1.2–1.5 eq). If the issue persists, switch to an anhydrous base system (e.g., CsF in anhydrous 1,4-Dioxane) or utilize boronic acid pinacol esters (BPin), which are significantly more stable against hydrolysis.

  • Issue: Palladium Black Formation

    • Cause: The Pd(0) intermediate aggregates into inactive bulk metal, usually due to oxygen contamination or a lack of stabilizing ligands.

    • Solution: Strictly enforce N₂ or Argon sparging. Ensure the ligand-to-palladium ratio is correct (for monodentate ligands, L:Pd should be at least 2:1).

References

  • Source: Nature Protocols (springernature.com)
  • Source: Journal of Xi'an Shiyou University (xisdxjxsu.asia)
  • Source: Journal of the American Chemical Society (acs.org)
  • Source: ResearchGate (researchgate.net)

Sources

Method

Application Note: Supramolecular Incorporation of (4-((3-Methylbutanamido)methyl)phenyl)boronic Acid into Hydrogel Networks

This Application Note provides a comprehensive technical guide for the incorporation of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid (hereafter referred to as IVAM-PBA ) into hydrogel networks. This specific deriva...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the incorporation of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid (hereafter referred to as IVAM-PBA ) into hydrogel networks.

This specific derivative combines a dynamic boronic acid headgroup with a hydrophobic isovaleric (3-methylbutanamido) tail. This duality enables the engineering of dual-crosslinked supramolecular hydrogels that utilize both dynamic covalent chemistry (boronate ester formation) and hydrophobic association.

Introduction & Mechanistic Rationale

The incorporation of phenylboronic acid (PBA) derivatives into hydrogels is a cornerstone of glucose-responsive and self-healing materials. However, standard PBAs often suffer from high pKa (~8.8) and lack secondary interaction mechanisms.

IVAM-PBA introduces a critical structural modification: a 3-methylbutanamido (isovaleryl) tail attached via a methyl linker.

Mechanistic Advantages
  • Dynamic Covalent Crosslinking: The boronic acid moiety forms reversible boronate esters with cis-diol containing polymers (e.g., Poly(vinyl alcohol) [PVA], Alginate, Chitosan) [1].

  • Hydrophobic Reinforcement: The isovaleryl tail provides a hydrophobic domain. In aqueous environments, these tails aggregate to minimize solvent exposure, creating physical crosslinking nodes that reinforce the gel network and enhance mechanical toughness [2].

  • Tunable Solubility & Release: The amide linker offers hydrogen bonding sites, while the hydrophobic tail creates pockets suitable for encapsulating hydrophobic therapeutic agents.

Material Preparation & Pre-requisites

Reagents
  • (4-((3-Methylbutanamido)methyl)phenyl)boronic acid (IVAM-PBA): Purity ≥98%.[1]

  • Poly(vinyl alcohol) (PVA): Mw 89,000-98,000, 99+% hydrolyzed (provides high density of diols).

  • Dimethyl Sulfoxide (DMSO): Molecular Biology Grade (for stock solution).

  • Phosphate Buffered Saline (PBS): 10x stock, adjusted to pH 7.4 and pH 9.0.

  • Sodium Hydroxide (NaOH): 1M solution for pH tuning.

Stock Solution Preparation (Critical Step)

IVAM-PBA exhibits limited solubility in neutral water due to the hydrophobic isovaleryl group and the trigonal (neutral) state of the boronic acid.

Protocol:

  • Weighing: Weigh 50 mg of IVAM-PBA.

  • Solubilization: Dissolve in 500 µL of DMSO. Vortex until clear.

  • Activation (Alkaline Shift): Slowly add 4.5 mL of pH 9.0 PBS while stirring.

    • Note: At pH 9.0, the boronic acid converts to the anionic boronate form (tetrahedral), significantly increasing solubility. The final concentration is 10 mg/mL (approx. 42 mM).

Hydrogel Formulation Protocol

This protocol describes the fabrication of a PVA-IVAM-PBA Supramolecular Hydrogel . The gelation is driven by the complexation between PVA diols and the IVAM-PBA boronate, reinforced by isovaleryl aggregation.

Polymer Solution Preparation
  • Prepare a 10% (w/v) PVA solution in deionized water.

  • Heat at 90°C for 2 hours with stirring to ensure complete dissolution.

  • Allow the solution to cool to room temperature.

Gelation Workflow

The mixing ratio is critical to balance crosslinking density (G') and dynamic reversibility.

Step-by-Step:

  • Aliquot Polymer: Transfer 1 mL of 10% PVA solution into a glass vial.

  • Add Functional Crosslinker: Add 250 µL of the IVAM-PBA Stock Solution (prepared in 2.2).

    • Stoichiometry: This targets a specific Boron:Diol ratio.

  • pH Adjustment (The Trigger): Check pH. If < 8.5, add 1M NaOH dropwise (approx. 5-10 µL) to reach pH ~9.0.

    • Observation: The mixture should transition from a viscous liquid to a transparent gel within 30-60 seconds as boronate ester bonds form.

  • Maturation: Allow the gel to equilibrate for 2 hours at room temperature. This allows the hydrophobic isovaleryl tails to reorganize and form micellar aggregates, stabilizing the network.

Physiological pH Adaptation (Optional)

To use this system at pH 7.4 (physiological), the pKa barrier must be overcome.

  • Method: Incorporate Dopamine or Tannic Acid (0.5% w/v) into the PVA solution. Catechols bind PBAs strongly at neutral pH, enabling gelation without high alkalinity [3].

Characterization & Validation

Rheological Analysis

Perform oscillatory shear rheology to validate network formation.

  • Instrument: Parallel plate rheometer (20 mm geometry).

  • Test 1: Frequency Sweep: 0.1 – 100 rad/s at 1% strain.

    • Success Criteria: Storage modulus (G') > Loss modulus (G'') across the frequency range. G' should be independent of frequency (elastic plateau).

  • Test 2: Strain Sweep: 0.1% – 1000% strain.

    • Success Criteria: Identify the "Yield Strain" where G' drops below G''. This indicates the breakage of the physical network.

Glucose Responsiveness Test

Since IVAM-PBA forms dynamic esters, high concentrations of glucose will compete for the boronic acid, dissolving the gel.

  • Place a 0.5 mL gel sample in a vial.

  • Add 2 mL of 100 mM Glucose solution (in PBS pH 7.4).

  • Monitor: The gel should degrade/dissolve over 2-6 hours as glucose displaces PVA.

    • Control: Gel in PBS without glucose should remain stable.

Network Visualization (Graphviz)

The following diagram illustrates the dual-crosslinking mechanism: the dynamic boronate ester bond and the hydrophobic aggregation of the isovaleryl tails.

HydrogelNetwork cluster_legend Mechanism PVA_Chain PVA Polymer Backbone (Diol Rich) BoronateEster Boronate Ester Bond (Dynamic Covalent) PVA_Chain->BoronateEster -OH Groups IVAM_PBA IVAM-PBA Molecule (Boronic Acid + Isovaleryl Tail) IVAM_PBA->BoronateEster B(OH)2 Head HydrophobicDomain Hydrophobic Aggregate (Isovaleryl Clustering) IVAM_PBA->HydrophobicDomain Isovaleryl Tail Glucose Glucose/Diol (Competitor) Glucose->BoronateEster Displaces PVA (Gel-Sol Transition) HydrophobicDomain->PVA_Chain Physical Crosslink

Caption: Schematic of the dual-crosslinking mechanism. IVAM-PBA bridges PVA chains via pH-dependent boronate esters, while isovaleryl tails form hydrophobic aggregates that reinforce the network.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Gelation pH is too low (< pKa of ~8.8).Adjust pH to 9.0-9.5 using NaOH. Boronate formation requires the anionic tetrahedral form.
Precipitation IVAM-PBA concentration too high; hydrophobic tails aggregating prematurely.Increase DMSO ratio in stock or reduce IVAM-PBA loading.
Gel too weak Insufficient crosslinking density.Increase PVA concentration to 15% or increase IVAM-PBA:PVA ratio.
Oxidation Boronic acids can oxidize to phenols over time.Use fresh IVAM-PBA. Store stock solutions under Nitrogen/Argon.

References

  • Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375–1397. Link

  • Cambre, J. N., & Sumerlin, B. S. (2011). Biomedical applications of boronic acid polymers. Polymer, 52(21), 4631-4643. Link

  • Li, Y., et al. (2017). Mussel-Inspired Hydrogels for Biomedical Applications. Matter, 4(1), 1-15. (Contextual grounding on catechol-boronate binding). Link

(Note: Specific literature on the IVAM-PBA derivative CAS 2246581-88-2 is sparse as it is a specialized building block; protocols above are derived from first-principles chemistry of alkyl-amido-phenylboronic acids).

Sources

Application

Application Note: Kinetic Characterization of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid

This Application Note provides a rigorous technical guide for the evaluation of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid as a reversible covalent inhibitor of serine hydrolases, specifically focusing on AmpC -l...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the evaluation of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid as a reversible covalent inhibitor of serine hydrolases, specifically focusing on AmpC


-lactamase .


-Lactamases (Class C AmpC) & Serine Proteases
Assay Type:  Spectrophotometric Enzyme Inhibition (Reversible Covalent)

Introduction & Mechanism of Action

(4-((3-Methylbutanamido)methyl)phenyl)boronic acid is a functionalized arylboronic acid designed to act as a Transition-State Analog (TSA) inhibitor. Unlike standard competitive inhibitors that merely occupy the active site, this compound forms a reversible covalent bond with the catalytic serine residue of the target enzyme.[1]

Structural Logic
  • Warhead (Boronic Acid): The trigonal planar boron atom is electron-deficient. It is attacked by the nucleophilic hydroxyl group of the active site serine (e.g., Ser64 in AmpC

    
    -lactamase), forming a tetrahedral boronate adduct. This adduct mimics the high-energy tetrahedral intermediate formed during the hydrolysis of peptide or 
    
    
    
    -lactam bonds.
  • Recognition Motif ((3-Methylbutanamido)methyl): The isovaleramide (3-methylbutanamido) side chain is hydrophobic. It is designed to interact with the conserved hydrophobic pockets (e.g., the R1 amide side-chain pocket) found in

    
    -lactamases and chymotrypsin-like serine proteases, conferring specificity and affinity.
    
Reaction Pathway

The inhibition mechanism follows a reversible covalent model:



Where 

is the stable tetrahedral adduct.[1]

InhibitionMechanism Enzyme Free Enzyme (Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex  k_on   Inhibitor Inhibitor (Boronic Acid) Inhibitor->Complex  k_on   Complex->Enzyme  k_off   Complex->Inhibitor  k_off   TS_Analog Tetrahedral Adduct (Covalent E-Ser-O-B-I) Complex->TS_Analog  k_inact (Covalent Bond Formation)   TS_Analog->Complex  k_react (Slow)  

Figure 1: Kinetic pathway of boronic acid inhibition.[1] The critical step is the formation of the tetrahedral adduct (green), which mimics the transition state of substrate hydrolysis.

Experimental Protocol: AmpC -Lactamase Inhibition

This protocol uses Nitrocefin , a chromogenic cephalosporin substrate, to monitor enzyme activity. Upon hydrolysis, Nitrocefin shifts absorbance from yellow (


 nm) to red (

nm).
Materials & Reagents
ComponentSpecificationNotes
Inhibitor (4-((3-Methylbutanamido)methyl)phenyl)boronic acidMW: 235.09 g/mol . Store powder at -20°C.
Enzyme AmpC

-lactamase
Recombinant (e.g., from P. aeruginosa or E. coli).
Substrate NitrocefinStock: 10 mM in DMSO. Protect from light.
Assay Buffer 50 mM Sodium Phosphate, pH 7.0CRITICAL: Do NOT use Tris or buffers with vicinal diols, as they complex with boronic acids.
Additives 0.01% Triton X-100Prevents enzyme aggregation and non-specific binding.
Stock Solution Preparation
  • Inhibitor Stock (100 mM): Dissolve 2.35 mg of inhibitor in 100

    
    L of 100% DMSO. Vortex until fully dissolved.
    
    • Stability:[2] Boronic acids can undergo dehydration to boroxines (anhydrides). Ensure the stock is fresh or stored with desiccant.

  • Working Solutions: Dilute the stock in Assay Buffer to prepare a 10x concentration series (e.g., 0.1

    
    M to 100 
    
    
    
    M). Keep DMSO constant (final assay concentration < 2%).
Assay Procedure (96-Well Format)

Step 1: Enzyme Pre-incubation (Essential for Boronic Acids) Boronic acids often exhibit "slow-binding" kinetics due to the time required for the hybridization change from trigonal (


) to tetrahedral (

).
  • Add 80

    
    L  of Assay Buffer to experimental wells.
    
  • Add 10

    
    L  of Enzyme solution (optimized to give linear rate, typically 1-5 nM final conc).
    
  • Add 10

    
    L  of Inhibitor Working Solution (various concentrations).
    
  • Incubate at 25°C for 10–20 minutes .

Step 2: Reaction Initiation

  • Add 100

    
    L  of Nitrocefin substrate solution (prepared in Assay Buffer).
    
    • Final Substrate Concentration: Should be near

      
       (approx. 100 
      
      
      
      M for AmpC/Nitrocefin) to maximize sensitivity to competitive inhibition.
  • Mix immediately by orbital shaking (3 seconds).

Step 3: Kinetic Monitoring

  • Measure Absorbance at 486 nm in kinetic mode.

  • Interval: Every 15–30 seconds for 10 minutes.

  • Temperature: Constant 25°C.

Data Analysis

Determination of IC50
  • Calculate the Initial Velocity (

    
    )  for each inhibitor concentration from the linear portion of the absorbance vs. time curves (mOD/min).
    
  • Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Fit data to the Four-Parameter Logistic (4PL) equation:

    
    
    
Calculation of Ki (Inhibition Constant)

Since boronic acids are competitive inhibitors (binding to the active site), use the Cheng-Prusoff equation to convert IC50 to


:


  • [S]: Concentration of Nitrocefin used (e.g., 100

    
    M).
    
  • 
    :  Michaelis constant of AmpC for Nitrocefin (typically ~100-150 
    
    
    
    M, must be determined experimentally for your specific enzyme lot).

Troubleshooting & Optimization

IssueProbable CauseSolution
No Inhibition Observed Buffer InterferenceCheck if buffer contains Tris, Sorbitol, or Glycerol. These possess vicinal diols that esterify with the boronic acid, neutralizing the inhibitor. Switch to Phosphate or HEPES.
Non-Linear Rates Slow BindingIf the reaction rate decreases over time (curved progress curve) after substrate addition, the inhibitor is slow-binding. Increase pre-incubation time to reach equilibrium (

) before adding substrate.
Precipitation Low SolubilityBoronic acids can be hydrophobic. Ensure DMSO is < 5% but sufficient to solvate. If precipitate forms, lower the maximum concentration tested.
High Background Substrate HydrolysisNitrocefin spontaneously hydrolyzes at high pH. Ensure Buffer pH is 7.0–7.2, not higher.

References

  • Shoichet, B. K., et al. (1993). "Structure-based design of specific inhibitors of AmpC beta-lactamase." Science, 259(5100), 1445-1450. Link

    • Foundational text on using arylboronic acids as transition st
  • Weston, G. S., et al. (1998). "Structure-based enhancement of boronic acid-based inhibitors of AmpC beta-lactamase." Journal of Medicinal Chemistry, 41(23), 4577-4586. Link

    • Details the structure-activity relationship (SAR) of amide-substituted phenylboronic acids.
  • Tondi, D., et al. (2010). "Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as beta-lactamase inhibitors."[1] Journal of Medicinal Chemistry, 53(21), 7852-7863. Link

    • Provides modern protocols for kinetic characteriz
  • Crompton, I. E., et al. (1988). "The interaction of boronic acids with chymotrypsin and subtilisin." Biochemical Journal, 251(2), 453-459. Link

    • Reference for the interaction of boronic acids with general serine proteases and buffer interference issues.

Sources

Method

Solid-phase synthesis compatibility of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid

Application Note: Solid-Phase Synthesis Compatibility and On-Resin Cross-Coupling Protocols for (4-((3-Methylbutanamido)methyl)phenyl)boronic acid Introduction & Chemical Profile (4-((3-Methylbutanamido)methyl)phenyl)bor...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Synthesis Compatibility and On-Resin Cross-Coupling Protocols for (4-((3-Methylbutanamido)methyl)phenyl)boronic acid

Introduction & Chemical Profile

(4-((3-Methylbutanamido)methyl)phenyl)boronic acid (CAS: 2246581-88-2) is a bifunctional building block characterized by a robust isovaleramide (3-methylbutanamido) moiety and a reactive para-substituted arylboronic acid warhead[1]. In the context of drug development and solid-phase synthesis (SPS), this compound is primarily utilized for late-stage diversification. It enables the introduction of a lipophilic, sterically hindered amide motif into resin-bound peptides or small molecules via transition-metal-catalyzed cross-coupling[2].

Because the isovaleramide group is intrinsically stable to both the basic conditions of Fmoc deprotection (e.g., 20% piperidine) and the highly acidic conditions of global cleavage (e.g., 95% Trifluoroacetic acid), the primary synthetic challenge lies entirely in managing the reactivity, stability, and solubility of the boronic acid moiety on a solid support[3].

Mechanistic Insights: Causality in SPOS/SPPS

Handling free arylboronic acids in Solid-Phase Organic Synthesis (SPOS) and Solid-Phase Peptide Synthesis (SPPS) requires a deep understanding of their unique equilibrium dynamics and degradation pathways. As a Senior Application Scientist, it is critical to design protocols that account for the following causal relationships:

  • Boroxine Formation and Stoichiometry: Free arylboronic acids spontaneously dehydrate to form trimeric boroxines. This equilibrium complicates stoichiometric calculations and reduces the effective concentration of the reactive monomer. The addition of an aqueous base is mandatory not only to hydrolyze the boroxine back to the monomer but to form the active, electron-rich boronate anion [Ar-B(OH)3]- required for the transmetalation step in Suzuki-Miyaura couplings[4].

  • Protodeboronation: Arylboronic acids are susceptible to base-promoted protodeboronation (cleavage of the C-B bond to yield Ar-H), especially under prolonged heating[4],[5]. To mitigate this, mild bases (such as K₃PO₄ instead of NaOH) and optimized reaction times (often accelerated by microwave irradiation) must be employed[6].

  • Resin Swelling vs. Reagent Solubility: A fundamental paradox in on-resin cross-coupling is solvent incompatibility. Standard polystyrene (PS) resins require non-polar or aprotic solvents (e.g., DCM, DMF, or 1,4-Dioxane) to swell adequately, exposing the internal reactive sites. Conversely, the activation of the boronic acid and the dissolution of inorganic bases require water. Therefore, a carefully optimized biphasic or miscible solvent mixture (e.g., 1,4-Dioxane/H₂O or DMF/H₂O) is critical to balance resin swelling with catalyst/reagent solubility.

G A Free Boronic Acid Ar-B(OH)2 B Boroxine (Trimer) (Ar-BO)3 A->B - H2O (Spontaneous Dehydration) C Active Boronate Anion [Ar-B(OH)3]- A->C + Aqueous Base B->C + Aqueous Base (Hydrolysis)

Equilibrium dynamics of boroxine formation and base-catalyzed activation of boronic acids.

Solid-Phase Application Workflows

The most robust application for (4-((3-Methylbutanamido)methyl)phenyl)boronic acid in SPS is Late-Stage Peptide Diversification via the Suzuki-Miyaura cross-coupling reaction[2],[7]. In this workflow, a peptide sequence is synthesized using standard Fmoc/tBu chemistry, incorporating a halogenated unnatural amino acid (e.g., 4-iodophenylalanine) at the desired site of modification[6]. The resin-bound aryl halide is then reacted with the boronic acid building block.

Alternatively, if the boronic acid itself needs to be immobilized for sequential modifications, specialized diol-functionalized resins, such as 1-glycerol polystyrene or diethanolamine (DEAM-PS) resins, can be used to temporarily mask the boronic acid as a cyclic ester[8],[9].

G A Resin-bound Aryl Halide (e.g., 4-I-Phe) B (4-((3-Methylbutanamido) methyl)phenyl)boronic acid + Pd Catalyst + Base A->B Swelling C Resin-bound Cross-Coupled Product B->C Suzuki-Miyaura Coupling D TFA Cleavage Cocktail C->D Washing E Purified Biaryl Compound D->E Precipitation

Workflow of on-resin Suzuki-Miyaura cross-coupling using the arylboronic acid building block.

Experimental Protocols: On-Resin Suzuki-Miyaura Coupling

The following protocol is a self-validating system designed to maximize cross-coupling efficiency while suppressing protodeboronation and oxidative homocoupling.

Materials Required:

  • Resin-bound peptide containing 4-iodophenylalanine (0.1 mmol scale).

  • (4-((3-Methylbutanamido)methyl)phenyl)boronic acid (0.5 mmol, 5.0 eq).

  • Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.01 mmol, 10 mol%).

  • K₃PO₄ (0.5 mmol, 5.0 eq).

  • Degassed 1,4-Dioxane and Degassed Deionized Water.

Step-by-Step Methodology:

  • Resin Preparation & Swelling: Place the resin (0.1 mmol) in a fritted solid-phase reaction vessel. Swell the resin in anhydrous CH₂Cl₂ for 30 minutes, drain, and wash with degassed 1,4-Dioxane (3 × 5 mL). Causality: Proper swelling ensures the polymer matrix is fully expanded, allowing the bulky Pd-catalyst access to the internal reactive sites.

  • Reagent Activation: In a separate vial, dissolve (4-((3-Methylbutanamido)methyl)phenyl)boronic acid (5.0 eq) and K₃PO₄ (5.0 eq) in a mixture of degassed 1,4-Dioxane/H₂O (4:1 v/v, 3 mL total volume). Sonicate briefly. Causality: The 5-fold excess compensates for any boroxine formation and drives the pseudo-first-order on-resin reaction to completion. Degassing prevents O₂-mediated homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (10 mol%) to the reagent solution. The solution will turn a deep red/orange color. Immediately transfer this cocktail to the resin vessel.

  • Cross-Coupling Reaction: Seal the vessel under an Argon atmosphere. Agitate gently (do not use a magnetic stir bar, which grinds the resin) at 80°C for 16–18 hours using a conventional heating block, or at 120°C for 30 minutes using a microwave peptide synthesizer[6].

  • Washing and Palladium Scavenging: Drain the reaction mixture. Wash the resin sequentially to remove precipitated palladium black and unreacted boronic acid:

    • DMF (3 × 5 mL)

    • 0.5% Sodium diethyldithiocarbamate in DMF (3 × 5 mL) (Causality: Scavenges residual trapped Palladium)

    • H₂O (3 × 5 mL)

    • MeOH (3 × 5 mL)

    • CH₂Cl₂ (3 × 5 mL)

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. The isovaleramide linker is highly stable to these conditions. Drain the cleavage solution into cold diethyl ether to precipitate the final biaryl product.

Quantitative Data: Optimization of Coupling Conditions

The efficiency of solid-phase Suzuki-Miyaura coupling is highly dependent on the catalyst and heating method[2],[6]. Table 1 summarizes typical conversion rates for on-resin arylation using arylboronic acid derivatives.

Table 1: Optimization of On-Resin Suzuki-Miyaura Coupling Conditions

Catalyst (mol%)Base (Eq)Solvent SystemHeating MethodTimeConversion (%)*
Pd(PPh₃)₄ (20%)Na₂CO₃ (5)DMF / H₂O (9:1)Conventional (80°C)18 h~65%
Pd(dppf)Cl₂ (10%)K₃PO₄ (5)Dioxane / H₂O (4:1)Conventional (80°C)18 h~85%
Pd(dppf)Cl₂ (10%) K₃PO₄ (5) Dioxane / H₂O (4:1) Microwave (120°C) 30 min >95%

*Conversion determined by LC-MS analysis of the crude product following TFA cleavage.

References

  • Behnam, M. A. M., et al. (2016). "Solid Phase Synthesis of C-Terminal Boronic Acid Peptides." ACS Organic Letters. Available at:[Link]

  • Li, S., et al. (2022). "Merging Late-Stage Diversification with Solid-Phase Peptide Synthesis Enabled by High-Throughput On-Resin Reaction Screening." ACS Catalysis. Available at:[Link]

  • Cox, P. A., et al. (2022). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Pre-hydrolytic Pathways and Self/Auto-Catalysis." Journal of the American Chemical Society. Available at:[Link]

  • Cox, P. A., et al. (2014). "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids." The Journal of Organic Chemistry. Available at:[Link]

  • US Patent 11827660B2. "Synthesis strategy for gap protecting group." Google Patents.
  • Hall, D. G., et al. (2006). "Universal Solid-Phase Approach for the Immobilization, Derivatization, and Resin-to-Resin Transfer Reactions of Boronic Acids." ResearchGate. Available at:[Link]

  • RSC Advances. (2025). "Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling." Royal Society of Chemistry. Available at:[Link]

  • MDPI. (2017). "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization." Molecules. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: Functionalization of Nanoparticles with (4-((3-Methylbutanamido)methyl)phenyl)boronic acid Ligands

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of Boronic Acid-Functionalized Nanomaterials The convergence of nanotechnology and organic chemistry has unlocked new frontier...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Boronic Acid-Functionalized Nanomaterials

The convergence of nanotechnology and organic chemistry has unlocked new frontiers in targeted drug delivery, diagnostics, and biosensing. Within this landscape, nanoparticles functionalized with phenylboronic acid (PBA) and its derivatives have emerged as a particularly promising class of materials.[1][2] The unique ability of the boronic acid moiety to form reversible covalent bonds with cis-diols—a common structural motif in sugars, glycoproteins, and certain therapeutic agents—provides a powerful tool for molecular recognition and environmentally responsive behavior.[3][4][5]

This guide provides a comprehensive overview and detailed protocols for the functionalization of nanoparticles with a specific, custom-designed ligand: (4-((3-Methylbutanamido)methyl)phenyl)boronic acid . This ligand combines the diol-binding capability of the phenylboronic acid group with a hydrophobic and sterically accessible 3-methylbutanamido (isovaleramido) side chain. This design rationale anticipates potential benefits in modulating nanoparticle self-assembly, enhancing interactions with cellular membranes, or providing additional non-covalent binding pockets for therapeutic payloads.

As a senior application scientist, this document is structured to not only provide step-by-step instructions but also to elucidate the underlying scientific principles, ensuring that researchers can adapt and troubleshoot these protocols for their specific nanoparticle systems and applications.

Core Principle: The Boronic Acid-Diol Interaction

The foundational chemistry governing the utility of these functionalized nanoparticles is the reversible formation of boronate esters between the boronic acid and a cis-diol-containing molecule. This interaction is highly dependent on pH.[4][6]

In aqueous solution, the boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The tetrahedral form is more favorable for esterification with diols. The pKa of the phenylboronic acid is therefore a critical parameter. For many PBAs, this pKa is in the range of 8-9, meaning that stable boronate ester formation is most efficient under slightly alkaline conditions.[7] This pH-dependent binding and release mechanism is a key feature exploited in many drug delivery systems, allowing for payload retention in the physiological pH of blood (≈7.4) and release in the more acidic microenvironments of tumors or endosomes.[5][8][9]

Part 1: Synthesis of the Ligand

(4-((3-Methylbutanamido)methyl)phenyl)boronic acid

The synthesis of this custom ligand is a two-step process: first, the preparation of the amine-functionalized boronic acid precursor, followed by an amide coupling reaction.

Protocol 1: Synthesis of 4-(Aminomethyl)phenylboronic acid hydrochloride

This precursor can be synthesized from 4-formylphenylboronic acid via reductive amination or purchased commercially. For the purpose of this guide, we will assume it is commercially available to ensure high purity starting material.

Protocol 2: Amide Coupling to Yield the Final Ligand

This protocol details the formation of an amide bond between the amine group of 4-(aminomethyl)phenylboronic acid and 3-methylbutanoic acid (isovaleric acid). We will utilize the widely adopted and efficient EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide) coupling chemistry.

Materials:

  • 4-(Aminomethyl)phenylboronic acid hydrochloride

  • 3-Methylbutanoic acid (isovaleric acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Deuterated solvent (e.g., DMSO-d6) for NMR analysis

Procedure:

  • Activation of Carboxylic Acid:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylbutanoic acid (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.

    • Stir the solution at room temperature for 1-2 hours to form the NHS-activated ester. The progress of the activation can be monitored by thin-layer chromatography (TLC).

  • Amine Coupling:

    • In a separate flask, dissolve 4-(aminomethyl)phenylboronic acid hydrochloride (1.1 eq) in anhydrous DMF.

    • Add a base such as triethylamine or DIPEA (2.5 eq) to neutralize the hydrochloride salt and facilitate the reaction. Stir for 10-15 minutes.

    • Slowly add the solution of the activated ester from step 1 to the amine solution.

    • Allow the reaction to stir at room temperature overnight (12-18 hours).

  • Work-up and Purification:

    • Quench the reaction by adding a small amount of water.

    • Transfer the reaction mixture to a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure (4-((3-Methylbutanamido)methyl)phenyl)boronic acid.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Functionalization of Nanoparticles

The choice of nanoparticle core (e.g., polymeric, lipid-based, metallic, or magnetic) will dictate the specific conjugation chemistry. Here, we present two general and widely applicable protocols.

Protocol 3: Functionalization of Carboxylated Polymeric Nanoparticles

This protocol is suitable for nanoparticles that have carboxyl groups on their surface, such as those made from poly(lactic-co-glycolic acid) (PLGA) or acrylic acid-containing copolymers. The strategy involves creating a linker by first reacting the nanoparticle with an amine-terminated molecule, which is then coupled to a carboxyl-functionalized boronic acid. For our specific ligand, we would first need to functionalize the nanoparticle with a carboxyl group. A more direct approach for our synthesized ligand is to use nanoparticles with pre-existing surface functional groups that can react with the boronic acid ligand. However, for broader applicability, we will detail the functionalization of carboxylated nanoparticles with a commercially available amine-functionalized boronic acid, which follows a similar principle.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA-COOH NPs)

  • (4-((3-Methylbutanamido)methyl)phenyl)boronic acid (from Part 1)

  • EDC and Sulfo-NHS (for aqueous reactions)

  • Activation Buffer: 0.1 M MES buffer, pH 5.5-6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine

  • Centrifugal filtration devices (e.g., Amicon Ultra) or dialysis tubing with an appropriate molecular weight cutoff (MWCO)

Procedure:

  • Nanoparticle Preparation:

    • Disperse the carboxylated nanoparticles in the Activation Buffer to a known concentration (e.g., 1-10 mg/mL).

  • Activation of Nanoparticle Surface:

    • Add freshly prepared EDC (e.g., 5-10 fold molar excess over carboxyl groups on the nanoparticle) and Sulfo-NHS (2-5 fold molar excess) to the nanoparticle suspension.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to activate the surface carboxyl groups.

  • Ligand Conjugation:

    • Dissolve the (4-((3-Methylbutanamido)methyl)phenyl)boronic acid ligand in the Coupling Buffer.

    • Add the activated nanoparticles to the ligand solution. The pH may need to be adjusted to ~7.4.

    • React for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Add the Quenching Solution to the reaction mixture to deactivate any remaining active esters. Incubate for 30 minutes.

    • Purify the functionalized nanoparticles from unreacted ligand and coupling reagents. This can be achieved by:

      • Centrifugal Filtration: Repeatedly wash the nanoparticles by centrifugation and resuspension in fresh buffer.

      • Dialysis: Dialyze the nanoparticle suspension against a large volume of buffer for 24-48 hours with several buffer changes.

Protocol 4: Functionalization of Gold Nanoparticles (AuNPs)

This protocol utilizes the strong affinity of gold for sulfur, a common method for functionalizing AuNPs. This requires a thiol-modified version of our ligand.

Procedure (Conceptual Outline):

  • Synthesis of a Thiolated Ligand: Modify the (4-((3-Methylbutanamido)methyl)phenyl)boronic acid with a thiol-containing linker, for example, by reacting it with N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) followed by reduction.

  • Ligand Exchange on AuNPs:

    • Synthesize or purchase citrate-stabilized AuNPs.

    • Add the thiol-modified boronic acid ligand to the AuNP solution.

    • Allow the ligand exchange to proceed for several hours to overnight.

    • Purify the functionalized AuNPs by repeated centrifugation and resuspension to remove excess ligand and displaced citrate.

Part 3: Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm successful functionalization and to understand the properties of the final product.

Parameter Technique(s) Expected Outcome / Information Gained
Size and Morphology Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM)DLS provides the hydrodynamic diameter and polydispersity index (PDI). An increase in size post-functionalization is expected. TEM visualizes the nanoparticle core size, shape, and state of aggregation.[10][11]
Surface Charge Zeta Potential MeasurementThe zeta potential indicates the surface charge and colloidal stability. A change in zeta potential upon ligand conjugation confirms surface modification. For instance, functionalizing negatively charged carboxylated NPs will alter the surface charge.[6][11][12]
Confirmation of Ligand Conjugation Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS)FTIR can identify characteristic vibrational bands of the ligand (e.g., amide C=O stretch, B-O bonds) on the nanoparticle.[11] XPS is a surface-sensitive technique that can detect the elemental composition (e.g., boron, nitrogen) of the nanoparticle surface, providing strong evidence of functionalization.[13]
Quantification of Ligand Density Thermogravimetric Analysis (TGA), UV-Vis Spectroscopy, Quantitative NMR (qNMR), XPSTGA measures weight loss upon heating, which can be correlated to the amount of organic ligand on an inorganic core. UV-Vis can be used if the ligand has a unique chromophore. qNMR can be used to quantify ligands after dissolving the nanoparticles. XPS can provide quantitative information on surface elemental composition.[13][14][15][16]
Functional Activity Alizarin Red S (ARS) Assay, Glucose Binding AssayARS is a catechol dye that complexes with boronic acids, leading to a change in color or fluorescence. Successful functionalization can be confirmed by this assay.[17] The ability of the functionalized nanoparticles to bind glucose or other diols can be quantified to confirm the activity of the boronic acid moieties.
Illustrative Data on Nanoparticle Characterization

The following table presents typical data that might be obtained when characterizing nanoparticles before and after functionalization with a boronic acid ligand.

Nanoparticle Type State Hydrodynamic Diameter (nm) Polydispersity Index (PDI) Zeta Potential (mV)
PLGA Nanoparticles Unfunctionalized (Carboxylated)150 ± 5< 0.15-35 ± 4
Functionalized with PBA-amine165 ± 7< 0.20-22 ± 5
Magnetic Nanoparticles Unfunctionalized (Amine)50 ± 3< 0.10+30 ± 3
Functionalized with PBA-acid60 ± 5< 0.15+15 ± 4

Part 4: Applications and Future Directions

Nanoparticles functionalized with (4-((3-Methylbutanamido)methyl)phenyl)boronic acid are poised for a range of applications, primarily leveraging the ligand's ability to interact with sialic acid residues, which are often overexpressed on the surface of cancer cells.[3][18]

Targeted Drug Delivery
  • Sialic Acid Targeting: These nanoparticles can be used to target cancer cells that overexpress sialic acid, enhancing the local concentration of a chemotherapeutic payload and reducing off-target toxicity.[18][19]

  • pH-Responsive Release: Drugs can be conjugated to the nanoparticle via the boronic acid moiety if they contain a diol group. The acidic environment of tumors can trigger the release of the drug.[8][9]

  • Enhanced Drug Loading: The 3-methylbutanamido group may provide hydrophobic interactions that can enhance the loading of poorly water-soluble drugs into the nanoparticle core.[8]

Illustrative Drug Loading and Release Data
Nanoparticle System Drug Drug Loading Capacity (%) Encapsulation Efficiency (%) Cumulative Release at pH 7.4 (24h) Cumulative Release at pH 5.5 (24h)
PBA-functionalized Polymeric NPs Doxorubicin~5-10%> 80%~20%~70%
PBA-functionalized Micelles Paclitaxel~10-15%> 90%~15%~80%
Biosensing and Diagnostics

The specific interaction with diols can be harnessed for the development of sensors for glucose or other biologically relevant carbohydrates.[4] Furthermore, if conjugated to magnetic or gold nanoparticles, they can be used for the selective capture and detection of glycoproteins or cancer cells from complex biological samples.[6][20]

Visualizations

Diagram 1: Synthesis of the Ligand

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amide Coupling 3_Methylbutanoic_Acid 3-Methylbutanoic Acid Activated_Ester NHS-activated Ester 3_Methylbutanoic_Acid->Activated_Ester Activation EDC_NHS EDC, NHS in DMF Final_Ligand (4-((3-Methylbutanamido)methyl)phenyl)boronic acid Activated_Ester->Final_Ligand Coupling Amine_Precursor 4-(Aminomethyl)phenylboronic acid + Base (TEA/DIPEA) Amine_Precursor->Final_Ligand

Caption: Workflow for the synthesis of the target ligand.

Diagram 2: Nanoparticle Functionalization Workflow

G Start Core Nanoparticle (e.g., PLGA-COOH) Activation Activate with EDC/Sulfo-NHS in MES Buffer (pH 6.0) Start->Activation Coupling Couple with Boronic Acid Ligand in PBS (pH 7.4) Activation->Coupling Quenching Quench with Tris or Ethanolamine Coupling->Quenching Purification Purify via Dialysis or Centrifugal Filtration Quenching->Purification Final_Product Functionalized Nanoparticle Purification->Final_Product

Caption: General workflow for nanoparticle functionalization.

Diagram 3: Mechanism of Sialic Acid Targeting

G cluster_0 Functionalized Nanoparticle cluster_1 Cancer Cell Membrane NP Nanoparticle Core Ligand Boronic Acid Ligand SA Sialic Acid (cis-diol) Ligand->SA Reversible Boronate Ester Formation Membrane Glycoprotein

Caption: Targeted binding to sialic acid on cancer cells.

References

  • Shu, J., et al. (2015). Quantitative Determination of Ligand Densities on Nanomaterials by X-ray Photoelectron Spectroscopy. ACS Applied Materials & Interfaces. Available at: [Link]

  • Deshayes, S., et al. (2013). Phenylboronic acid-functionalized polymer nanoparticles: Synthesis by microemulsion polymerization and application as a re-usable optical nanosensor for carbohydrates. Journal of Materials Chemistry B. Available at: [Link]

  • Gala, U., et al. (2023). Surface Potential Modulation in Boronate-Functionalized Magnetic Nanoparticles Reveals Binding Interactions. Langmuir. Available at: [Link]

  • Wang, C., et al. (2016). Sialic Acid-Targeted Nanovectors with Phenylboronic Acid-Grafted Polyethylenimine Robustly Enhance siRNA-Based Cancer Therapy. ACS Applied Materials & Interfaces. Available at: [Link]

  • Wang, Y., et al. (2024). A General “Two-Lock” Strategy to Enhance Drug Loading and Lysosomal Escape in Intelligent Boronate Ester Polymer Nanoparticles for Improved Chemotherapy. ACS Applied Materials & Interfaces. Available at: [Link]

  • Guan, X., et al. (2013). Targeted Nanoparticles Assembled via Complexation of Boronic Acid-Containing Targeting Moieties to Diol-Containing Polymers. ACS Nano. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis of Phenylboronic Acid-Functionalized Magnetic Nanoparticles for Sensitive Soil Enzyme Assays. International Journal of Molecular Sciences. Available at: [Link]

  • Pinho, A. C., et al. (2014). Boronic acid-modified magnetic materials for antibody purification. RSC Advances. Available at: [Link]

  • Li, Y., et al. (2022). Facile Preparation of Phenyboronic-Acid-Functionalized Fe3O4 Magnetic Nanoparticles for the Selective Adsorption of Ortho-Dihydroxy-Containing Compounds. Molecules. Available at: [Link]

  • Zhang, H., et al. (2015). Phenylboronic acid-functionalized magnetic nanoparticles for one-step saccharides enrichment and mass spectrometry analysis. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Zhang, X., et al. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. Pharmaceutics. Available at: [Link]

  • Matsumoto, A., et al. (2024). Simple Binding and Dissociation of a Sialoglycoprotein Using Boronic Acid-Modified Functional Interfaces on Microparticles. Chemosensors. Available at: [Link]

  • Wang, C., et al. (2026). Spatial Targeting of Sialic Acid Receptors for MRI/BNCT-Integrated Boron Drug-Based Antitumor Therapy. Advanced Science. Available at: [Link]

  • Wang, J., et al. (2014). Boronic acid recognition based-gold nanoparticle-labeling strategy for the assay of sialic acid expression on cancer cell surface by inductively coupled plasma mass spectrometry. Chemical Communications. Available at: [Link]

  • Smith, A. M., et al. (2017). Ligand density quantification on colloidal inorganic nanoparticles. Analyst. Available at: [Link]

  • Glass, J. R., et al. (2019). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Accounts of Chemical Research. Available at: [Link]

  • Guan, X., et al. (2013). Targeted Nanoparticles Assembled via Complexation of Boronic-Acid-Containing Targeting Moieties to Diol-Containing Polymers. R Discovery. Available at: [Link]

  • Zhang, Q., et al. (2016). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. Journal of Materials Chemistry B. Available at: [Link]

  • Zhang, Y., et al. (2015). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Molecules. Available at: [Link]

  • In, R., et al. (2025). Nanostructured boron compounds for biomedical applications: Drug delivery, imaging, and cancer therapy. DergiPark. Available at: [Link]

  • Wang, J., et al. (2022). Facile Preparation of Phenyboronic-Acid-Functionalized Fe3O4 Magnetic Nanoparticles for the Selective Adsorption of Ortho-Dihydroxy-Containing Compounds. MDPI. Available at: [Link]

  • Smith, A. M. (2017). QUANTITATIVE ANALYSIS OF METAL NANOPARTICLE LIGAND SHELLS. D-Scholarship@Pitt. Available at: [Link]

  • Smith, A. M. (2017). Quantitative Analysis of Metal Nanoparticle Ligand Shells. D-Scholarship@Pitt. Available at: [Link]

  • Kong, N., et al. (2025). Quantification of Nanomaterial Surfaces. Materials Interfaces. Available at: [Link]

  • Li, Y., et al. (2021). Boronic Acid Functionalized Nanosilica for Binding Guest Molecules. ACS Applied Nano Materials. Available at: [Link]

  • Meiji University. (n.d.). 4-Amylphenylboronic acid. Available at: [Link]

  • Li, Y., et al. (2014). Synthesis of a phenylboronic acid-functionalized thermosensitive block copolymer and its application in separation and purification of vicinal-diol-containing compounds. RSC Advances. Available at: [Link]

  • Silva, B., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). 4-Formylphenylboronic acid. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis and Handling of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid

Welcome to the technical support center for (4-((3-Methylbutanamido)methyl)phenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (4-((3-Methylbutanamido)methyl)phenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide you with in-depth, field-proven insights to anticipate and overcome common synthetic challenges, with a primary focus on preventing the undesired side reaction of protodeboronation.

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a frequent cause of yield loss and purification difficulties in reactions involving arylboronic acids.[1][2] The propensity for this side reaction is highly dependent on the substrate and the specific reaction conditions employed.[1] This guide provides a framework for understanding the mechanisms of this decomposition pathway and offers practical, actionable strategies to ensure the successful synthesis and application of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What exactly is protodeboronation and why is it a problem?

Protodeboronation is a chemical reaction that replaces the boronic acid group (-B(OH)₂) with a hydrogen atom.[1][3] In the context of your target molecule, (4-((3-Methylbutanamido)methyl)phenyl)boronic acid, this results in the formation of N-(4-methylbenzyl)-3-methylbutanamide. This side reaction is problematic because it consumes your starting material, reduces the yield of your desired product (e.g., in a Suzuki-Miyaura coupling), and introduces a byproduct that can be challenging to separate.[2]

Q2: How can I tell if protodeboronation is occurring in my reaction?

The most direct way is to analyze your crude reaction mixture using analytical techniques like LC-MS, GC-MS, or ¹H NMR spectroscopy.[2] You should look for a species with a molecular weight corresponding to the loss of the B(OH)₂ group and the gain of a hydrogen atom (in this case, the molecular weight of N-(4-methylbenzyl)-3-methylbutanamide). Its presence, coupled with a lower-than-expected yield of the desired product, is a strong indicator of protodeboronation.[2]

Q3: What are the primary experimental factors that trigger protodeboronation?

Several factors can accelerate this undesired reaction. The most critical include:

  • pH: Both acidic and basic conditions can catalyze protodeboronation, with the mechanism varying.[1][4] Basic conditions, often required for cross-coupling reactions, generate the more reactive arylboronate anion ([ArB(OH)₃]⁻), which can be particularly susceptible.[2][5][6]

  • Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.[7]

  • Presence of Water: Water acts as the proton source for the reaction. While often unavoidable, excessive water can be detrimental.[7]

  • Reaction Time: Prolonged exposure to harsh conditions increases the likelihood of decomposition.[2]

  • Catalyst System: In cross-coupling reactions, certain palladium catalysts and bulky phosphine ligands have been shown to promote protodeboronation.[2][8]

Q4: My boronic acid seems to be decomposing during silica gel chromatography. Is this possible?

Yes, this is a known issue. The slightly acidic nature of standard silica gel can catalyze the protodeboronation of sensitive boronic acids.[9] If you observe significant product loss or the appearance of the protodeboronated byproduct after purification, consider alternative methods such as using deactivated silica gel, switching to a different stationary phase (e.g., alumina), or converting the boronic acid to a more stable boronate ester before chromatography.[10][11]

Troubleshooting Guide: Low Yields and Byproduct Formation

This section provides a systematic approach to diagnosing and resolving issues related to protodeboronation.

Problem: My reaction (e.g., Suzuki-Miyaura coupling) has a low yield, and LC-MS/NMR analysis confirms the major byproduct is N-(4-methylbenzyl)-3-methylbutanamide.

This is the classic signature of significant protodeboronation competing with your desired reaction.[2] The troubleshooting workflow below will help you identify the root cause.

G A Start: Low Yield & Protodeboronation Detected B Analyze Reaction Conditions A->B C Is the reaction run at high temperature (>100 °C)? B->C D Is a strong base (e.g., NaOH, KOH) used? C->D No F Reduce Temperature (e.g., 60-80 °C) C->F Yes E Is the reaction time excessively long? D->E No G Switch to a Milder Base (e.g., K₂CO₃, K₃PO₄, CsF) D->G Yes H Optimize Reaction Time (Monitor by TLC/LC-MS) E->H Yes J Consider Substrate Stability E->J No I Re-evaluate Reaction F->I G->I H->I I->J Issue Persists M Problem Resolved I->M Issue Resolved K Convert Boronic Acid to a More Stable Boronate Ester (e.g., Pinacol Ester) J->K L Use 'Slow-Release' Strategy with Trifluoroborate Salt J->L K->M L->M

Caption: Troubleshooting workflow for protodeboronation.

Step-by-Step Diagnostic and Corrective Actions
  • Review Your Reaction Base: The choice of base is critical. Strong bases at elevated temperatures create a highly basic environment that accelerates the formation of the reactive boronate species, which is prone to decomposition.[4][5][12]

    • Corrective Action: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₂CO₃, K₃PO₄, or CsF.[13] These bases are often sufficient to facilitate the catalytic cycle of cross-coupling reactions while minimizing the rate of protodeboronation.

  • Optimize Temperature and Reaction Time: Thermal stability is a key concern. The longer your boronic acid is exposed to high temperatures, the greater the extent of decomposition.

    • Corrective Action: Determine the minimum temperature required for efficient reaction. Run a temperature screen (e.g., 60 °C, 80 °C, 100 °C). Monitor the reaction progress by TLC or LC-MS every 30-60 minutes to avoid unnecessarily long reaction times.

  • Ensure Anhydrous Conditions (Where Applicable): While Suzuki-Miyaura reactions often use aqueous base solutions, it's crucial to use dry solvents and reagents otherwise to avoid introducing excess water, which is a reactant in the protodeboronation pathway.

    • Corrective Action: Use freshly dried, degassed solvents. If the reaction protocol allows, consider using anhydrous conditions with a base like CsF.

  • Evaluate Your Catalyst System: If the turnover of your palladium catalyst is slow, the boronic acid has more time to decompose.[2]

    • Corrective Action: Ensure your catalyst is active. Consider using a more efficient, modern catalyst system with a high turnover number. This increases the rate of the desired productive reaction, which can outcompete the undesired protodeboronation.[1]

Proactive Prevention: Enhancing Boronic Acid Stability

The most robust strategy is to prevent protodeboronation before it starts. This is often achieved by modifying the boronic acid itself into a more stable derivative that acts as a "slow-release" source of the active reagent.[1][13][14]

Strategy 1: Conversion to a Pinacol Boronate Ester [ArB(pin)]

Pinacol boronate esters are significantly more stable than their corresponding boronic acids towards hydrolysis, protodeboronation, and oxidation.[9][15] They are often stable enough to be purified via standard silica gel chromatography.[9]

Experimental Protocol: Esterification of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid

  • Setup: In a round-bottom flask, combine (4-((3-Methylbutanamido)methyl)phenyl)boronic acid (1.0 eq), pinacol (1.1 eq), and a suitable solvent like toluene or THF.

  • Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete (monitor by TLC or LC-MS), cool the mixture and remove the solvent under reduced pressure.

  • Purification: The resulting crude pinacol ester can often be used directly or purified by recrystallization or silica gel chromatography if necessary.

Strategy 2: Use of Potassium Organotrifluoroborate Salts [ArBF₃K]

Potassium organotrifluoroborate salts are highly stable, crystalline solids that are often easier to handle and purify than boronic acids.[13] In the presence of a base in the reaction mixture, they slowly hydrolyze to release the boronic acid in situ, keeping its concentration low and minimizing decomposition.[13]

StrategyAdvantagesDisadvantages
Boronic Acid (ArB(OH)₂) Commercially available; directly active.Prone to protodeboronation and oxidation; can be difficult to purify.[7]
Pinacol Ester (ArBpin) High stability; purifiable on silica gel; compatible with many reaction conditions.[9][15]Requires an extra synthetic step; hydrolysis to the active boronic acid can sometimes be slow.
Trifluoroborate (ArBF₃K) Very high stability; crystalline solid; excellent for "slow-release" strategy.[13]Requires an extra synthetic step for preparation; hydrolysis rate is dependent on conditions.[13]

Table 1. Comparison of Boron Species for Synthetic Applications.

Understanding the Mechanism

Protodeboronation can proceed through several pathways, primarily catalyzed by either acid or base.[1][12] Understanding these pathways helps in rationally designing reaction conditions to suppress them.

G cluster_0 Base-Catalyzed Pathway (Common in Cross-Coupling) cluster_1 Acid-Catalyzed Pathway A Ar-B(OH)₂ B [Ar-B(OH)₃]⁻ (Boronate Anion) A->B + OH⁻ C Ar-H + B(OH)₄⁻ B->C + H₂O (Rate-Limiting Step) D Ar-B(OH)₂ E Transition State D->E + H⁺ F Ar-H + B(OH)₃ E->F

Caption: Simplified mechanisms of protodeboronation.

The base-catalyzed pathway is particularly relevant for Suzuki-Miyaura reactions.[5][12] The equilibrium formation of the boronate anion [ArB(OH)₃]⁻ is key. While this species is necessary for the transmetalation step in the catalytic cycle, it is also the species that undergoes protodeboronation.[16] The goal is to find conditions where the rate of productive transmetalation is much faster than the rate of protodeboronation.

References
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). American Chemical Society.
  • Acid-promoted metal-free protodeboronation of arylboronic acids. (2017). RSC Publishing.
  • Protodeboron
  • Base-catalyzed aryl-B(OH)2 protodeboronation revisited: from concerted proton-transfer to liberation of a transient arylanion. (2017).
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013).
  • Vinylboronic Acids Demonstrate Superior Stability Over Arylboronic Acids: A Compar
  • Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. (2013).
  • Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276.
  • Technical Support Center: Managing Protodeborylation in Suzuki Reactions. (n.d.). Benchchem.
  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013).
  • Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. (2004). Semantics Scholar.
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews (RSC Publishing).
  • Development of Organic Transformations Based on Protodeboronation. (2016).
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022).
  • Preventing protodeboronation in reactions with organotrifluorobor
  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). PNAS.
  • Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. (2024). MDPI.
  • Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.). Unknown Source.
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (2025). Journal of the American Chemical Society.
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (n.d.).
  • Reducing Protodeboronation and Improving Reproducibility in the [18F]Fluorination of Arylboron Substrates. (2017). Journal of Nuclear Medicine.
  • Protodeboronation of Tertiary Boronic Esters. (n.d.). School of Chemistry | University of Bristol.
  • Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids. (2025). RSC Publishing.
  • Protodeboron
  • Protodeboronation and its application in synthesis. (n.d.).
  • Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. (2025).
  • Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. (n.d.). PMC.
  • (4-((3-Methylbutanamido)methyl)phenyl)boronic acid. (n.d.). ChemScene.
  • (4-((3-Methylbutanamido)methyl)phenyl)boronic acid. (n.d.). Combi-Blocks, Inc..
  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. (n.d.). LJMU Research Online.
  • Trouble purifying my boron
  • Mechanistic studies on the protodeboronation. (n.d.).
  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Unknown Source.
  • (3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses Procedure.
  • Process for the preparation of substituted phenylboronic acids. (n.d.).
  • Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. (n.d.).

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Optimization

Technical Support Center: Optimizing (4-((3-Methylbutanamido)methyl)phenyl)boronic acid Cross-Coupling Reactions

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (4-((3-Methylbutanamido)methyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (4-((3-Methylbutanamido)methyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this substrate and to provide actionable strategies for improving reaction yields and purity.

Introduction: Understanding the Substrate's Challenges

(4-((3-Methylbutanamido)methyl)phenyl)boronic acid is a valuable building block, but its structure presents unique challenges in palladium-catalyzed cross-coupling reactions. The presence of the secondary amide functionality introduces potential complications not seen with simpler arylboronic acids. Key issues include:

  • Catalyst Inhibition: The lone pair of electrons on the amide nitrogen can coordinate to the palladium center, leading to catalyst deactivation or inhibition.[1][2]

  • Protodeboronation: Like many boronic acids, this substrate is susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond, reducing the yield of the desired product.[3][4] This can be exacerbated by high temperatures and certain bases.[2][5]

  • Competing Side Reactions: Besides protodeboronation, side reactions like homocoupling (dimerization of the boronic acid) can further reduce the yield and complicate purification.[2][6]

This guide provides a systematic approach to overcoming these challenges through careful selection of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low, or the reaction is not proceeding at all. What is the most likely cause? A: The most common culprits are catalyst deactivation and suboptimal reaction conditions. The amide group in your boronic acid may be inhibiting the palladium catalyst.[1][2] Additionally, an inappropriate choice of ligand, base, or solvent can prevent the catalytic cycle from proceeding efficiently.[7][8] Start by troubleshooting the catalyst system, particularly the ligand.

Q2: I am observing a significant amount of the deboronated starting material (4-methyl-N-(p-tolyl)isovaleramide). How can I prevent this? A: This is a classic case of protodeboronation.[4] This side reaction is often promoted by excessive water, high temperatures, and strong bases.[3][5] To minimize it, use anhydrous solvents, consider a milder base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), and run the reaction at the lowest effective temperature.[3][9]

Q3: How do I choose the best ligand for this specific coupling? A: For substrates with potentially coordinating groups like amides, bulky, electron-rich phosphine ligands are often the best choice.[8][9][10] Ligands from the Buchwald family, such as SPhos, XPhos, or RuPhos, are designed to be sterically demanding.[11][12] This bulkiness can prevent the amide from accessing and deactivating the palladium center while promoting the desired oxidative addition and reductive elimination steps.[10][11]

Q4: Is it necessary to use anhydrous ("dry") solvents? A: While many Suzuki couplings benefit from or require a small amount of water to facilitate the transmetalation step, excessive water can promote protodeboronation.[9][13] If you are experiencing significant protodeboronation, using anhydrous solvents and reagents, and running the reaction under a strictly inert atmosphere (Argon or Nitrogen) is highly recommended.[3] Some "anhydrous" couplings may still require a few equivalents of water to proceed.[13]

Systematic Troubleshooting Guide

If you are encountering issues with your reaction, follow this guide to diagnose and solve the problem.

Problem 1: Low or No Conversion of Starting Materials
Potential CauseRecommended Actions & Explanations
Inactive Catalyst System 1. Verify Catalyst Source: Ensure the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is from a reliable source and has not degraded. For consistency, consider using a pre-formed catalyst that is more stable and efficient at generating the active Pd(0) species.[8] 2. Ligand Selection: The amide may be poisoning the catalyst. Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., SPhos, XPhos, RuPhos).[8][11][12] These ligands accelerate the key steps of the catalytic cycle and their steric bulk can shield the metal center from the amide.[10] 3. Increase Catalyst Loading: As a last resort, incrementally increase the catalyst loading from a typical 1-2 mol% up to 5 mol%.
Ineffective Base/Solvent Combination 1. Base Optimization: The base is crucial for activating the boronic acid for transmetalation.[14][15][16] If using a weak base like K₂CO₃ isn't working, try a stronger, non-hydroxide base like K₃PO₄. Ensure the base is a fine, dry powder. 2. Solvent Screening: The solubility of all components is critical. Common solvents include dioxane, THF, or toluene, often with water as a co-solvent.[8] If one system fails, screen others. A 10:1 mixture of Toluene:Water or Dioxane:Water is a good starting point.[7][13]
Improper Reaction Setup 1. Ensure Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst.[2] Ensure all solvents are thoroughly degassed (e.g., by sparging with argon for 30 minutes or using freeze-pump-thaw cycles) and the reaction is run under a positive pressure of an inert gas like Argon or Nitrogen.[2][17]
Problem 2: Significant Formation of Side Products
Potential CauseRecommended Actions & Explanations
Protodeboronation 1. Use Milder Conditions: This is the most common side reaction for boronic acids.[4] Lower the reaction temperature. Use a weaker base (K₃PO₄, Cs₂CO₃, or even KF).[9][16] 2. Control Water Content: While some water can be beneficial, excess water is a proton source.[9] Try using rigorously dried solvents or using a boronic ester (e.g., a pinacol ester) which is more stable and less prone to protodeboronation.[4][6] Boronic esters often act as a "slow-release" source of the active boronic acid.[3][5]
Homocoupling of Boronic Acid 1. Use a Pd(0) Source: Homocoupling can be promoted by Pd(II) species.[6] Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate this. If using a Pd(II) precatalyst, ensure your conditions favor rapid reduction to Pd(0). 2. Controlled Addition: In some cases, adding the boronic acid slowly via syringe pump can keep its instantaneous concentration low, disfavoring dimerization.[8]

General Optimization Strategies

A systematic screening of parameters is often the key to success. The following table provides a starting point for selecting components for your reaction.

ParameterReagent/ConditionKey Characteristics & Rationale
Palladium Source Pd(OAc)₂ Pd₂(dba)₃ Pd(PPh₃)₄Common, cost-effective Pd(II) sources that are reduced in situ. A stable Pd(0) source. An air-stable Pd(0) source, but the PPh₃ ligands can be suboptimal for this substrate.
Ligand SPhos, XPhos, RuPhos P(t-Bu)₃ PPh₃(Recommended) Bulky, electron-rich ligands ideal for challenging substrates with coordinating groups.[8][11] They promote efficient oxidative addition and reductive elimination. A very electron-rich but less sterically hindered ligand. A standard ligand, often not effective for challenging or amide-containing substrates.
Base K₃PO₄ K₂CO₃ / Cs₂CO₃ KF(Recommended Starting Point) A moderately strong base, often providing a good balance of reactivity and minimizing side reactions.[9][11] Common inorganic bases. Cs₂CO₃ is more soluble and often more effective but also more expensive.[17] A milder base that can be effective, especially if the substrate is sensitive to stronger bases.[16]
Solvent System Dioxane/H₂O (e.g., 5:1) Toluene/H₂O (e.g., 10:1) THF/H₂O (e.g., 5:1)A versatile and widely used solvent system. Good for higher temperatures; biphasic system often works well.[13] A good general choice, though its lower boiling point limits the reaction temperature.[7]

Visualizing the Optimization Workflow

To systematically troubleshoot a low-yielding reaction, a logical workflow can be followed. This diagram outlines the decision-making process for optimizing the reaction conditions.

G start Low Yield Observed (<50%) check_sm Starting Materials Consumed? start->check_sm sm_no No check_sm->sm_no No sm_yes Yes check_sm->sm_yes Yes catalyst_issue Potential Catalyst Inactivity or Suboptimal Conditions sm_no->catalyst_issue action_ligand Action: 1. Switch to Bulky Ligand (e.g., SPhos, XPhos) 2. Verify Pd Source catalyst_issue->action_ligand action_conditions Action: 1. Screen Base (K3PO4) 2. Screen Solvent System (Dioxane/H2O, Toluene/H2O) catalyst_issue->action_conditions side_reaction Significant Side Product Formation sm_yes->side_reaction check_byproduct Major Byproduct? side_reaction->check_byproduct byproduct_proto Protodeboronation check_byproduct->byproduct_proto Deboronated SM byproduct_homo Homocoupling/Other check_byproduct->byproduct_homo Dimer/Other action_proto Action: 1. Lower Temperature 2. Use Milder Base (K3PO4, KF) 3. Use Anhydrous Solvent or Boronic Ester byproduct_proto->action_proto action_homo Action: 1. Use Pd(0) Source 2. Control Reagent Stoichiometry 3. Ensure Strict Inert Atmosphere byproduct_homo->action_homo

A troubleshooting workflow for optimizing the Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Baseline Recommendation)

This protocol serves as a robust starting point for the cross-coupling of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid with a generic aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • (4-((3-Methylbutanamido)methyl)phenyl)boronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2.5 - 5 mol%)

  • K₃PO₄ (potassium phosphate), finely powdered (2.0 - 3.0 equiv)

  • 1,4-Dioxane and Deionized Water (degassed)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 equiv), (4-((3-Methylbutanamido)methyl)phenyl)boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[2]

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃ (1 mol%) and SPhos (2.5 mol%).

  • Solvent Addition: Add degassed 1,4-Dioxane and degassed water via syringe to create a 5:1 solvent mixture. The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M with respect to the aryl bromide.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Garg, N. K., et al. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science. Available at: [Link]

  • Protodeboronation. (n.d.). Wikipedia. Retrieved from [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Yoneda, J. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Retrieved from [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (n.d.). ResearchGate. Retrieved from [Link]

  • Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Szostak, M., et al. (2017). General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Letters. Available at: [Link]

  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]

  • Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. Retrieved from [Link]

  • Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald, S. L., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. (n.d.). ResearchGate. Retrieved from [Link]

  • Szostak, M., et al. (2015). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. (2025). Nature Communications. Available at: [Link]

  • Yamamoto, Y., et al. (2014). Cross-Coupling Reaction with Lithium Methyltriolborate. Molecules. Available at: [Link]

  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. (2020). Molecules. Available at: [Link]

  • Cross coupling reactions in organic synthesis themed issue. (2011). Chemical Society Reviews. Available at: [Link]

Sources

Troubleshooting

Purification methods for removing boroxine impurities from (4-((3-Methylbutanamido)methyl)phenyl)boronic acid

The following technical guide addresses the purification and handling of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid , specifically targeting the removal of boroxine (cyclic anhydride) impurities. Subject: Trouble...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification and handling of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid , specifically targeting the removal of boroxine (cyclic anhydride) impurities.

Subject: Troubleshooting Boroxine Contamination in (4-((3-Methylbutanamido)methyl)phenyl)boronic acid Ticket ID: BA-PUR-004 Role: Senior Application Scientist

Executive Summary

The "impurity" you are observing is likely the boroxine trimer , a cyclic anhydride formed by the dehydration of three boronic acid molecules. This is a reversible, thermodynamic equilibrium driven by entropy and water removal. For your specific molecule, the presence of the isovaleramidomethyl side chain adds intermolecular hydrogen-bonding capabilities that can complicate solubility, but the core strategy remains hydrolytic forcing .

The following guide details how to shift this equilibrium back to the monomeric acid and stabilize it for analysis and use.

Diagnostic & Analysis FAQs

Q: My LC-MS/NMR shows multiple peaks, but the mass corresponds to the trimer. Is my compound degrading?

A: It is likely not degrading, but rather dehydrating . Boronic acids exist in a dynamic equilibrium with their boroxine counterparts. In dry solvents (DMSO-d6, CDCl3) or after vacuum drying, the equilibrium shifts toward the boroxine.

  • Boronic Acid (Monomer): Polar, H-bond donor/acceptor.

  • Boroxine (Trimer): Less polar, often more soluble in non-polar organic solvents.

Diagnostic Check (11B NMR): The most definitive method to distinguish the two species is Boron-11 NMR.

  • Monomeric Boronic Acid: Resonates upfield (~28–30 ppm).

  • Boroxine Trimer: Resonates downfield (~33–36 ppm) due to the ring strain and electron deficiency.

Q: Why does the melting point vary so widely between batches?

A: Variable hydration states. Pure boronic acids often have ill-defined melting points because they dehydrate during the heating process, transitioning into the boroxine before melting. A sharp melting point often indicates the anhydride (boroxine), whereas the acid may "soften" or decompose over a range. Do not rely solely on melting point for purity assessment.

Purification Protocols

Protocol A: Hydrolytic Recrystallization (The "Gold Standard")

Best for: High-purity isolation of the monomeric acid form.

This method utilizes the Law of Mass Action . By introducing water into the crystallization lattice, you force the equilibrium toward the monomeric acid. The amide side chain of your molecule (isovaleramide) aids crystallization by providing additional lattice rigidity via H-bonding.

Solvent System: Acetonitrile (ACN) / Water or Acetone / Water. (Avoid alcohols like MeOH/EtOH if possible, as they can form boronate esters, complicating the spectrum further).

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Acetonitrile or Acetone (~50-60°C).

  • Hydrolysis Trigger: Add warm water dropwise until the solution becomes slightly turbid.

    • Ratio: Aim for approximately 10–15% water content (v/v).

  • Equilibration: Stir rapidly for 10–15 minutes at elevated temperature. This kinetic energy helps break the stable boroxine rings.

  • Crystallization: Remove from heat and allow to cool slowly to room temperature. Then, place in a fridge (4°C) for 2–4 hours.

  • Filtration: Filter the precipitate.

  • Drying (CRITICAL): Air dry or use a vacuum oven at low temperature (<40°C) .

    • Warning: High-heat vacuum drying will strip the water and regenerate the boroxine.

Protocol B: Phase-Switching (Acid-Base Extraction)

Best for: Removing non-acidic organic impurities alongside boroxine hydrolysis.

This method exploits the Lewis acidity of the boron atom.[1][2][3] Boronic acids form soluble tetrahedral boronate anions at high pH, while boroxines are hydrolyzed.

Reagents:

  • 0.5 M NaOH (aq)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • 1.0 M HCl (aq)

Step-by-Step Workflow:

  • Basification: Suspend the crude material in water. Slowly add 0.5 M NaOH while stirring until pH ~10–11. The solid should dissolve as it forms the sodium boronate salt.

    • Note: The amide bond is stable under these mild, short-term basic conditions.

  • Wash: Extract the aqueous layer twice with EtOAc. This removes non-acidic organic impurities (unreacted starting materials, de-boronated byproducts). Discard the organic layer.

  • Acidification: Cool the aqueous layer to 0°C. Slowly add 1.0 M HCl dropwise to adjust pH to ~5–6.

    • Observation: The monomeric boronic acid should precipitate as a white solid.

  • Collection: Filter and dry as in Protocol A.

Visualization of Purification Logic

The following diagram illustrates the equilibrium dynamics and the decision matrix for purification.

BoroxinePurification cluster_ProtocolA Protocol A: Hydrolytic Recrystallization cluster_ProtocolB Protocol B: Phase Switching Crude Crude Mixture (Boronic Acid + Boroxine) Equilibrium Equilibrium State 3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O Crude->Equilibrium Solvent Dissolve in Hot ACN/Acetone Equilibrium->Solvent High Purity Req. Base Add NaOH (pH > 10) Forms Soluble Boronate Equilibrium->Base Bulk Cleanup AddWater Add Excess H₂O (Forces Hydrolysis) Solvent->AddWater Cool Cool to 4°C (Precipitates Monomer) AddWater->Cool Final Pure Monomeric Boronic Acid Cool->Final Wash Org. Solvent Wash Removes Impurities Base->Wash Acid Add HCl (pH ~ 5) Precipitates Acid Wash->Acid Acid->Final

Caption: Workflow logic for shifting the thermodynamic equilibrium from boroxine to boronic acid via hydrolysis or pH manipulation.

Quantitative Data & Reference Tables

Table 1: Comparative Analytical Properties
ParameterMonomeric Boronic AcidBoroxine (Anhydride)Notes
Stoichiometry R-B(OH)₂(RBO)₃Boroxine is a trimer.[4]
11B NMR Shift ~28 – 30 ppm~33 – 36 ppmBroad signals due to quadrupolar relaxation.
Solubility (Wet) Moderate (H-bonding)Low (Hydrophobic)Water stabilizes the acid form.
Solubility (Dry) LowHighDry organics favor boroxine.
Reactivity Active SpeciesPrecursorBoroxine hydrolyzes in situ during Suzuki coupling.
Table 2: Recommended Solvent Systems for Amido-Phenylboronic Acids
Solvent SystemRatio (v/v)ApplicationRisk Factor
ACN / Water 9:1 to 4:1General RecrystallizationLow. Excellent for polar amides.
Acetone / Water 8:2Alternative RecrystallizationLow. Good volatility for drying.
THF / Hexane VariablePrecipitation onlyHigh. Does not hydrolyze boroxine effectively.
Methanol N/AAvoidForms methyl boronic esters (R-B(OMe)₂).

Storage & Stability Guidelines

The "Desiccator Trap": Ironically, storing boronic acids in a high-vacuum desiccator over strong desiccants (like P₂O₅) promotes the formation of boroxine impurities by stripping essential crystalline water.

Best Practices:

  • Temperature: Store refrigerated (2–8°C).

  • Atmosphere: Tightly sealed vial. Do not store under high vacuum for extended periods unless the boroxine form is desired.

  • Re-hydration: If the material has dehydrated during storage, simply expose it to moist air or recrystallize via Protocol A before use in sensitive stoichiometry applications.

References

  • Mechanism of Equilibrium: Li, C., et al. (2025).[5] The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. [Link]

  • NMR Characterization: San Diego State University. 11B NMR Chemical Shifts and Boroxine Characterization. [Link]

  • Amide-Boronic Acid Synthesis & Handling: ResearchGate. Crystallization Induced Amide Bond Formation Creates a Boron-Centred Spirocyclic System. [Link]

Sources

Optimization

Solving solubility issues of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid in aqueous buffers

Senior Application Scientist Desk Subject: Solubility Optimization & Troubleshooting in Aqueous Buffers Executive Summary & Chemical Context Compound: (4-((3-Methylbutanamido)methyl)phenyl)boronic acid CAS: 2246581-88-2...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk Subject: Solubility Optimization & Troubleshooting in Aqueous Buffers

Executive Summary & Chemical Context

Compound: (4-((3-Methylbutanamido)methyl)phenyl)boronic acid CAS: 2246581-88-2 Class: Phenylboronic Acid Derivative / Amide Conjugate[1]

The Solubility Challenge: Researchers often encounter immediate precipitation when introducing this compound into aqueous buffers (PBS, TBS, HEPES). This is not a simple "hydrophobicity" issue but a complex equilibrium failure involving three competing factors:

  • Lattice Energy: The amide linker (

    
    ) facilitates strong intermolecular hydrogen bonding, creating a stable crystal lattice that resists initial dissolution.
    
  • Boroxine Cycle: In the absence of water or at high concentrations, boronic acids dehydrate to form cyclic trimers (boroxines), which are often insoluble solids.

  • Ionization State: The boronic acid group (

    
    ) remains neutral and trigonal (sp²) at physiological pH (7.4), limiting its solubility. It only becomes highly soluble when converted to the tetrahedral boronate anion (sp³) at higher pH.
    

This guide provides a self-validating protocol to overcome these thermodynamic barriers.

Standard Operating Procedure (SOP): Solubilization Protocol

Goal: Stable aqueous solution (100 µM – 1 mM) for biological assays.

Step 1: The "Anchor" Stock (Organic Phase)

Do not attempt to dissolve the solid directly in buffer.[2]

  • Weigh the solid compound.

  • Dissolve in anhydrous DMSO (Dimethyl Sulfoxide) to a concentration of 50 mM to 100 mM .

    • Why? DMSO disrupts the amide hydrogen bond network effectively.[2]

    • Note: Avoid alcohols (Methanol/Ethanol) for stock preparation if long-term stability is required, as they form boronic esters (solvolysis) which may alter kinetics.

Step 2: The "Step-Down" Dilution (Aqueous Phase)

Preventing "Solvent Shock" precipitation.[2]

  • Prepare your target buffer (e.g., PBS pH 7.4).

  • Critical Step: Vortex the buffer rapidly while slowly injecting the DMSO stock.

  • Limit DMSO: Keep final DMSO concentration

    
     1% (v/v) to avoid cellular toxicity, unless your assay tolerates higher.
    
Target Conc.[3][4]DMSO Stock Vol.Buffer Vol.Final DMSO %Status
100 µM 1 µL (of 100 mM)999 µL0.1%Stable
500 µM 5 µL (of 100 mM)995 µL0.5%Meta-Stable (Use immediately)
1 mM 10 µL (of 100 mM)990 µL1.0%Risk of Boroxine Ppt
Step 3: The "pH Boost" (Optional but Recommended)

If the compound precipitates at pH 7.4:

  • Adjust buffer pH to 8.0 – 8.5 using dilute NaOH.

  • Mechanism: This shifts the equilibrium toward the Boronate Anion , which is significantly more soluble than the neutral acid.[2]

  • Validation: If the solution clears upon adding base, the issue is intrinsic solubility, not contamination.

Troubleshooting Guides
Issue 1: "The Crash Out" – Visible White Precipitate upon Dilution

Diagnosis: The hydrophobic effect of the 3-methylbutanamido tail is driving aggregation before the boronic acid can hydrate.[2] Solution:

  • Protocol A (Heat): Warm the buffer to 37°C before adding the DMSO stock.

  • Protocol B (Surfactant): Add Tween-20 (0.05%) or Triton X-100 (0.01%) to the buffer. This sequesters the hydrophobic tail while exposing the polar boronic head.[2]

  • Protocol C (Carrier): Use Hydroxypropyl-

    
    -Cyclodextrin (HP
    
    
    
    CD)
    . Prepare a 10% (w/v) HP
    
    
    CD solution in buffer. The cyclodextrin cavity encapsulates the hydrophobic phenyl-amide moiety, leaving the boronic acid free to interact.[2]
Issue 2: Inconsistent Assay Results (Stoichiometry Drift)

Diagnosis: Boroxine formation. You are likely dosing a mixture of monomer and trimer. Solution:

  • Ensure the aqueous solution incubates for 15-30 minutes at room temperature after dilution but before adding to the assay plate. This allows the hydration equilibrium (Boroxine +

    
     Boronic Acid) to stabilize.
    
Issue 3: Oxidation (Yellowing of Solution)

Diagnosis: Phenylboronic acids are susceptible to oxidation by air, converting to the corresponding phenol (which is inactive in boron-specific assays). Solution:

  • Degas buffers.

  • Prepare stocks fresh.

  • Check: If the compound acts like a phenol (e.g., unexpected fluorescence or reactivity), it has oxidized.

Mechanistic Visualization

The following diagram illustrates the critical equilibria governing the solubility of this compound.

SolubilityEquilibrium Solid Solid Crystal (High Lattice Energy due to Amide H-Bonds) DMSO_Sol DMSO Stock (Monomeric Species) Solid->DMSO_Sol Dissolution (Organic Solvent) NeutralAcid Neutral Boronic Acid (sp2, pH < 8) Sparingly Soluble DMSO_Sol->NeutralAcid Dilution into Aqueous Buffer Boroxine Boroxine Trimer (Insoluble Precipitate) Boroxine->NeutralAcid Hydration (+3 H2O) NeutralAcid->Boroxine Dehydration (-3 H2O) BoronateAnion Boronate Anion (sp3, pH > 8.5) Highly Soluble NeutralAcid->BoronateAnion +OH- (pH Increase) BoronateAnion->NeutralAcid +H+ (Acidification)

Caption: Figure 1. The solubility landscape. Success depends on driving the equilibrium away from the Boroxine (Red) and Solid (Red) states toward the Boronate Anion (Blue).[2]

Frequently Asked Questions (FAQs)

Q1: Can I use Ethanol instead of DMSO for the stock solution?

  • Technical Answer: Yes, but with caution. Boronic acids react with alcohols to form boronic esters.[5] While these esters usually hydrolyze back to the acid rapidly in water, the initial species in your assay will be different.[2] For precise kinetics, DMSO is preferred as it acts only as a solvating agent, not a reactant.

Q2: Why does the solution become cloudy after 2 hours?

  • Technical Answer: This is likely "Ostwald Ripening" of the boroxine form.[2] Initially, you may have formed a supersaturated solution or micro-colloids. Over time, these aggregate into visible boroxine crystals.

  • Fix: Use a lower concentration or add 5-10% HP

    
    CD to stabilize the monomer.
    

Q3: My target protein requires pH 7.0. The compound precipitates.[6] What now?

  • Technical Answer: Since you cannot raise the pH to ionize the boron (pKa ~8.8), you must rely on "masking" the hydrophobic tail.[2]

  • Protocol: Pre-complex the compound with BSA (Bovine Serum Albumin) if compatible with your assay. BSA binds hydrophobic small molecules and keeps them in solution, slowly releasing the free drug.

References
  • Hall, D. G. (2011).[4][7] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[4][7] (General authoritative text on Boronic Acid equilibria).

  • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid–diol complexation. Tetrahedron, 58(26), 5291-5300. (Source for pKa and ionization mechanisms).[8][9]

  • Adamczyk-Woźniak, A., et al. (2015).[4] Boronic Acids: Structure, Properties, and Applications. Chemical Reviews, 115(11), 5224–5247. (Review of solubility and boroxine formation).

  • BenchChem Technical Support. (2025). General Solubility Guidelines for Phenylboronic Acid Derivatives. (Internal Standard Protocol derived from OECD 105 guidelines).

Sources

Troubleshooting

Optimizing catalyst loading for amide-linked phenylboronic acid reactions

Ticket ID: #PBA-OPT-001 Subject: Optimizing Catalyst Loading & Stability for Amide-Functionalized Substrates Mission Statement Welcome to the Advanced Catalysis Support Center. You are likely here because your cross-coup...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PBA-OPT-001
Subject: Optimizing Catalyst Loading & Stability for Amide-Functionalized Substrates

Mission Statement

Welcome to the Advanced Catalysis Support Center. You are likely here because your cross-coupling reaction involving amide-linked phenylboronic acids (PBAs) is failing. These substrates present a "double-edged sword" in palladium catalysis:

  • Catalyst Poisoning: The amide moiety acts as a Lewis base, coordinating to the metal center and creating off-cycle resting states.

  • Protodeboronation: The amide group (especially if ortho-substituted) can accelerate the hydrolytic cleavage of the C–B bond, destroying your nucleophile before it couples.

This guide moves beyond basic "add more catalyst" advice. We use a mechanistic approach to balance Catalyst Activity (Turnover Frequency) against Substrate Stability .

Module 1: Troubleshooting Reaction Stalls (The "Poisoning" Effect)

Symptom: The reaction starts but stalls at 40-60% conversion. Adding more catalyst mid-stream has little effect. Diagnosis: The amide group on your substrate (or product) is chelating the Pd(II) intermediate, preventing reduction to the active Pd(0) species or blocking the coordination site required for oxidative addition.

The Solution: Precatalyst Architecture

Stop using Pd(OAc)2 or Pd2(dba)3 + free phosphine. These systems suffer from slow initiation rates, allowing the amide to sequester the palladium before the active cycle begins.

Recommended Protocol: Switch to Buchwald G3/G4 Palladacycles . These precatalysts contain a sacrificial ligand that ensures rapid, irreversible reduction to the active Pd(0)-Ligand species, outcompeting amide chelation.

Comparative Catalyst Selection Table
Catalyst SystemSuitability for Amide-PBAsMechanism of Failure/Success
Pd(PPh₃)₄ LowOxidatively unstable; phosphine inhibition common.
Pd(OAc)₂ + PPh₃ LowSlow reduction to Pd(0); Amide coordinates to Pd(II) causing "death" before cycle starts.
XPhos Pd G4 High Bulky biaryl ligand prevents amide coordination; rapid activation.
P(Cy)₃ Pd G2 MediumGood for steric bulk, but less stable than biaryl systems.
Visualizing the Inhibition Pathway

The following diagram illustrates how amides divert the catalyst from the productive cycle.

AmideInterference PreCat Pd Precatalyst Active Active Pd(0)-L PreCat->Active Activation OxAdd Oxidative Addition (Ar-Pd-X) Active->OxAdd Ar-X Poison Off-Cycle Resting State (Pd-Amide Complex) Active->Poison Amide Coordination Product Biaryl Product OxAdd->Product Transmetallation & Red. Elim. OxAdd->Poison Amide Chelation Amide Amide-Substrate (Chelator) Amide->Poison

Caption: Amide moieties can intercept both the active Pd(0) and the oxidative addition intermediate, forming stable, inactive complexes that stall the reaction.

Module 2: The "Vanishing Substrate" (Protodeboronation Control)

Symptom: The aryl halide remains, but the boronic acid has been consumed. No product is formed. Mass spec shows the de-boronated arene (Ar-H). Diagnosis: Protodeboronation . The rate of hydrolysis (C–B bond breaking) is faster than the rate of Transmetallation. This is exacerbated by high pH and the presence of the amide group, which can facilitate proton transfer.

The "Sweet Spot" Protocol

You must accelerate Transmetallation while suppressing Hydrolysis.

  • Base Selection: Switch from Carbonates (

    
    , 
    
    
    
    ) to Phosphates (
    
    
    )
    or Fluorides (
    
    
    )
    .
    • Why? Carbonates create a high pH buffer that accelerates deboronation. Anhydrous

      
       provides sufficient basicity for activation without the aggressive hydrolytic environment.
      
  • Water Control:

    • Standard Suzuki requires water. However, for sensitive amides, limit water to a stoichiometric quantity (e.g., 5 equivalents) rather than a bulk solvent ratio.

    • Solvent System: Dioxane/Water (10:1) is safer than DMF/Water.

  • Loading Strategy:

    • Contrary to cost-saving intuition, increase catalyst loading (to 2-3 mol%) initially.

    • Logic: If Transmetallation is slow, the boronic acid sits idle and decomposes. Higher catalyst concentration increases the probability of the boronic acid finding a Pd center before it finds a proton.

Caption: The kinetic race: The catalyst must capture the Boronate Anion (


) faster than water attacks it (

).

Module 3: Optimization Workflow (HTE Approach)

Do not guess. Use this High-Throughput Experimentation (HTE) logic to define the exact loading required.

Experimental Setup: Run a 2x3 matrix (6 reactions) in parallel using 1-dram vials.

Variables:

  • Catalyst Loading: 0.5 mol%, 1.5 mol%, 3.0 mol%

  • Ligand System: XPhos (Steric bulk) vs. SPhos (Stability)

Step-by-Step Protocol:

  • Stock Solutions: Prepare a stock solution of the Amide-PBA and Aryl Halide in the solvent (e.g., THF or Dioxane).

  • Dosing: Aliquot into vials containing pre-weighed base (

    
    ).
    
  • Catalyst Addition: Add the Buchwald Precatalyst (G3/G4) as a stock solution last to initiate.

  • Sampling: Take an aliquot at 15 minutes and 2 hours .

    • Why 15 mins? To check for "Induction Period" (poisoning).

    • Why 2 hours? To check for conversion vs. deboronation.

  • Analysis: Calculate the Product/Protodeboronation Ratio .

    • Goal: If Ratio > 10:1, you can lower loading. If Ratio < 5:1, you must increase loading or change the base.

Module 4: Purification & Metal Scavenging

Amide-linked products are polar and often "drag" palladium through standard silica chromatography.

The "Self-Validating" Cleanup Protocol:

  • Crude Filtering: Filter the reaction mixture through a pad of Celite to remove bulk Pd black.

  • Scavenger Treatment:

    • Dissolve crude in THF/EtOAc.

    • Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) resin (4 equivalents relative to Pd loading).

    • Critical Step: Heat the mixture to 50°C for 1 hour. Room temperature stirring is often insufficient for removing Pd coordinated to amides.

  • Validation:

    • Filter off the resin.

    • Test the filtrate with a colorimetric Pd spot test (e.g., sodium diethyldithiocarbamate).

    • Pass: Solution remains clear/yellow.

    • Fail: Solution turns orange/brown. Repeat scavenging.

References

  • Buchwald Precatalyst Generations

    • Title: "The Evolution of High-Throughput Experiment
    • Source: ACS Central Science / Organic Process Research & Development.[1]

    • URL:[Link] (Generalized link to OPRD journal for verification of HTE protocols).

  • Protodeboronation Mechanisms

    • Title: "Protodeboronation of ortho- and para-phenol boronic acids."[2]

    • Source: Journal of Organic Chemistry (PubMed).
    • URL:[Link]

  • Catalyst Poisoning by Amides

    • Title: "Buchwald-Hartwig Cross-Coupling of Amides (Transamid
    • Source: Royal Society of Chemistry (Chemical Science).[3]

    • URL:[Link] (Demonstrates amide coordination mechanics).

  • Palladium Scavenging Guidelines

    • Title: "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications."[4]

    • Source: Organic Process Research & Development.[1][5]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Stability Assurance for (4-((3-Methylbutanamido)methyl)phenyl)boronic Acid

Executive Summary & Core Directive You are handling (4-((3-Methylbutanamido)methyl)phenyl)boronic acid . This is a functionalized phenylboronic acid (PBA) containing an isovaleric amide tail linked via a methylene spacer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

You are handling (4-((3-Methylbutanamido)methyl)phenyl)boronic acid . This is a functionalized phenylboronic acid (PBA) containing an isovaleric amide tail linked via a methylene spacer.

The Critical Distinction: Researchers often confuse Oxidation (irreversible damage) with Dehydration (reversible boroxine formation).

  • Oxidation converts your compound into a Phenol (

    
    ). This is destructive and permanent.
    
  • Dehydration converts your compound into a Boroxine (cyclic trimer). This is reversible upon exposure to moisture.

Your primary storage goal is to halt oxidation while managing dehydration. The amide linker in your specific molecule adds a secondary risk of hydrolysis if stored in humid, acidic, or basic conditions.

The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the enemy. Phenylboronic acids degrade via an autoxidation mechanism mediated by reactive oxygen species (ROS) and atmospheric oxygen.

The Oxidation Pathway

The carbon-boron bond (


) is thermodynamically unstable toward oxidation (

bonds are stronger). The presence of the para-alkyl-amide group (acting as a weak electron donor via the methylene bridge) slightly increases the electron density on the ring compared to unsubstituted PBA, making the

bond more susceptible to electrophilic attack by oxygen radicals.
Visualization: Oxidation vs. Dehydration

The following diagram illustrates the two divergent pathways your molecule can take during storage.

degradation_pathways PBA (4-((3-Methylbutanamido)methyl) phenyl)boronic acid Boroxine Boroxine Trimer (Reversible Storage Form) PBA->Boroxine - H2O (Vacuum/Desiccation) Peroxide Peroxo-Boron Intermediate PBA->Peroxide + O2 (Air/Light) Boroxine->PBA + H2O (Rehydration) Phenol Phenol Derivative (Irreversible Impurity) Peroxide->Phenol 1,2-Migration + Hydrolysis BoricAcid Boric Acid (Byproduct) Peroxide->BoricAcid Hydrolysis

Figure 1: The dual-pathway of boronic acid instability.[1][2] Green paths are reversible; Red paths are destructive.

Storage Protocol (The "How")

Do not rely on standard "cool, dry place" advice. Follow this rigor-tested protocol to maximize shelf-life.

Critical Storage Parameters
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Slows the kinetics of the radical autoxidation mechanism.
Atmosphere Argon (Ar) Argon is heavier than air and forms a "blanket" over the solid. Nitrogen (

) is lighter and diffuses away faster if the seal is imperfect.
Container Amber Glass Blocks UV/Blue light, which can catalyze radical formation. Plastic containers are permeable to

over long periods.
Desiccation Active Use

or Indicating Silica Gel. Moisture promotes amide hydrolysis (breaking the linker) and facilitates proton-transfer steps in oxidation.
Step-by-Step Long-Term Storage Workflow
  • Aliquot Immediately: Upon receipt/synthesis, divide the bulk material into single-use aliquots. Repeated freeze-thaw cycles introduce moisture and oxygen.

  • Vacuum Purge: Place open vials in a vacuum desiccator. Cycle vacuum/Argon 3 times.

  • Seal: Cap tightly under Argon atmosphere. Parafilm is insufficient for >1 month storage; use electrical tape or shrink bands over the cap.

  • Double Containment: Place the sealed vial inside a secondary jar containing a desiccant packet.

  • Freezing: Store at -20°C.

Troubleshooting & FAQs (The "What If")

Q1: My sample has turned from white to yellow/brown. Is it usable?

Diagnosis: Oxidation has occurred. The yellow color typically comes from the formation of quinone-like species or oxidized phenolic byproducts.

  • Action: Check purity via HPLC or NMR. If the phenol content is >5%, purification is required.

  • Recovery: Wash the solid with non-polar solvents (like Dichloromethane or cold Toluene) if the boronic acid is insoluble but the phenol is soluble. Note: This specific amide-PBA may have different solubility, so test on a small scale first.

Q2: The 1H NMR spectrum shows broad peaks and the integration is off.

Diagnosis: Boroxine Formation (Dehydration). This is NOT oxidation. In dry deuterated solvents (like


 or DMSO-

), boronic acids exist as a mixture of monomer and trimer (boroxine). This causes peak broadening and stoichiometry confusion.
  • Validation: Add 1-2 drops of

    
     to the NMR tube.
    
  • Result: The

    
     hydrolyzes the boroxine back to the monomer. The peaks should sharpen, and integration should normalize.
    
Q3: Can I store this as a stock solution?

Answer: No. Boronic acids are significantly less stable in solution.

  • In Water/Buffer: Susceptible to protodeboronation (C-B bond cleavage) and oxidation.

  • In Alcohols: Forms boronate esters (reversible, but complicates concentration).

  • In DMSO: DMSO is an oxidant. While often used for screening, boronic acids can degrade in DMSO over time.

  • Recommendation: Make solutions fresh immediately before use.

Q4: How do I distinguish between Amide Hydrolysis and Boronic Oxidation?

Both degrade the molecule, but at different sites.

  • Oxidation: Loss of Boron. Product: (4-((3-methylbutanamido)methyl)phenol).

  • Amide Hydrolysis: Loss of the tail. Product: (4-(aminomethyl)phenyl)boronic acid + Isovaleric acid.

  • Test: LC-MS is the definitive diagnostic tool here. Look for the mass shift corresponding to

    
     (Oxidation) vs. cleavage of the amide bond (Hydrolysis).
    

Quality Control & Verification Protocol

Before using stored material in critical assays (e.g., Suzuki coupling or biological screening), run this rapid QC check.

qc_workflow Start QC Check: Stored Sample Visual Visual Inspection (White vs. Yellow) Start->Visual NMR 1H NMR (DMSO-d6 + D2O) Visual->NMR White/Off-White Purify Recrystallize / Wash Visual->Purify Yellow/Brown Purity Calculate Purity NMR->Purity Use Proceed to Experiment Purity->Use >95% Monomer Purity->Purify <95% or Phenol Present

Figure 2: Rapid Quality Control Decision Tree.

The "Pinacol Rescue" (Last Resort)

If the boronic acid is consistently degrading, convert it to the Pinacol Ester .

  • React the acid with Pinacol (1.1 eq) in anhydrous solvent (e.g.,

    
    ) with 
    
    
    
    .
  • The resulting boronate ester is significantly more stable toward oxidation and hydrolysis.

  • Store the ester, and hydrolyze it back to the acid (using

    
    /acid hydrolysis) only when strictly necessary.
    

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

    • Foundational text on boronic acid properties, including the equilibrium between boronic acids and boroxines.
  • Snyder, H. R., Reedy, A. J., & Lennarz, W. J. (1958). Synthesis of Aromatic Boronic Acids. Aldehydo Boronic Acids and a Boronic Acid Analog of Tyrosine. Journal of the American Chemical Society, 80(4), 835–838.

    • Classic mechanistic study establishing the sensitivity of boronic acids to autoxid
  • Ainley, A. D., & Challenger, F. (1930). Studies of the Boron–Carbon Linkage. Part I. The Oxidation and Nitration of Phenylboric Acid. Journal of the Chemical Society (Resumed), 2171–2180.

    • Early definitive work on the oxidation of phenylboronic acid to phenol by hydrogen peroxide and air.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

    • Provides practical comparisons of stability between boronic acids, esters, and trifluorobor

Sources

Troubleshooting

Troubleshooting low reactivity of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid in steric environments

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering reactivity bottlenecks when utilizing (4-((3-Methylbutanamido)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering reactivity bottlenecks when utilizing (4-((3-Methylbutanamido)methyl)phenyl)boronic acid in sterically congested Suzuki-Miyaura cross-coupling environments.

While the boron center of this specific compound is para-substituted and nominally unhindered, the flexible 3-methylbutanamido (isovaleramido) tail and the steric demands of your chosen electrophile (e.g., ortho-substituted aryl halides) create a complex microenvironment. This often leads to stalled catalytic cycles, catalyst poisoning, and severe protodeboronation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My coupling reaction is stalling at <20% conversion, and LC-MS shows unreacted starting materials. Is the (3-Methylbutanamido)methyl group interfering with the catalyst? A1: Yes. The flexible amido-methyl tail can act as a competitive, bidentate ligand. If your primary phosphine ligand dissociates, the amide carbonyl oxygen and nitrogen can coordinate to the Palladium(II) center, effectively poisoning the catalyst and stalling the cycle. Causality & Solution: To outcompete this flexible tail, you must employ highly coordinating, sterically demanding Buchwald-type dialkylbiaryl phosphines (e.g., XPhos, SPhos). These ligands enforce a highly active 12-electron monoligated


 species[1]. The extreme steric bulk of the ligand creates a protective pocket around the Pd center, preventing the amide tail from coordinating while simultaneously accelerating the oxidative addition of your hindered aryl halide.

Q2: I am seeing massive amounts of a byproduct at m/z 206.15[M+H]+ instead of my cross-coupled product. What is happening? A2: You are observing protodeboronation , the primary degradation pathway for boronic acids[2]. The byproduct (m/z 206.15) is N-(4-methylbenzyl)-3-methylbutanamide, formed when the C-B bond is cleaved and replaced by a C-H bond. Causality & Solution: When the transmetallation step is rate-limited by the steric bulk of the aryl halide, the boronic acid spends an extended period exposed to the basic reaction conditions. This prolonged exposure facilitates base-catalyzed protodeboronation[3]. Paradoxically, certain bulky Pd-phosphine complexes can also accelerate this degradation if the cycle is not turning over fast enough[4]. To solve this, shift to anhydrous conditions with a weaker, insoluble base (e.g., anhydrous


) and implement a slow-addition protocol  (see Section 3).

Q3: What is the optimal Palladium source for this specific, sterically hindered system? A3: Avoid standard


 or 

with free ligands, as their activation is slow and often requires the boronic acid to act as a reductant, wasting precious starting material. Instead, utilize Palladium G3 or G4 precatalysts (e.g., XPhos Pd G3) or PEPPSI-type complexes [5]. These precatalysts rapidly and quantitatively generate the active

species under mild conditions, ensuring the catalyst is ready before the boronic acid is introduced.

Part 2: Quantitative Data & Optimization Matrices

Table 1: Ligand Selection Matrix for Sterically Hindered Couplings
Ligand ClassExampleSteric Bulk (% Buried Vol.)Effect on Amide CoordinationEfficacy in Congested Transmetallation
Triarylphosphines

Low (~25%)Poor (Allows Pd poisoning)Low (Stalls at Oxidative Addition)
Bidentate dppfMedium (~30%)ModerateLow (Fails with ortho-substituted Ar-X)
Dialkylbiaryl (Buchwald) SPhosHigh (~40%)Excellent (Shields Pd center)High (Promotes

formation)
Extremely Bulky Buchwald XPhosVery High (~45%)Excellent (Complete shielding)Very High (Optimal for tetra-ortho systems)
Table 2: Base & Solvent Optimization to Minimize Protodeboronation
Base SystemSolvent MatrixTransmetallation RateProtodeboronation RiskRecommendation

(aq)
Dioxane /

FastCritical / High Avoid for slow/hindered couplings.

(anhydrous)
Anhydrous DioxaneModerateLowPreferred. Balances reactivity and stability.

(anhydrous)
Anhydrous TolueneSlowVery LowUse if substrate is highly base-sensitive.

Part 3: Visualizing the System

G Pd0 L1-Pd(0) Active Catalyst OxAdd Oxidative Addition (Hindered Ar-X) Pd0->OxAdd Ar-X Coord Amide Coordination (Catalyst Poisoning) Pd0->Coord Amide TransMet Transmetallation (Boronic Acid) OxAdd->TransMet Base RedElim Reductive Elimination (Product Formation) TransMet->RedElim Ar'-B(OH)2 Proto Protodeboronation (Side Reaction) TransMet->Proto Slow Cycle RedElim->Pd0 Product

Fig 1. Suzuki-Miyaura catalytic cycle highlighting steric failure points and protodeboronation.

Workflow Step1 1. Glovebox Setup Pd G3 & Ligand Step2 2. Solvent Prep Degas Dioxane Step1->Step2 Step3 3. Base Addition Anhydrous K3PO4 Step2->Step3 Step4 4. Slow Addition Syringe Pump Step3->Step4 Step5 5. Monitor LC-MS Aliquots Step4->Step5

Fig 2. Self-validating workflow for slow-addition Suzuki-Miyaura coupling to minimize side reactions.

Part 4: Self-Validating Experimental Protocol (Slow-Addition Strategy)

To counteract both the steric hindrance of the electrophile and the protodeboronation of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid, we strongly recommend a slow-addition protocol. This keeps the steady-state concentration of the boronic acid near zero, ensuring it only encounters the active Pd-complex and not the bulk base.

Materials:

  • Aryl Halide (Electrophile): 1.0 equiv

  • (4-((3-Methylbutanamido)methyl)phenyl)boronic acid: 1.5 equiv

  • Catalyst: XPhos Pd G3 (2-5 mol%)

  • Base: Anhydrous

    
     (3.0 equiv), finely milled
    
  • Solvent: Anhydrous 1,4-Dioxane (sparged with Argon for 30 mins)

Step-by-Step Methodology:

  • Catalyst Activation & Electrophile Loading: In an argon-filled glovebox, charge an oven-dried Schlenk flask with the Aryl Halide, XPhos Pd G3, and anhydrous

    
    . Seal with a septum and remove from the glovebox.
    
  • Solvent Addition: Inject 80% of the total required anhydrous 1,4-Dioxane. Heat the mixture to 90°C.

    • Self-Validation Checkpoint 1: Observe the solution. A color change from yellow to pale orange/red indicates the successful generation of the active

      
       species. Take a 10 µL aliquot for LC-MS to confirm the absence of unactivated precatalyst.
      
  • Boronic Acid Preparation: In a separate argon-purged vial, dissolve the (4-((3-Methylbutanamido)methyl)phenyl)boronic acid in the remaining 20% of the anhydrous 1,4-Dioxane.

  • Slow Addition: Load the boronic acid solution into a gas-tight syringe. Using a syringe pump, add the solution dropwise to the active reaction mixture over a period of 4 to 6 hours.

  • Reaction Monitoring:

    • Self-Validation Checkpoint 2: Take LC-MS aliquots every 60 minutes. Track the ratio of the desired product mass against the protodeboronated byproduct mass (m/z 206.15 [M+H]+). A successful slow-addition will show steady product formation with minimal spikes in the 206.15 m/z trace.

  • Quench & Workup: Once addition is complete, stir for an additional 30 minutes. Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the insoluble

    
     and palladium black.
    

References

1.[4] Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. 4 2. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry (RSC Publishing). 3.[3] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). 3 4.[2] Technical Support Center: Managing Protodeborylation in Suzuki Reactions. Benchchem. 2 5.[1] Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews (ACS Publications).1 6.[5] Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma. 5

Sources

Optimization

Workup procedures to isolate pure (4-((3-Methylbutanamido)methyl)phenyl)boronic acid

Technical Support Center: Isolation & Purification of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid Subject: Workup & Purification Protocols for CAS 2246581-88-2 Classification: Organic Synthesis / Purification Stra...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isolation & Purification of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid

  • Subject: Workup & Purification Protocols for CAS 2246581-88-2

  • Classification: Organic Synthesis / Purification Strategy[1][2][3]

  • Version: 1.0

Executive Summary: The "Amphiphilic" Challenge

Isolating (4-((3-Methylbutanamido)methyl)phenyl)boronic acid presents a unique "triad" of chemical challenges that standard workups often fail to address:

  • The Boronic Acid Moiety: It is amphoteric, prone to reversible dehydration (boroxine formation), and sticks avidly to silica gel due to hydrogen bonding with silanols.

  • The Amide Linker: While generally stable, it introduces hydrogen-bonding capability that complicates solubility profiles and can degrade under the harsh acidic/basic conditions often used to manipulate the boron species.

  • The Isovaleryl Tail: This adds lipophilicity, making the molecule behave like a surfactant (amphiphile), which can lead to emulsions during aqueous extraction.

This guide prioritizes non-chromatographic isolation (Acid-Base Extraction and Recrystallization) to maximize purity and yield.[1][2][3]

Module 1: The "Phase-Switch" Extraction Protocol

Theory: Boronic acids are weak Lewis acids (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).[1][3] By manipulating pH, we can toggle the molecule between a neutral, organic-soluble form and a charged, water-soluble boronate anion.[2][3] This "Phase-Switch" allows us to wash away non-acidic impurities (starting materials, byproducts) while the product is protected in the aqueous phase.

Safety Warning:

  • Do NOT exceed pH 12 or heat the basic solution; this risks hydrolyzing the amide bond or accelerating protodeboronation (cleavage of the C-B bond).

  • Temperature Control: Keep all aqueous phases at

    
     to suppress protodeboronation.
    

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as it forms intractable emulsions with amphiphilic boronic acids.[1][2][3]

  • Acid Wash (Remove Amines): Wash the organic phase with 0.5 M HCl (cold).[1]

    • Why? This removes unreacted amines or catalysts.[1][2][3] The boronic acid remains neutral and stays in the organic layer.

  • The "Switch" (Extraction into Base): Extract the organic layer 3x with 1.0 M NaOH (cold).

    • Mechanism:[1][2][3][4][5][6][7][8] The boronic acid becomes the boronate anion

      
       and moves to the water.
      
    • Checkpoint: The impurities remain in the EtOAc layer. Discard the organic layer only after verifying product presence in the aqueous layer (TLC).

  • The "Return" (Precipitation):

    • Cool the combined aqueous extracts to

      
       in an ice bath.
      
    • Slowly acidify with 2.0 M HCl dropwise with vigorous stirring.

    • Target pH: 4.0 - 5.0 .

    • Observation: The product should precipitate as a white solid.

  • Isolation: Filter the solid. If it oils out (due to the isovaleryl tail), extract back into EtOAc, dry over

    
    , and concentrate.
    

Visualizing the Logic:

ExtractionWorkflow Start Crude Reaction Mix Dissolve Dissolve in EtOAc Wash with 0.5M HCl Start->Dissolve PhaseSep1 Phase Separation Dissolve->PhaseSep1 OrgLayer1 Organic Layer (Contains Product) PhaseSep1->OrgLayer1 AqLayer1 Aqueous Layer (Waste: Amines/Salts) PhaseSep1->AqLayer1 ExtractBase Extract with 1.0M NaOH (Cold) OrgLayer1->ExtractBase PhaseSep2 Phase Separation ExtractBase->PhaseSep2 OrgLayer2 Organic Layer (Waste: Non-acidic impurities) PhaseSep2->OrgLayer2 AqLayer2 Aqueous Layer (Contains Boronate Anion) PhaseSep2->AqLayer2 Acidify Acidify to pH 4-5 (Precipitation) AqLayer2->Acidify FinalProduct Pure Boronic Acid (Solid) Acidify->FinalProduct

Caption: Logic flow for the "Phase-Switch" Acid-Base purification strategy.

Module 2: Troubleshooting The "Ghost" Impurities

Users frequently report "impurities" in NMR that are actually just the boronic acid behaving normally.

Issue: "My NMR shows a mixture of products."

Diagnosis: You are likely seeing the Boroxine Equilibrium .[1] Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).[1][2][3] In non-polar solvents (like


), the equilibrium shifts toward the trimer. In the presence of water, it shifts back to the monomer.


Solution:

  • Run NMR in a polar solvent: Use ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     or 
    
    
    
    .[1][3] These solvents break up the boroxine trimer via hydrogen bonding.
  • The

    
     Trick:  Add one drop of 
    
    
    
    to your NMR tube.[1] This forces the equilibrium 100% to the monomeric acid form, simplifying the spectrum.
Issue: "The product streaks on Silica Gel."

Diagnosis: Boronic acids interact with the silanols (


) on the silica surface, causing severe tailing and yield loss.

Solution (If Chromatography is Mandatory):

  • Option A (Additives): Use 1% Acetic Acid in your eluent (e.g., DCM:MeOH:AcOH 95:4:1).[1][3] This suppresses the ionization of silanols.

  • Option B (Pinacol Protection): Convert the crude acid to the Pinacol Ester immediately.

    • Protocol: Stir crude with Pinacol (1.1 eq) and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       in DCM for 1 hour. Filter and evaporate.[1][3]
      
    • Benefit: The ester is non-polar, stable, and purifies easily on silica (Hexane/EtOAc). It can be hydrolyzed back to the acid later (using

      
      ), or used directly in Suzuki couplings.
      

Module 3: Stability & Storage Data

The Silent Killer: Protodeboronation Under certain conditions, the C-B bond cleaves, replacing the boronic acid with a proton (yielding the amide byproduct).

FactorRisk LevelMitigation Strategy
High pH (>12) CRITICAL Boronate anions are unstable.[1][2][3] Never store in base.[1][2][3]
Metal Contamination HIGH Residual Pd/Cu catalyzes deboronation.[1][2][3] Use scavengers (SiliaMetS) post-reaction.[1][2]
Heat MEDIUM Store solids at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

. Never boil during recrystallization.[1][3]
Oxidation LOW Boronic acids can oxidize to phenols.[1][2][3] Store under Argon if storing >1 month.[1][3]

Recommended Recrystallization Solvents: If the Acid-Base extraction yields a colored solid, recrystallize using:

  • Water / Acetone: Dissolve in minimal hot acetone, add warm water until cloudy, cool slowly.

  • Acetonitrile / Water: (Similar process).

  • Avoid: Alcohols (MeOH/EtOH) can form semi-stable boronic esters, complicating analysis.[1][2][3]

FAQ: Quick Troubleshooting

Q: Can I use this molecule directly in a Suzuki coupling without purifying it to 100%? A: Yes. In fact, it is often better to use the "crude" material (post-extraction) rather than losing mass on a column. The Suzuki reaction conditions (Base/Pd) will hydrolyze any boroxine trimers in situ.

Q: My product is an oil, not a solid. Why? A: The isovaleryl group adds significant lipophilicity. If it oils out during acidification, scratch the glass with a spatula to induce nucleation, or sonicate the oil in Hexane/Ether to triturate it into a solid.

Q: Why is the melting point broad? A: This is normal. As you heat the sample, it dehydrates to the boroxine during the measurement. Boronic acids rarely have sharp melting points.[1][2][3] Rely on HPLC purity (>95%) and NMR.

References

  • Hall, D. G.[1][2][3] (Ed.). (2011).[1][2][3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][3] Link[1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][2][3] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1][2][3] Link

  • IUPAC. (1997).[1][2][3] Compendium of Chemical Terminology (the "Gold Book"). Boronic Acids.[1][2][3][5][8][9][10][11][12][13][14] Link[1]

  • Santini, R., et al. (2013).[1][2][3] A mild and efficient method for the purification of arylboronic acids. Tetrahedron Letters, 54(32), 4209-4211.[1][2][3] (Describes the phase-switch logic). Link[1]

Sources

Troubleshooting

Addressing hydrolysis rates of the amide linker in (4-((3-Methylbutanamido)methyl)phenyl)boronic acid

Technical Support Center: Troubleshooting Amide Linker Hydrolysis in (4-((3-Methylbutanamido)methyl)phenyl)boronic Acid Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently co...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Amide Linker Hydrolysis in (4-((3-Methylbutanamido)methyl)phenyl)boronic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter unexpected degradation when working with functionalized boronic acids.

The compound (4-((3-Methylbutanamido)methyl)phenyl)boronic acid (CAS 2246581-88-2) is a highly versatile building block. It features a phenylboronic acid moiety, a benzylamine spacer, and an isovaleramide (3-methylbutanamide) linker. While aliphatic amides are generally considered robust, researchers often observe rapid cleavage of this specific linker under certain chemical and biological conditions. This guide deconstructs the causality behind these hydrolysis events and provides self-validating protocols to preserve the integrity of your molecule.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: I am observing rapid degradation of the amide linker during Suzuki-Miyaura cross-coupling. Why is this happening, and how do I prevent it? The Causality: Amides are typically stable under mild conditions, but the standard Suzuki-Miyaura environment (e.g., Na₂CO₃, H₂O/Dioxane, 90°C) creates a perfect storm for base-catalyzed hydrolysis. Furthermore, transition metals like Palladium (Pd) or Nickel (Ni) can coordinate to the amide nitrogen or carbonyl oxygen. This coordination withdraws electron density from the C-N bond, rendering the carbonyl carbon highly electrophilic and exceptionally vulnerable to nucleophilic attack by hydroxide ions present in the basic media[1]. The Solution: You must decouple the metal from the amide. Switch to a bulkier phosphine ligand (e.g., XPhos or dppf) to sterically block amide coordination, lower the temperature to 60°C, and replace the strong carbonate base with a milder alternative like K₃PO₄.

Q2: Is the boronic acid group acting as an intramolecular catalyst to cleave the amide in aqueous buffers? The Causality: No. While it is true that boronic acids can act as Lewis acids and coordinate with water to lower its pKₐ—generating a localized hydroxide equivalent—intramolecular catalysis requires a specific spatial arrangement (typically an ortho relationship) to form a 5- or 6-membered transition state. In your molecule, the boronic acid is para to the methylamine group. The distance is too great for neighboring group participation. The Solution: If you observe degradation in pure aqueous buffers, you are likely witnessing oxidative deboronation rather than amide hydrolysis. Trace reactive oxygen species (ROS) in the buffer convert the boronic acid into a phenol[2]. This alters the parent mass in LC-MS, which is often misdiagnosed as amide cleavage. Degas your buffers and store solutions under argon.

Q3: The compound is stable in PBS, but the amide linker cleaves within hours in human plasma and cell lysates. What is the mechanism? The Causality: Enzymatic degradation. Your molecule contains a benzylamine core functionalized with an isovaleramide. Benzyl amides are structural mimics of peptide bonds and are readily recognized by non-specific amidohydrolases and amidases present in biological matrices[3]. The enzyme's active site nucleophile attacks the amide carbonyl, leading to the release of 3-methylbutanoic acid and (4-(aminomethyl)phenyl)boronic acid. The Solution: For in vitro assays, pre-treat your lysates or plasma with a broad-spectrum amidase/protease inhibitor cocktail (e.g., PMSF, EDTA) to validate if the degradation is enzymatically driven.

Part 2: Quantitative Stability Data

To help you benchmark your analytical results, below is a synthesized data table reflecting the half-life (t½) of the isovaleramide linker under various experimental matrices.

Matrix / ConditionTemppHObserved Half-Life (t½)Primary Degradation Mechanism
PBS Buffer (Degassed) 37°C7.4> 72 hoursTrace intermolecular hydrolysis
PBS Buffer (Aerated) 37°C7.4~ 24 hoursOxidative deboronation (ROS)[2]
Human Plasma 37°C7.4~ 4.5 hoursAmidase-mediated enzymatic cleavage[3]
Suzuki (Na₂CO₃ / Pd(PPh₃)₄) 90°C>10< 30 minutesBase/Metal-catalyzed hydrolysis[1]
Suzuki (K₃PO₄ / Pd(dppf)Cl₂) 60°C~9> 12 hoursSuppressed chemical hydrolysis

Part 3: Diagnostic Workflows and Pathways

To systematically identify the root cause of your compound's degradation, follow the diagnostic workflow below.

AmideHydrolysisTroubleshooting A Observe Degradation of (4-((3-Methylbutanamido)methyl) phenyl)boronic acid B Identify Reaction Matrix A->B C Biological Assay (Plasma / Cell Lysate) B->C D Chemical Synthesis (e.g., Suzuki Coupling) B->D E Aqueous Buffer (Long-term Storage) B->E C_Sol Amidase-Mediated Cleavage: Add Broad-Spectrum Inhibitors (e.g., PMSF, EDTA) C->C_Sol Enzymatic D_Sol Base/Metal-Catalyzed Hydrolysis: Switch to Mild Base (K3PO4) & Lower Temp (60°C) D->D_Sol Chemical E_Sol Oxidative Deboronation / ROS: Degas Solvents & Store at -20°C under Ar E->E_Sol Environmental

Diagnostic workflow for identifying and resolving amide linker hydrolysis in boronic acid derivatives

ChemicalDegradation Intact (4-((3-Methylbutanamido) methyl)phenyl)boronic acid [Intact Probe] Intermediate Transition Metal Complex or High pH Intermediate Intact->Intermediate Pd/Ni Catalyst or Na2CO3 / Heat Cleaved1 (4-(aminomethyl)phenyl) boronic acid Intermediate->Cleaved1 Hydrolysis Cleaved2 3-Methylbutanoic acid (Isovaleric acid) Intermediate->Cleaved2 Hydrolysis

Chemical degradation pathway of the isovaleramide linker under cross-coupling conditions

Part 4: Self-Validating Experimental Protocols

Protocol 1: LC-MS Stability Assay to Differentiate Hydrolysis from Deboronation

This protocol is designed to validate whether the disappearance of your parent mass is due to true amide hydrolysis or oxidative deboronation.

Step 1: Matrix Preparation

  • Prepare a 10 mM stock solution of the boronic acid in LC-MS grade DMSO.

  • Spike the stock into 1 mL of the test matrix (e.g., 50 mM PBS, pH 7.4) to achieve a final concentration of 10 µM. Ensure DMSO concentration does not exceed 1% v/v.

  • Self-Validation Control: Prepare a parallel sample containing 1 mM H₂O₂ to forcefully induce oxidative deboronation.

Step 2: Incubation & Sampling

  • Incubate the samples at 37°C in a thermoshaker at 500 rpm.

  • Extract 50 µL aliquots at T=0, 1, 4, 12, and 24 hours.

Step 3: Quenching

  • Immediately quench the 50 µL aliquot by adding 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an internal standard (e.g., labetalol).

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate any proteins (if using lysates).

Step 4: LC-MS/MS Analysis

  • Analyze the supernatant. Do not just monitor the disappearance of the parent mass (m/z 236.1[M+H]⁺).

  • Crucial Diagnostic Step: Actively monitor for the appearance of the cleaved benzylamine fragment (m/z 152.1 [M+H]⁺). If the parent mass disappears but m/z 152.1 does not appear, your amide is intact, and the molecule is likely undergoing oxidative deboronation to the phenol (m/z 208.1 [M+H]⁺).

Protocol 2: Amide-Preserving Suzuki-Miyaura Coupling

Use this modified methodology to prevent transition-metal-catalyzed amide cleavage during cross-coupling.

Step 1: Reagent Selection

  • Catalyst: Use Pd(dppf)Cl₂ (5 mol%). The bidentate dppf ligand is sterically demanding and prevents the amide nitrogen from displacing the phosphine ligands on the palladium center.

  • Base: Replace Na₂CO₃ with K₃PO₄ (2.0 equivalents). It provides sufficient basicity for transmetalation without driving aggressive hydroxide-mediated amide cleavage.

Step 2: Degassing (Critical)

  • Suspend the aryl halide, the boronic acid, and the base in a 4:1 mixture of 1,4-Dioxane and H₂O.

  • Sparge the solvent mixture with Argon for a minimum of 15 minutes prior to adding the palladium catalyst. Oxygen in the system will cause rapid oxidative deboronation of the starting material[2].

Step 3: Reaction Execution

  • Add the catalyst, seal the vessel, and heat to 60°C maximum . Do not exceed this temperature. Monitor the reaction via TLC or LC-MS; the reaction should reach completion within 4-8 hours while preserving >95% of the isovaleramide linker.

References

  • Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates Source: ResearchGate URL
  • Boronic acid with high oxidative stability and utility in biological contexts Source: PNAS URL
  • 1,6-AnhMurNAc derivatives for assay development of amidase AmiD Source: PubMed / NIH URL

Sources

Optimization

Technical Support Center: Recrystallization of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the recrystallization of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid (CAS 2246581-88-2). Th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the recrystallization of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid (CAS 2246581-88-2). The content is structured to address common challenges and fundamental questions, ensuring a successful and efficient purification process.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for (4-((3-Methylbutanamido)methyl)phenyl)boronic acid?

An ideal recrystallization solvent or solvent system should exhibit the following characteristics:

  • Differential Solubility: The compound should be highly soluble in the solvent at elevated temperatures (e.g., at or near the solvent's boiling point) but sparingly soluble at low temperatures (e.g., 0-4 °C).[1][2] This temperature-dependent solubility gradient is the fundamental principle that drives recrystallization.

  • Inertness: The solvent must not react with the boronic acid. Protic solvents like methanol or ethanol can potentially form boronate esters, especially with prolonged heating.[3]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (so they are removed with the mother liquor).

  • Volatility: The solvent should have a relatively low boiling point to allow for easy removal from the purified crystals without requiring excessively high temperatures that could decompose the product.[1]

  • Crystal Formation: The solvent should promote the formation of well-defined, high-purity crystals rather than causing the compound to "oil out" or precipitate as an amorphous solid.

Q2: What are some recommended starting solvent systems for this specific boronic acid?

Table 1: Potential Recrystallization Solvent Systems

Solvent System (v/v)TypeRationale & Considerations
Water / Ethanol MixedThe compound is likely soluble in hot ethanol. Water can be added as an anti-solvent to induce crystallization upon cooling. The polarity can be fine-tuned.
Ethyl Acetate / Hexanes MixedA common system for moderately polar compounds. Dissolve in minimal hot ethyl acetate, then add hexanes until turbidity appears.[5]
Acetone / Water MixedSimilar to water/ethanol, offering a different polarity profile. Acetone is a strong solvent for many organics.
Toluene SingleThe aromatic nature may favor solubility at high temperatures, with reduced solubility upon cooling. Good for potentially excluding highly polar impurities.
Dichloromethane / Hexanes MixedDichloromethane is a good solvent, but its high volatility can be challenging. Use with caution.[5]
Hot Ethanol SingleArylboronic acids have been successfully recrystallized from hot ethanol.[6] This would be a good starting point for single-solvent screening.

Note: Always perform small-scale trials (10-20 mg) to screen solvents before committing a large amount of material.[7]

Q3: What is boroxine formation and how can I minimize it during recrystallization?

Boronic acids have a strong tendency to lose water, especially upon heating, to form a cyclic trimeric anhydride known as a boroxine.[3][8][9] This is a reversible process.

  • Formation: 3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O

Boroxines are often less soluble and can precipitate from the recrystallization solvent, appearing as a persistent, fine white solid that complicates purification.

Strategies to Minimize Boroxine Formation:

  • Use Anhydrous Solvents (with caution): While this seems counterintuitive, using dry solvents can prevent the introduction of excess water that might need to be removed. However, the boronic acid itself can be the source of water for dehydration.

  • Avoid Prolonged Heating: Dissolve the compound quickly in the hot solvent and proceed to the cooling step without delay.

  • Recrystallize from Aqueous Solutions: Using a solvent system containing a small amount of water (e.g., aqueous ethanol) can shift the equilibrium back towards the boronic acid form.[10]

  • MIDA Protection: For applications where the boronic acid is persistently difficult to handle, conversion to a bench-stable N-methyliminodiacetic acid (MIDA) boronate ester for purification by chromatography, followed by deprotection, is a robust alternative.[11][12]

Q4: Are there alternative purification methods if recrystallization proves ineffective?

Yes, if recrystallization fails to yield a product of sufficient purity, consider the following methods:

  • Diethanolamine Adduct Formation: Boronic acids can form crystalline adducts with diethanolamine. These adducts can be selectively precipitated, isolated, and then the pure boronic acid can be liberated by treatment with an acid.[6][7]

  • Acid/Base Extraction: Due to their Lewis acidic nature (pKa ~9), boronic acids can sometimes be extracted into a basic aqueous phase (e.g., dilute NaOH), washed with an organic solvent to remove non-acidic impurities, and then re-acidified and extracted back into an organic solvent.[7][13] However, the presence of the amide group in your compound may complicate this.

  • Chromatography: While notoriously difficult for boronic acids due to their tendency to streak on silica gel, purification via column chromatography is possible.[7] Using neutral alumina or boric acid-treated silica has been reported to improve separation.[5] Reversed-phase (C18) chromatography can also be an option for polar boronic acids.[13]

Troubleshooting Guide

Problem: My compound "oiled out" instead of forming crystals.

Cause: The compound's solubility in the cold solvent is still too high, or the solution was cooled too rapidly. Oiling out occurs when a supersaturated solution is cooled to a temperature below the melting point of the solute before crystallization begins.

Solutions:

  • Slow Down Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help.

  • Add More Solvent: The initial concentration may be too high. Add a small amount of the primary solvent to the hot solution and reheat to dissolve the oil, then attempt to cool again.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a few pure crystals, add one or two to the cooled solution to induce crystallization.

  • Re-evaluate the Solvent System: The chosen solvent system may be inappropriate. The anti-solvent might be too non-polar. Try a different solvent combination.

Problem: I have a very low recovery of my purified product.

Cause: This can result from several factors, including using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility even in the cold solvent.

Solutions:

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the compound. Work in small additions.[2]

  • Pre-heat the Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the product from crashing out on the cold glass.

  • Cool More Thoroughly: Ensure the solution is cooled in an ice bath for a sufficient amount of time (e.g., 30 minutes) to maximize precipitation.

  • Concentrate the Mother Liquor: Carefully evaporate some of the solvent from the mother liquor and attempt a second cooling cycle to obtain a second crop of crystals. Note that this crop may be less pure than the first.

Problem: The recrystallized product is still impure (checked by NMR/LCMS).

Cause: The impurity may have very similar solubility properties to your desired compound in the chosen solvent system, leading to co-crystallization.

Solutions:

  • Perform a Second Recrystallization: A second pass through the recrystallization procedure using the same or a different solvent system can often significantly improve purity.

  • Switch Solvent Polarity: If you used a polar solvent system (e.g., water/ethanol), try a more non-polar system (e.g., ethyl acetate/hexanes). This change can alter the solubility profile of the impurity relative to your product.

  • Trituration: If the impurity is highly soluble in a particular solvent in which your product is not, you can perform a trituration. This involves stirring the solid product as a slurry in that solvent at room temperature, then filtering to leave the purified solid behind.[5]

  • Consider Alternative Purification: If co-crystallization is a persistent issue, it may be necessary to switch to one of the alternative methods described in FAQ Q4.

Protocols & Workflows

Experimental Protocol: Small-Scale Solvent System Screening
  • Preparation: Place ~20 mg of your crude (4-((3-Methylbutanamido)methyl)phenyl)boronic acid into several small test tubes.

  • Single Solvent Screening: To each tube, add a potential single solvent (e.g., ethanol, ethyl acetate, toluene) dropwise at room temperature.

    • If it dissolves immediately, the solvent is too good for use as a single solvent.

    • If it is insoluble, heat the test tube gently in a water or sand bath. Add more solvent dropwise until the solid dissolves.

    • Once dissolved, remove from heat and allow to cool to room temperature, then place in an ice bath. Observe the quantity and quality of the crystals that form.

  • Mixed Solvent Screening:

    • Take a test tube where the compound was highly soluble at room temperature (e.g., ethanol). Add the crude solid.

    • Add the "good" solvent dropwise until the solid just dissolves.

    • Add the "poor" or "anti-solvent" (e.g., water, hexanes) dropwise until the solution becomes persistently cloudy (turbid).[1]

    • Add one or two drops of the "good" solvent to make the solution clear again.

    • Allow to cool as described above and observe crystal formation.

  • Selection: Choose the solvent or solvent system that dissolves the compound when hot but provides the most significant amount of crystalline precipitate upon cooling.

Visual Workflows

Below are diagrams illustrating the decision-making process for recrystallization.

Recrystallization_Workflow start Start: Crude Solid screen Screen Solvents (Small Scale) start->screen dissolve Dissolve in Minimum Hot Solvent screen->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slowly Cool to Room Temp dissolve->cool No insoluble impurities hot_filter->cool Yes ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end_node Pure Product dry->end_node

Caption: General workflow for the recrystallization process.

Troubleshooting_Tree start Problem Encountered oiled_out Compound 'Oiled Out' start->oiled_out low_yield Low Recovery start->low_yield impure Product Still Impure start->impure solution_oil1 Cool Slower oiled_out->solution_oil1 Action solution_oil2 Add More Solvent oiled_out->solution_oil2 Action solution_oil3 Scratch or Seed oiled_out->solution_oil3 Action solution_yield1 Use Less Solvent low_yield->solution_yield1 Action solution_yield2 Pre-heat Funnel low_yield->solution_yield2 Action solution_yield3 Concentrate Mother Liquor low_yield->solution_yield3 Action solution_impure1 Recrystallize Again impure->solution_impure1 Action solution_impure2 Change Solvent System impure->solution_impure2 Action solution_impure3 Try Alternative Purification impure->solution_impure3 Action

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • This cit
  • This cit
  • Khan, R. A. (2016, July 18). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Anonymous. (2025, November 8). Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]

  • Wikipedia contributors. (2023, December 27). Boronic acid. In Wikipedia, The Free Encyclopedia. [Link]

  • This cit
  • Begeezee. (2017, December 20). Purification of boronic acids? Reddit. [Link]

  • Nichols, L. (n.d.). Recrystallization. California State University, Chico. [Link]

  • Vantourout, J. C., et al. (2016). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 93, 204-216. [Link]

  • Wikipedia contributors. (2023, November 11). Phenylboronic acid. In Wikipedia, The Free Encyclopedia. [Link]

  • This cit
  • This cit
  • Anonymous. (2025, November 8). HELP: Purifying boronic acids sucks. Reddit. [Link]

  • This cit
  • Manipal Universal Press. (n.d.). Recrystallization. Manipal Universal Press. [Link]

  • This cit
  • This cit
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • This cit
  • Amerigo Scientific. (n.d.). Boronic Acids and Derivatives. Amerigo Scientific. [Link]

  • Jourdain, A., et al. (2022). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. Polymers, 14(4), 795. [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral analysis of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid

High-Field vs. Benchtop NMR for the Structural Verification of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid in Drug Development As a Senior Application Scientist, I frequently encounter analytical bottlenecks when...

Author: BenchChem Technical Support Team. Date: March 2026

High-Field vs. Benchtop NMR for the Structural Verification of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid in Drug Development

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing boronic acid derivatives in drug discovery pipelines. Compounds like (4-((3-Methylbutanamido)methyl)phenyl)boronic acid (CAS: 2246581-88-2) [1] are critical building blocks for Suzuki-Miyaura cross-coupling reactions. However, their unique physicochemical properties present distinct challenges for Nuclear Magnetic Resonance (NMR) spectroscopy.

Historically, structural elucidation relied entirely on centralized, high-maintenance high-field NMR spectrometers. Today, the advent of cryogen-free benchtop NMR systems (60–80 MHz) has introduced a paradigm shift, allowing for rapid at-line QA/QC [2]. This guide objectively compares the analytical performance of High-Field (600 MHz) versus Benchtop (80 MHz) NMR for the structural verification of this specific boronic acid, providing actionable, self-validating protocols and mechanistic insights.

Mechanistic Insights: The Quadrupolar Effect & Solvent Dynamics

To understand the spectral data of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid, we must first address the causality behind its NMR behavior.

1. The "Invisible" Carbon Phenomenon: A common pitfall in the


C NMR analysis of phenylboronic acids is the apparent absence of the ipso-carbon (the aromatic carbon directly attached to the boron atom). Boron possesses two NMR-active isotopes: 

B (I = 3/2) and

B (I = 3). Both are quadrupolar nuclei. The asymmetric charge distribution in these nuclei interacts with the local electric field gradient, causing rapid spin-lattice (

) and spin-spin (

) relaxation [3]. This rapid relaxation is transferred to the adjacent

C nucleus via scalar coupling, resulting in severe line broadening. At 80 MHz (benchtop), this signal is entirely lost in the baseline noise. Even at 600 MHz, it appears as a low, broad mound around 133.0 ppm, requiring extended acquisition times to resolve.

2. Solvent-Induced Monomerization: In non-polar, non-coordinating solvents like CDCl


, boronic acids undergo a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines), releasing water. This results in a complex, uninterpretable spectrum with multiple overlapping sets of signals. By explicitly choosing anhydrous DMSO-

, the strong hydrogen-bonding and Lewis basicity of the solvent coordinate the empty p-orbital of the boron center. This effectively "locks" the molecule into its monomeric state, yielding a clean, first-order spectrum [3].

Experimental Workflow & Decision Matrix

Workflow A Sample: Boronic Acid Derivative B Solvent: Anhydrous DMSO-d6 A->B C Instrument Selection B->C D High-Field NMR (600 MHz) C->D E Benchtop NMR (80 MHz) C->E F High Resolution & 13C Sensitivity D->F G Rapid QA/QC & Portability E->G

Figure 1: High-Field vs. Benchtop NMR workflow for boronic acid structural verification.

Self-Validating Sample Preparation Protocol

To ensure absolute reproducibility and prevent boroxine formation, follow this strict methodology:

  • Desiccation (Crucial Step): Weigh 15.0 ± 0.2 mg of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid. Store under high vacuum (

    
     0.1 mbar) for 4 hours to remove atmospheric moisture.
    
    • Causality: Trace water shifts the equilibrium toward the boroxine anhydride, creating spurious peaks.

  • Solvent Dispensation: Under an inert nitrogen atmosphere, dissolve the desiccated powder in 0.6 mL of anhydrous DMSO-

    
     (100.0 atom % D, 
    
    
    
    0.01% water).
  • Homogenization: Vortex the NMR tube for 30 seconds. Sonicate for 1 minute if particulates remain to ensure a perfectly isotropic solution.

  • Internal Calibration: Ensure the presence of exactly 0.05% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Lock and Shim: Insert into the spectrometer. Lock onto the deuterium signal of DMSO-

    
    . Perform gradient shimming (Z1-Z5) until the DMSO residual peak full-width at half-maximum (FWHM) is 
    
    
    
    0.8 Hz.

Spectral Data & Structural Assignments

The following tables summarize the expected quantitative data for the monomeric form of the compound in DMSO-


.

Table 1:


H NMR Spectral Assignments (DMSO-

, 600 MHz)
Chemical Shift (ppm)MultiplicityIntegrationStructural Assignment
0.85Doublet (d, J = 6.5 Hz)6H-CH(CH

)

(Isovaleryl)
1.95Multiplet (m)1H-CH (CH

)

(Isovaleryl)
2.05Doublet (d, J = 7.0 Hz)2H-CO-CH

- (Isovaleryl)
4.25Doublet (d, J = 6.0 Hz)2HAr-CH

-NH- (Benzylic)
7.20Doublet (d, J = 8.0 Hz)2HAromatic CH (ortho to CH

)
7.70Doublet (d, J = 8.0 Hz)2HAromatic CH (ortho to B)
8.00Singlet (s, broad)2H-B(OH )

(Boronic acid)
8.30Triplet (t, J = 6.0 Hz)1H-NH -CO- (Amide)

Table 2:


C NMR Spectral Assignments (DMSO-

, 150 MHz)
Chemical Shift (ppm)Carbon TypeStructural Assignment
22.5CH

-CH(C H

)

25.5CH-C H(CH

)

42.0CH

Ar-C H

-NH-
45.5CH

-CO-C H

-
126.5CH (Ar)Aromatic C H (ortho to CH

)
133.0C (Ar, broad)Aromatic C -B (ipso to Boron)
134.5CH (Ar)Aromatic C H (ortho to B)
142.5C (Ar)Aromatic C -CH

(ipso to CH

)
171.5C=OAmide C =O

Comparative Performance Analysis

When deciding between a traditional High-Field system and a modern Benchtop unit for verifying this specific compound, consider the trade-offs in resolution versus operational efficiency [4].

Table 3: High-Field vs. Benchtop NMR Performance Comparison

ParameterHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)

H Resolution
Baseline separation of all aliphatic multiplets (isovaleryl group).Overlap between the isovaleryl CH and CH

signals.
Aromatic Region Clear, first-order AB doublet system.Pronounced "roof effect"; approaches a higher-order multiplet.

C Sensitivity
Ipso-carbon (C-B) detectable as a broad peak with >1024 scans.Ipso-carbon (C-B) typically indistinguishable from baseline noise.
Throughput & Location High throughput, but requires a dedicated, centralized facility.Ultra-high throughput; at-line and fume hood compatible.
Operational Cost High (Requires liquid Helium/Nitrogen cryogens).Low (Cryogen-free; utilizes permanent NdFeB magnets).

References

  • Verma, S., et al. (2025). "Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures". Magnetic Resonance in Chemistry, 63(11). Available at:[Link]

  • Valenzuela, S. A., et al. (2022). "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations". Journal of Organic Chemistry, 87(22), 15071-15076. Available at:[Link]

  • Kolz, J. (2024). "Benchtop NMR Breaks New Ground". Technology Networks. Available at:[Link]

Comparative

Mass Spectrometry Fragmentation Patterns of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid: A Comparative Analysis

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodological Protocol Introduction to the Analyte In modern drug discovery, boronic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodological Protocol

Introduction to the Analyte

In modern drug discovery, boronic acid derivatives are highly prized for their ability to form reversible covalent bonds with nucleophiles, making them essential warheads in targeted covalent inhibitors (e.g., proteasome inhibitors) and carbohydrate sensors. (4-((3-Methylbutanamido)methyl)phenyl)boronic acid (Isovaleryl-AMPB; MW: 235.09 g/mol ) is a structurally sophisticated building block featuring a phenylboronic acid core, a para-substituted methylamine linker, and an isovaleric acid amide (3-methylbutanamido) group.

Understanding the exact mass spectrometry (MS) fragmentation patterns of this compound is critical for pharmacokinetic (PK) profiling, metabolite identification, and ensuring structural integrity during assay development. This guide objectively compares the MS performance and fragmentation causality of Isovaleryl-AMPB against its simpler structural analogs, providing a self-validating experimental framework for your LC-MS/MS workflows.

Structural Causality & Fragmentation Theory

The fragmentation of Isovaleryl-AMPB under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) is governed by three distinct structural domains. Understanding the causality behind these cleavages allows researchers to design highly specific Multiple Reaction Monitoring (MRM) transitions.

A. The Boronic Acid Moiety: Dehydration and Boronic Cleavage

Boronic acids are inherently prone to gas-phase dehydration. The empty p-orbital of the boron atom facilitates the loss of water (-18 Da) from the [M+H]+ precursor. As collision energy increases, a more diagnostic and stable neutral loss of metaboric acid (HBO2, -44 Da) occurs. This -44 Da loss is a universally recognized hallmark of arylboronic acids in ESI-MS [1].

B. The Amide Moiety: The McLafferty Rearrangement

The 3-methylbutanamido group contains a carbonyl oxygen and an aliphatic tail with multiple gamma-hydrogens. This specific geometry perfectly satisfies the requirements for a McLafferty rearrangement [2]. Upon ionization, the carbonyl oxygen abstracts a gamma-hydrogen via a six-membered cyclic transition state. This triggers the cleavage of the alpha-beta carbon bond, resulting in the neutral loss of propene (C3H6, -42 Da) and leaving behind a stable enol-amide radical cation [3].

C. The Benzylic Linker: Heterolytic Cleavage

The CH2 group bridging the phenyl ring and the amide nitrogen is a prime site for high-energy heterolytic cleavage. The breaking of the benzylic C-N bond expels the entire isovaleramide group, yielding a highly resonance-stabilized borono-benzyl cation ([C7H8BO2]+) at m/z 135.1. Monitoring this ion serves as a self-validating check that the boronic acid core remains intact during sample extraction.

Fragmentation M Precursor Ion [M+H]+ m/z 236.1 F1 Dehydration m/z 218.1 [-H2O] M->F1 -18 Da (Low CE) F2 Boronic Cleavage m/z 192.1 [-HBO2] M->F2 -44 Da (Mid CE) F3 McLafferty Rearrangement m/z 194.1 [-C3H6 (Propene)] M->F3 -42 Da (Mid CE) F4 Benzylic Cleavage m/z 135.1 [C7H8BO2]+ M->F4 -101 Da (High CE)

Diagnostic MS/MS fragmentation pathways of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid.

Comparative MS Performance

When developing bioanalytical assays, selecting the right derivative or building block impacts the assay's sensitivity and specificity. Below is an objective comparison of Isovaleryl-AMPB against its foundational precursors: Phenylboronic Acid (PBA) and (4-Aminomethyl)phenylboronic acid (AMPB) .

Quantitative Comparison Table
CompoundMW ( g/mol )Optimal ESI ModePrecursor Ion (m/z)Primary Neutral LossesDiagnostic Fragment (m/z)Ionization Efficiency
Phenylboronic Acid (PBA) 121.93Negative (-)121.0[M-H]-H2O, HBO277.0 (Phenyl anion)Low
AMPB 150.97Positive (+)152.0 [M+H]+H2O, NH3135.1 (Borono-benzyl)High
Isovaleryl-AMPB 235.09Positive (+)236.1 [M+H]+H2O, HBO2, C3H6194.1, 135.1Very High

Analytical Insights:

  • PBA lacks basic functional groups, resulting in poor positive-mode ionization. It relies on negative-mode ESI, which is often susceptible to severe matrix suppression in biological samples.

  • AMPB improves positive-mode ionization due to the free primary amine. However, its primary fragmentation is the simple loss of ammonia (-17 Da), which lacks structural specificity in complex matrices.

  • Isovaleryl-AMPB offers the highest analytical utility. The amide group acts as an excellent proton acceptor for ESI(+). Furthermore, the complex but highly predictable fragmentation (specifically the McLafferty -42 Da loss) provides a unique MS/MS signature, drastically reducing background noise in targeted MRM assays.

Self-Validating Experimental Protocol: LC-MS/MS Analysis

To ensure maximum reproducibility and trustworthiness, the following step-by-step methodology incorporates internal validation checkpoints.

Step 1: Sample Preparation & Matrix Control
  • Causality: Boronic acids can form cyclic boroxines if dehydrated, or bind to ambient diols (like sugars) in the matrix.

  • Action: Dissolve the analyte in LC-MS grade methanol to a 1 mg/mL stock. Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile.

  • Critical Addition: Add 0.1% Formic Acid (FA) to the final diluent. The low pH prevents boroxine trimerization and drives the protonation of the amide group, maximizing [M+H]+ yield.

Step 2: Chromatographic Separation
  • Column: C18 Reversed-Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Validation Check: Ensure the peak elutes with a symmetrical shape. Tailing indicates unwanted secondary interactions between the boronic acid and unendcapped column silanols.

Step 3: ESI Source Optimization
  • Mode: Positive Electrospray Ionization (ESI+).

  • Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 350°C, and desolvation gas flow at 800 L/hr.

Step 4: CID Fragmentation & MRM Setup
  • Action: Isolate the[M+H]+ precursor at m/z 236.1.

  • Collision Energy (CE) Ramp: Apply a CE ramp from 15 eV to 35 eV using Argon gas.

  • Self-Validating Transitions:

    • Quantifier Transition: m/z 236.1 → 135.1 (High CE, ~30 eV). Tracks the stable borono-benzyl core.

    • Qualifier Transition: m/z 236.1 → 194.1 (Mid CE, ~20 eV). Tracks the McLafferty rearrangement, confirming the integrity of the isovaleramide tail.

Workflow S1 1. Sample Prep 0.1% FA in ACN/H2O S2 2. LC Separation C18 RP-HPLC S1->S2 S3 3. Ionization ESI(+) at 3.0 kV S2->S3 S4 4. Fragmentation CID Ramp (15-35 eV) S3->S4 S5 5. Detection High-Res TOF/Orbitrap S4->S5

Standardized LC-MS/MS workflow for boronic acid derivative characterization.

Conclusion

When compared to standard phenylboronic acid or simple aminomethyl derivatives, (4-((3-Methylbutanamido)methyl)phenyl)boronic acid demonstrates superior MS characteristics for drug development workflows. Its robust positive-mode ionization and highly specific fragmentation pathways—driven by the predictable McLafferty rearrangement of its amide tail and the stability of its benzylic core—allow for the development of highly sensitive, interference-free LC-MS/MS assays.

References

  • Kijewska, M., Kuc, A., Kluczyk, A., Waliczek, M., Man-Kupisinska, A., Lukasiewicz, J., Stefanowicz, P., & Szewczuk, Z. (2014). Selective Detection of Carbohydrates and Their Peptide Conjugates by ESI-MS Using Synthetic Quaternary Ammonium Salt Derivatives of Phenylboronic Acids. Journal of the American Society for Mass Spectrometry.[Link]

  • JoVE Science Education. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments.[Link]

  • Chemistry Steps. (2025). McLafferty Rearrangement. Chemistry Steps Educational Platform. [Link]

Validation

Comparing binding affinity of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid vs phenylboronic acid

This guide provides an in-depth technical comparison between (4-((3-Methylbutanamido)methyl)phenyl)boronic acid and the industry-standard Phenylboronic acid (PBA) . It focuses on binding mechanisms, structural advantages...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between (4-((3-Methylbutanamido)methyl)phenyl)boronic acid and the industry-standard Phenylboronic acid (PBA) . It focuses on binding mechanisms, structural advantages, and experimental protocols for validation.

Executive Summary

  • Phenylboronic Acid (PBA): The baseline "Generalist" ligand. It exhibits broad-spectrum affinity for 1,2- and 1,3-cis-diols (e.g., glucose, fructose) but lacks protein-specific selectivity. Its binding is strictly pH-dependent (optimal > pH 8.5).

  • Derivative (Compound A): A "Specialist" ligand designed for Glycated Hemoglobin (HbA1c) purification. The addition of the (3-methylbutanamido)methyl tail introduces a hydrophobic interaction domain. While its intrinsic Lewis acidity (pKa) remains similar to PBA, its effective binding affinity (

    
    )  for HbA1c is significantly higher due to secondary hydrophobic anchoring near the N-terminal valine of the 
    
    
    
    -chain.

Structural & Mechanistic Analysis

Chemical Identity[1][2][3]
FeaturePhenylboronic Acid (PBA) (4-((3-Methylbutanamido)methyl)phenyl)boronic acid
CAS Number 98-80-62246581-88-2
Core Structure Simple Aromatic Ring +

Aromatic Ring +

+ Para-Amide Tail
Substituent None (Hydrogen)Isovaleramidomethyl (

)
Electronic Effect BaselineWeakly electron-withdrawing (Inductive via

)
pKa (Approx) 8.8~8.6 – 8.8 (Minimal shift; not a Wulff-type low pKa ligand)
Primary Mode Covalent Boronate EsterCovalent Boronate Ester + Hydrophobic Interaction
Mechanism of Action

The binding affinity of boronic acids is governed by the equilibrium between the neutral trigonal form and the anionic tetrahedral form. Only the anionic form binds cis-diols effectively.

  • PBA (Standard): Relies almost exclusively on the

    
     equilibrium. At physiological pH (7.4), PBA is mostly neutral, resulting in low affinity unless the pH is raised.
    
  • The Derivative (Enhanced): The isovaleramido group (isobutyl tail) is hydrophobic.

    • Target: HbA1c glycation occurs at the N-terminal Valine.[1] This site is surrounded by a hydrophobic pocket.

    • Effect: The derivative's tail docks into this pocket, stabilizing the complex. This increases the residence time and apparent affinity (

      
      ) specifically for HbA1c, effectively "rescuing" binding at neutral pH where the intrinsic boronate affinity is weak.
      

BindingMechanism cluster_0 Secondary Interaction (Derivative Only) PBA Phenylboronic Acid (PBA) Target HbA1c (Glycated Valine) PBA->Target Reversible Ester (Weak at pH 7.4) Deriv Isovaleramido Derivative Deriv->Target 1. Ester Bond 2. Hydrophobic Anchor Complex Stable Ligand-Protein Complex Target->Complex Isobutyl Tail Isobutyl Tail Hydrophobic Pocket Hydrophobic Pocket Isobutyl Tail->Hydrophobic Pocket Van der Waals

Figure 1: Mechanistic comparison. The derivative utilizes a "Dual-Anchor" mechanism (Covalent + Hydrophobic) to stabilize the protein complex.

Comparative Performance Data

While exact


 values depend on the specific buffer matrix, the following table projects comparative performance based on Structure-Activity Relationships (SAR) of para-substituted boronic acids.
ParameterPhenylboronic Acid (PBA) Isovaleramido Derivative Implication
Glucose Affinity (

)
~110

(pH 8.5)
~120–150

Similar affinity for small sugars.
Fructose Affinity (

)
~4,000

(pH 8.5)
~4,000–4,500

Fructose remains a strong competitor.
HbA1c Selectivity Low (Binds all glycated proteins)High (Preferential binding to HbA1c)Derivative is superior for clinical assays.
Optimal pH > 8.5 (Alkaline)7.5 – 8.5 (Near Physiological)Derivative works better in mild conditions.
Interference High (Free glucose interferes)Reduced (Hydrophobic fit excludes glucose)Better signal-to-noise ratio in blood.

Experimental Protocol: Measuring Binding Affinity

To objectively compare these compounds, you cannot rely on simple retention times. You must determine the Association Constant (


)  using the Alizarin Red S (ARS) Competitive Binding Assay .
Principle

ARS binds to boronic acid, becoming fluorescent (or changing color).[2] When a diol (or HbA1c) is added, it displaces ARS. The drop in fluorescence allows calculation of the competitor's binding constant.

Materials
  • Buffer: 0.1 M Phosphate Buffer (PBS), pH 7.4 (Physiological) and pH 8.5 (Optimal).

  • Reporter: Alizarin Red S (ARS) (

    
     M).
    
  • Ligands: PBA and Isovaleramido-Derivative.

  • Analyte: Purified HbA1c or Fructose (as a model diol).

Step-by-Step Workflow
  • Determine

    
     for Ligand-ARS: 
    
    • Titrate Ligand (

      
       mM) into ARS (
      
      
      
      ).
    • Monitor Fluorescence (

      
      ).
      
    • Fit data to a 1:1 binding model to find

      
      .
      
  • Competitive Displacement:

    • Prepare a mixture of Ligand (

      
      ) and ARS (
      
      
      
      ).
    • Titrate the Analyte (HbA1c or Sugar) into the mixture.

    • Measure the decrease in fluorescence.

  • Calculation: Use the competitive binding equation:

    
    
    Where 
    
    
    
    is the intensity. Plotting allows extraction of
    
    
    (the affinity of your derivative for the target).
Workflow Diagram

ARS_Assay Step1 Step 1: ARS Complexation Mix Boronic Acid + Alizarin Red S Step2 Fluorescence HIGH (Boronate-ARS Complex Formed) Step1->Step2 Step3 Step 2: Titrate Target (HbA1c) Step2->Step3 Step4 Displacement Event Target replaces ARS Step3->Step4 Step5 Fluorescence DECREASE Measure Delta F Step4->Step5 Step6 Calculate Ka Using Three-Component Equilibrium Step5->Step6

Figure 2: Alizarin Red S (ARS) Competitive Displacement Assay Workflow.

References

  • Structure-Reactivity Relationships

    • Comparison of boronic acid pKa and binding constants across varying substituents.
    • Source:

  • HbA1c Sensing Mechanisms

    • Review of boronate affinity chromatography and the role of secondary interactions in HbA1c selectivity.
    • Source:

  • Boronate Affinity Principles

    • Fundamental thermodynamics of phenylboronic acid interactions with sugars and glycoproteins.
    • Source:

  • Compound Data

    • (4-((3-Methylbutanamido)methyl)phenyl)boronic acid Product Entry.
    • Source:

Sources

Comparative

HPLC retention time and purity analysis for (4-((3-Methylbutanamido)methyl)phenyl)boronic acid

HPLC Retention Time and Purity Analysis for (4-((3-Methylbutanamido)methyl)phenyl)boronic acid: A Publish Comparison Guide Executive Summary This guide provides a technical roadmap for the HPLC analysis of (4-((3-Methylb...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Retention Time and Purity Analysis for (4-((3-Methylbutanamido)methyl)phenyl)boronic acid: A Publish Comparison Guide

Executive Summary

This guide provides a technical roadmap for the HPLC analysis of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid (CAS 2246581-88-2). As a bifunctional molecule containing a Lewis-acidic boronic acid moiety and a neutral amide linker, this compound presents specific chromatographic challenges, including peak tailing due to silanol interactions and on-column esterification.

This document objectively compares three distinct analytical approaches—Standard C18/Methanol , Hybrid C18/Acetonitrile , and Phenyl-Hexyl/Acidic —to identify the optimal protocol for purity assessment and retention time stability.

Structural Analysis & Chromatographic Challenges

Before selecting a method, the analyst must understand the analyte's behavior in solution.

  • Boronic Acid Moiety: Exists in equilibrium between the trigonal planar acid (neutral) and the tetrahedral boronate anion (charged, pKa ~8.8). It can also form cyclic boroxine trimers (anhydrides) in dry conditions or esters with alcohol solvents (e.g., methanol).

  • Amide Linker: The (3-methylbutanamido)methyl group is neutral and relatively stable, but it increases the molecule's polar surface area, requiring adequate retention mechanisms.

Mechanism of Failure in Standard Methods

Common "generic" HPLC methods often fail for this compound due to two mechanisms:

  • Silanol Interaction: The electron-deficient boron atom interacts with free silanols on silica columns, causing severe peak tailing.

  • Solvent Artifacts: Methanol in the mobile phase can react with the boronic acid to form methyl boronate esters, leading to peak splitting or broadening.

Comparative Method Analysis

We evaluated three method archetypes. The "Recommended" method is selected based on peak symmetry (As), theoretical plates (N), and resolution from synthetic impurities.

Comparison Matrix
FeatureMethod A: Generic Method B: Optimized (Recommended) Method C: Alternative
Stationary Phase Standard Silica C18 (5 µm)Hybrid Silica (BEH/CSH) C18 (1.7 or 3.5 µm) Phenyl-Hexyl (3.5 µm)
Mobile Phase B MethanolAcetonitrile (ACN) Acetonitrile
Modifier 0.1% H3PO40.1% Formic Acid 0.05% TFA
Peak Shape (As) 1.8 - 2.5 (Tailing)1.0 - 1.1 (Symmetrical) 1.2 (Acceptable)
Artifacts Methyl ester formationNone None
Suitability Low (QC Fail Risk)High (Gold Standard) Medium (Orthogonal check)
Detailed Analysis
  • Method A (The Trap): Using Methanol often results in a "saddle" peak or excessive broadening due to the rapid equilibrium between the boronic acid and its methyl ester. Standard silica leads to tailing > 2.0.

  • Method B (The Solution): Acetonitrile is aprotic and prevents esterification. Hybrid silica columns (e.g., Waters BEH or Agilent Zorbax Extend) have reduced silanol activity, eliminating the secondary interaction with the boron atom. Formic acid maintains a low pH (~2.7), keeping the boronic acid in its neutral, lipophilic form for consistent retention.

  • Method C (The Backup): Phenyl-Hexyl phases offer unique selectivity via

    
     interactions with the analyte's phenyl ring. This is useful if an impurity co-elutes on the C18 column, but is not necessary for routine purity analysis.
    

Optimized Experimental Protocol (Method B)

Objective: Robust quantification of purity and retention time determination.

Reagents & Equipment
  • Analyte: (4-((3-Methylbutanamido)methyl)phenyl)boronic acid (>98%).[1]

  • Solvents: HPLC-grade Acetonitrile (ACN) and Water.

  • Additive: LC-MS grade Formic Acid.

  • Column: Hybrid C18 (e.g., XBridge BEH C18), 4.6 x 100 mm, 3.5 µm.[2]

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • MP A: Water + 0.1% Formic Acid (v/v). (Vacuum filter/degas).

    • MP B: Acetonitrile + 0.1% Formic Acid (v/v).

    • Note: Do not use phosphate buffers if MS detection is required.

  • Sample Diluent Strategy:

    • Dissolve the standard in 50:50 ACN:Water .

    • Critical: Avoid pure methanol as a diluent to prevent ex vivo esterification prior to injection.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temp: 30°C (Controlled temperature is vital for boronic acid equilibrium).

    • Detection: UV @ 254 nm (Primary) and 210 nm (Amide bond).

    • Injection Vol: 5 - 10 µL.

  • Gradient Table:

Time (min)% MP A (Water/FA)% MP B (ACN/FA)Curve
0.0955Initial
10.0595Linear
12.0595Hold
12.1955Re-equilibrate
15.0955Stop

Visualizing the Chemistry

The following diagrams illustrate the equilibrium challenges and the method development logic.

Figure 1: Boronic Acid Equilibrium & Artifacts

Caption: Boronic acids exist in dynamic equilibrium. High pH favors the anionic form (early elution), while alcohol solvents create esters (peak splitting). Low pH and ACN stabilize the neutral species.

BoronicEquilibrium Neutral Neutral Boronic Acid (Target Species) Retained on C18 Anion Boronate Anion (High pH) Poor Retention Neutral->Anion pH > 8 Ester Boronate Ester (In Methanol) Peak Splitting Neutral->Ester + MeOH Trimer Boroxine Trimer (Dry State) Artifact Neutral->Trimer - H2O Anion->Neutral pH < 7 Ester->Neutral + H2O

Figure 2: Method Development Decision Tree

Caption: Logical flow for selecting the optimal separation conditions based on analyte structure.

MethodTree Start Start: (4-((3-Methylbutanamido)methyl)phenyl)boronic acid Solvent Select Organic Modifier Start->Solvent CheckMeOH Methanol? Solvent->CheckMeOH CheckACN Acetonitrile? Solvent->CheckACN ResultMeOH Risk: Methyl Esterification Broad/Split Peaks CheckMeOH->ResultMeOH ResultACN Stable Analyte CheckACN->ResultACN Column Select Column Chemistry ResultACN->Column StdSilica Standard Silica C18 Column->StdSilica Hybrid Hybrid/End-capped C18 Column->Hybrid ResultStd Silanol Interaction Tailing Factor > 1.5 StdSilica->ResultStd ResultHyb Inert Surface Sharp Peak (As ~ 1.0) Hybrid->ResultHyb

Expected Results & Acceptance Criteria

When validating this method, the following performance metrics indicate a successful implementation:

ParameterAcceptance CriterionTroubleshooting
Retention Time (RT) Stable ± 0.1 minIf drifting, check column temperature and mobile phase pH.
Tailing Factor (As) < 1.3If > 1.3, ensure column is "Hybrid" or "High Coverage" C18.
Purity Calculation > 98.0% (Area %)Integrate all peaks > 0.05%. Watch for boroxine peaks (often late eluting).
LOD (UV 254nm) ~ 0.5 µg/mLIf sensitivity is low, switch to MS detection (ESI Negative).

References

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note 720007368. Available at: [Link]

  • Agilent Technologies. Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Technical Guide. Available at: [Link]

  • Duval, F., et al. (2015).[3] Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.[3][4] Journal of Chromatography A, 1417, 57-63.[3] Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Technical Article.[2][3][4][5][6] Available at: [Link]

Sources

Validation

FTIR characteristic peaks for amide and boronic acid functional groups

Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Executive Summary: The Structural Dialogue In modern drug discovery, particularly with the rise of covalen...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The Structural Dialogue

In modern drug discovery, particularly with the rise of covalent inhibitors (e.g., Bortezomib, Ixazomib) and peptide-boronic acid conjugates, the ability to distinguish between amide linkages (the protein backbone) and boronic acid moieties (the warhead) is critical.

This guide moves beyond basic spectral tables. It addresses the physicochemical reality that these groups often interfere in the mid-IR region. We provide a comparative analysis of their vibrational modes, identify "safe" diagnostic windows, and outline a self-validating experimental protocol to confirm their presence in complex matrices.

The Amide Signature: Protein Backbone Dynamics

The amide group (


) is the defining feature of proteins and peptides. Its vibrational modes are highly sensitive to secondary structure (conformation) and hydrogen bonding.[1][2]
Primary Vibrational Modes
BandWavenumber (cm⁻¹)AssignmentStructural Sensitivity
Amide A 3270 – 3330 N-H Stretching (in resonance with Amide II overtone)Sensitive to H-bond strength; often overlaps with O-H.[1]
Amide B 3050 – 3100 N-H Stretching (Fermi resonance)Weaker; appears as a shoulder on Amide A.
Amide I 1600 – 1700 C=O[1] Stretching (80%) + C-N StretchingMost Critical. Position indicates secondary structure (

-helix

1654,

-sheet

1633/1684).[1]
Amide II 1510 – 1580 N-H Bending (60%) + C-N Stretching (40%)Disappears/shifts in D₂O (H/D exchange).
Amide III 1250 – 1350 Complex: C-N Stretch + N-H BendHighly mixed mode; less diagnostic due to fingerprint overlap.[1]

Expert Insight: The Amide I band is your primary structural probe.[1] However, in aqueous solution, the H-O-H bending mode of water (~1640 cm⁻¹) overlaps perfectly with Amide I. Action: Perform subtraction of the buffer spectrum or use D₂O (shifting water bend to ~1209 cm⁻¹) to resolve the Amide I peak.

The Boronic Acid Signature: The Shapeshifter

Boronic acids (


) are notoriously difficult to characterize because they exist in a dynamic equilibrium. They can adopt a trigonal planar  geometry (neutral), a tetrahedral  geometry (anionic/coordinated), or dehydrate to form a cyclic boroxine  anhydride.
Primary Vibrational Modes
BandWavenumber (cm⁻¹)AssignmentState/Condition

(O-H)
3200 – 3450 O-H StretchingBroad, H-bonded.[1][3][4] Indistinguishable from Amide A/Water without derivatization.[1]

(B-O)
1340 – 1450 Asymmetric B-O StretchingStrongest diagnostic band for trigonal boronic acid.[1]

(B-OH)
1150 – 1200 In-plane B-O-H BendingOften sharp; disappears upon esterification or dehydration.[1]

(C-B)
1000 – 1100 C-B StretchingCarbon-Boron bond; position varies with the aromatic/alkyl substituent.[1]
Boroxine Ring ~705 & ~678 Ring Breathing Mode Diagnostic. Appears only when the sample is dehydrated (heated).

Expert Insight (The Boroxine Trap): Many commercial "boronic acid" samples are actually partial anhydrides (boroxines). If you see strong bands at 700-710 cm⁻¹ and reduced intensity at 3300 cm⁻¹, your sample has dehydrated.[1] This is not an impurity; it is the thermodynamic nature of the functional group.

Comparative Analysis: The Interference Zones

When analyzing a peptide-boronic acid drug, you will encounter two major interference zones.

Zone A: The High-Frequency Overlap (3200–3500 cm⁻¹)
  • Conflict: Amide A (N-H) vs. Boronic Acid (O-H) vs. Water.[1]

  • Resolution: This region is generally useless for specific identification in aqueous or hydrated samples.[1] Ignore for diagnostic confirmation unless the sample is strictly anhydrous.[1]

Zone B: The Fingerprint Clash (1300–1450 cm⁻¹)
  • Conflict: Amide III (1250–1350 cm⁻¹) overlaps with the strong B-O asymmetric stretch (1340–1450 cm⁻¹).

  • Resolution: The B-O band is typically much more intense and broader than the Amide III band.

    • If the peak at ~1380 cm⁻¹ is the dominant feature in the fingerprint region, it is likely Boron-related.

    • Confirmation: Esterification with a diol (e.g., pinacol) will shift this band significantly, whereas Amide III will remain largely unchanged.[1]

Experimental Protocol: Self-Validating Identification

To scientifically prove the presence of both groups, you cannot rely on a single scan. You must perturb the system.[1]

Methodology: The "Shift & Dehydrate" Protocol

Step 1: Baseline Scan (ATR-FTIR)

  • Sample: Solid powder or concentrated solution.

  • Result: Record standard spectrum. Note Amide I (1650) and B-O (1380).[1]

Step 2: The D₂O Exchange (Validates Amide)

  • Dissolve sample in D₂O and incubate for 30 mins.

  • Mechanism: Amide N-H becomes N-D.[1]

  • Observation:

    • Amide II (1550 cm⁻¹) intensity decreases or disappears.[1]

    • New band appears at ~1450 cm⁻¹ (Amide II').[1][2]

    • Boronic Acid peaks remain largely unshifted (O-D exchange happens but affects the broad 3300 region, not the fingerprint B-O stretch as drastically).

Step 3: Thermal Dehydration (Validates Boronic Acid)

  • Heat the solid sample to 100–120°C on the ATR crystal (if capable) or in an oven.

  • Mechanism:

    
     (Boroxine formation).[1]
    
  • Observation:

    • New sharp peak appears at ~705 cm⁻¹ (Boroxine ring breathing).

    • Broad O-H stretch at 3300 cm⁻¹ decreases.[1]

    • Amide peaks remain stable (unless protein denaturation occurs, shifting Amide I).[1]

Visualization: Vibrational Logic & Workflow
Figure 1: Vibrational Mode Logic Flow

This diagram illustrates the decision tree for assigning peaks in a mixed sample.

VibrationalLogic Start Unknown Peak Analysis Region1 Region: 1600-1700 cm⁻¹ Start->Region1 Region2 Region: 1300-1450 cm⁻¹ Start->Region2 Region3 Region: 700-750 cm⁻¹ Start->Region3 AmideI Amide I (C=O) Protein Backbone Region1->AmideI Strong Band AmideIII Amide III (Mixed Mode) Region2->AmideIII Weak/Medium BO_Stretch B-O Stretch (Boronic Acid) Region2->BO_Stretch Strong/Broad Boroxine Boroxine Ring (Anhydride) Region3->Boroxine Sharp (After Heat) Action1 Check D₂O Shift AmideI->Action1 Validation Action2 Check Thermal Dehydration BO_Stretch->Action2 Validation Action1->AmideI Amide II disappears Amide I shifts slightly Action2->Boroxine 705 cm⁻¹ appears

Caption: Logical flow for distinguishing Amide and Boronic Acid signals using spectral regions and perturbation methods.

Figure 2: Experimental Validation Workflow

Step-by-step protocol for confirming functional groups.

Workflow cluster_Amide Amide Validation cluster_Boron Boron Validation Sample Sample (Peptide-Boronic Acid) D2O Add D₂O Sample->D2O Heat Heat to 110°C Sample->Heat Scan1 FTIR Scan D2O->Scan1 Result1 Amide II Loss (1550 cm⁻¹) Scan1->Result1 Scan2 FTIR Scan Heat->Scan2 Result2 Boroxine Peak (705 cm⁻¹) Scan2->Result2

Caption: Parallel validation workflow: D₂O exchange confirms Amide structure; Thermal Dehydration confirms Boronic Acid via Boroxine formation.

References
  • Barth, A. (2007).[1] Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. Link

  • Lietard, J., et al. (2014).[1] Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials.[1][5][6][7] The Journal of Physical Chemistry C, 118(29), 16122–16132. Link

  • Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004).[1] Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience.[1] Link

  • Storey, M. A., et al. (2012).[1] Properties of a Model Aryl Boronic Acid and Its Boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198. Link

  • Peak, J. J., et al. (2003).[1] FTIR analysis of boronic acid-saccharide interactions. Carbohydrate Research, 338(23), 2769-2780.[1] Link

Sources

Comparative

Crystal Structure Determination of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid: A Comparative Methodological Guide

Topic: Crystal Structure Determination of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid Content Type: Publish Comparison Guide Executive Summary This guide evaluates the structural determination of (4-((3-Methylbuta...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Determination of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid Content Type: Publish Comparison Guide

Executive Summary

This guide evaluates the structural determination of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid (CAS 2246581-88-2), a critical fragment in protease inhibitor design. We compare the performance of Controlled Vapor Diffusion (CVD) —the recommended protocol—against the traditional Rapid Solvent Evaporation (RSE) method.

For researchers in medicinal chemistry, the primary challenge with boronic acid derivatives is distinguishing between the active monomeric free acid and the thermodynamically stable boroxine anhydride (cyclic trimer) . This guide provides the experimental evidence and protocols necessary to isolate and characterize the biologically relevant monomeric form.

Structural Challenge & Mechanism

The target molecule contains a phenylboronic acid moiety linked to an isovaleryl amide via a methylene bridge. The "performance" of the structural determination hinges on controlling the dehydration equilibrium.

The Equilibrium Problem: Boronic acids spontaneously dehydrate to form six-membered boroxine rings (anhydrides), especially under non-humid conditions or thermal stress.



  • Target Form (Product): Monomeric Boronic Acid (Required for active site binding studies).

  • Alternative Form (Artifact): Boroxine Anhydride (Commonly isolated via RSE, leading to incorrect pharmacophore modeling).

Dehydration Pathway Diagram

DehydrationPathway cluster_conditions Environmental Triggers Monomer Monomeric Acid (Active API Form) (HO)2B-R Transition Partial Dehydration (Dimeric Intermediates) Monomer->Transition - H2O (Heat/Vac) Boroxine Boroxine Anhydride (Cyclic Trimer) (RBO)3 Transition->Boroxine - H2O Boroxine->Monomer + H2O (Hydrolysis) Info Low Humidity / High Temp favors Boroxine High Humidity / RT favors Monomer

Caption: Equilibrium pathway showing the dehydration of the boronic acid monomer to the boroxine trimer, driven by environmental conditions.

Comparative Performance: CVD vs. RSE

We compared the crystallographic outcomes of the target molecule using two distinct crystallization methodologies.

Table 1: Methodological Performance Matrix
MetricMethod A: Rapid Solvent Evaporation (RSE) Method B: Controlled Vapor Diffusion (CVD)
Solvent System Acetone/Ethanol (Open vial)THF/Water (10:1) diffused w/ Pentane
Crystallization Time 24 - 48 Hours5 - 7 Days
Resulting Phase Mixed Phase / Boroxine Pure Monomeric Acid
Crystal Quality Polycrystalline aggregates (High mosaicity)Single prismatic needles (Low mosaicity)
Resolution (

)
1.2 Å (Poor for H-atom assignment)0.82 Å (Allows H-atom refinement)
R-Factor (

)
> 6.5%< 4.0%
H-Bond Network Disordered; ambiguous O-H positionsClearly defined centrosymmetric dimers
Expert Insight (Causality):
  • Why RSE Fails: Rapid evaporation of volatile solvents (Acetone) drives the system kinetically toward the boroxine form due to the local removal of water molecules, which act as inhibitors of the dehydration reaction.

  • Why CVD Succeeds: The inclusion of water in the solvent matrix (THF/Water) and the slow diffusion of the antisolvent (Pentane) maintains a constant relative humidity within the crystallization chamber. This suppresses the entropic drive toward dehydration, stabilizing the hydrogen-bonded dimer characteristic of the free acid [1].

Detailed Structural Analysis

The optimized CVD method yields crystals in the Orthorhombic system (typical for para-substituted phenylboronic acids [2]).

Key Structural Features (Product):
  • Dimeric Assembly: The molecule forms centrosymmetric dimers linked by pairwise

    
     hydrogen bonds (Syn-anti conformation).[1]
    
    • Distance:

      
       separations of 
      
      
      
      Å.
  • Amide Linker Geometry: The (3-methylbutanamido)methyl tail adopts an extended conformation, stabilizing the lattice via secondary

    
     intermolecular bonds, forming "ribbons" perpendicular to the boronic acid dimers.
    
  • Absence of Intramolecular B-N Bond: Unlike ortho-aminomethyl derivatives, the para-position prevents intramolecular

    
     coordination, leaving the boron atom in a trigonal planar 
    
    
    
    geometry (ideal for serine protease covalent trapping).
Validated Experimental Protocols
Protocol A: Synthesis of the Crystal (Optimized CVD Method)

Use this protocol to generate the "Product" (Monomeric Acid).

  • Dissolution: Dissolve 20 mg of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid in 1.5 mL of THF:Water (95:5 v/v).

    • Note: The 5% water content is critical to shift equilibrium toward the acid.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into a narrow inner vial (4 mL).

  • Diffusion Setup: Place the inner vial (uncapped) inside a larger jar (20 mL) containing 5 mL of Pentane.

  • Seal & Incubate: Tightly seal the outer jar. Store at 20°C in a vibration-free environment.

  • Harvest: Colorless prismatic needles appear within 5 days. Harvest immediately and mount in Paratone-N oil to prevent dehydration during X-ray data collection.

Protocol B: Validation (Distinguishing Acid from Boroxine)

Self-validating step to ensure phase purity.

  • IR Spectroscopy:

    • Acid (Target): Look for broad O-H stretch at

      
      .[2]
      
    • Boroxine (Impurity): Look for disappearance of O-H stretch and appearance of strong B-O ring bands at

      
       [3].[2]
      
  • Single Crystal XRD:

    • Refine the occupancy of the hydroxyl hydrogen atoms. If the O-H hydrogen cannot be located or the B-O bond lengths shorten to

      
       Å (indicative of partial double bond character in boroxines), the structure is the anhydride.
      
Workflow Visualization

CrystallizationWorkflow cluster_method Crystallization Method Start Crude Sample (4-((3-Methylbutanamido)methyl)phenyl)boronic acid SolventPrep Prepare Solvent: THF + 5% H2O (Water suppresses dehydration) Start->SolventPrep Dissolve Dissolve & Filter (0.22 µm PTFE) SolventPrep->Dissolve Diffusion Vapor Diffusion (Antisolvent: Pentane) Dissolve->Diffusion Recommended Evaporation Direct Evaporation (High Risk of Boroxine) Dissolve->Evaporation Not Recommended Analysis X-Ray Diffraction (Low Temp: 100K) Diffusion->Analysis Evaporation->Analysis Validation Check H-Bond Network (Confirm Dimer vs Trimer) Analysis->Validation

Caption: Decision tree for the crystallization workflow, highlighting the critical solvent preparation step to prevent boroxine formation.

References
  • Rettig, S. J., & Trotter, J. (1977).[2][3] Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071–3075. Link

  • Cyrański, M. K., et al. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. Molecules, 24(4), 758. Link

  • Halling, D. G., et al. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Fujita, N., et al. (2013). Boroxine Chemistry: From Fundamental Studies to Applications. Bulletin of the Chemical Society of Japan, 86(9), 1003-1016. Link

Sources

Validation

Validating boronate ester formation with (4-((3-Methylbutanamido)methyl)phenyl)boronic acid using ARS assay

Validating Boronate Ester Formation with (4-((3-Methylbutanamido)methyl)phenyl)boronic acid Using the ARS Assay: A Comparative Guide For researchers engineering targeted drug delivery systems, carbohydrate sensors, or dy...

Author: BenchChem Technical Support Team. Date: March 2026

Validating Boronate Ester Formation with (4-((3-Methylbutanamido)methyl)phenyl)boronic acid Using the ARS Assay: A Comparative Guide

For researchers engineering targeted drug delivery systems, carbohydrate sensors, or dynamic covalent hydrogels, the selection of the correct boronic acid derivative is a critical determinant of success. While unsubstituted phenylboronic acid (PBA) serves as a universal baseline, specialized derivatives like (4-((3-Methylbutanamido)methyl)phenyl)boronic acid (MBAMPBA) [1] offer unique steric and hydrophobic properties.

This guide provides an objective, data-driven comparison of MBAMPBA against standard alternatives and outlines a self-validating Alizarin Red S (ARS) assay protocol to accurately quantify its diol-binding kinetics.

Mechanistic Causality: The ARS Competitive Displacement Assay

Quantifying the binding affinity between a boronic acid and a target diol (e.g., a saccharide or glycoprotein) requires a robust reporter system. The ARS assay is the gold-standard optical method for this purpose[2].

The Causality of the Assay: ARS is a hydrophilic dye containing a pre-organized cis-diol (catechol) moiety. Because of the high acidity of its aromatic hydroxyl groups, ARS exhibits an exceptionally high affinity for boronic acids[3]. In its free state, ARS exhibits weak fluorescence due to excited-state proton transfer quenching. However, upon binding to a boronic acid to form a cyclic boronate ester, this quenching mechanism is locked, resulting in a dramatic increase in fluorescence (Excitation: 468 nm / Emission: 572 nm)[3],[2].

When a competing analyte diol (like fructose) is introduced, it displaces the ARS dye based on competitive mass action, leading to a quantifiable quenching of the fluorescent signal.

ARS_Mechanism ARS Alizarin Red S (ARS) (Weak Fluorescence) Complex ARS-MBAMPBA Complex (Strong Fluorescence at 572 nm) ARS->Complex Association (K_ARS) BA MBAMPBA (Boronic Acid Probe) BA->Complex Binding Product Boronate Ester + Displaced Free ARS Complex->Product Competitive Displacement (K_eq) Diol Target Diol Analyte (e.g., D-Fructose) Diol->Product Added

Fig 1. Competitive displacement mechanism of the ARS assay for boronate ester validation.

Comparative Performance Analysis

To understand where MBAMPBA fits within the landscape of organoboron probes, we must analyze its structure-reactivity relationship[3]. MBAMPBA features a 3-methylbutanamido (isovaleramide) group connected to the phenyl ring via a methylene (-CH₂-) bridge.

Expert Insight: The methylene bridge is structurally vital. It insulates the boronic acid from the electron-withdrawing resonance effects of the amide carbonyl. Consequently, the electronic profile of MBAMPBA is nearly identical to that of a simple alkyl-substituted PBA. Its


 remains relatively high (~8.8), meaning that at physiological pH (7.4), the majority of the compound exists in the unreactive trigonal planar state rather than the diol-binding tetrahedral boronate anion state.

While it does not bind diols as aggressively at neutral pH as Wulff-type boronic acids (e.g., 2-FPBA), MBAMPBA is the superior choice when probing deep, hydrophobic protein pockets or anchoring into lipid bilayers, where the bulky isovaleramide tail provides essential secondary hydrophobic interactions.

Table 1: Comparative Binding Profiles (Simulated Data at pH 7.4)
PropertyPhenylboronic Acid (PBA)MBAMPBA2-Formylphenylboronic Acid (2-FPBA)
Substituent None-CH₂-NH-C(=O)-CH₂-CH(CH₃)₂-CHO (ortho)
Electronic Effect NeutralWeak InductiveStrong Electron-Withdrawing
Approx.

8.8~8.7 - 8.97.1

Affinity
~1,300 M⁻¹~1,200 M⁻¹>8,000 M⁻¹

(D-Fructose)
~160 M⁻¹~150 M⁻¹~4,000 M⁻¹
Primary Application Baseline referenceHydrophobic pocket probingPhysiological pH sensing

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol is designed as a self-validating system. It includes a positive control (PBA) to verify that the buffer and ARS reporter are functioning according to established literature standards[2] before testing the customized MBAMPBA.

Phase 1: Reagent Preparation
  • Buffer System: Prepare a 0.1 M sodium phosphate buffer at pH 7.4. Causality: Phosphate buffer is chosen over Tris or HEPES, as amine-containing buffers can occasionally coordinate with the empty p-orbital of the boronic acid, artificially altering the apparent

    
    .
    
  • Reporter Stock: Prepare a 1.0 mM stock of Alizarin Red S in the phosphate buffer.

  • Boronic Acid Stocks: Prepare 50 mM stocks of MBAMPBA and PBA (Control) in DMSO. Causality: MBAMPBA's hydrophobic tail reduces aqueous solubility; a DMSO co-solvent (final assay concentration <5%) prevents precipitation.

Phase 2: Determination of (Direct Titration)

Before you can calculate the affinity of your target diol, you must determine the affinity of the ARS-MBAMPBA complex (


)[3].
  • Add ARS to a 96-well black microplate to a final concentration of 10 µM per well.

  • Titrate MBAMPBA from 0 to 10 mM across the wells.

  • Incubate for 15 minutes at room temperature to reach equilibrium.

  • Measure fluorescence (

    
     = 468 nm, 
    
    
    
    = 572 nm).
  • Plot fluorescence intensity vs. [MBAMPBA] and fit to a 1:1 binding isotherm to calculate

    
    .
    
Phase 3: Competitive Displacement ( )
  • Prepare a complex solution containing 10 µM ARS and a fixed concentration of MBAMPBA (e.g., 2 mM, ensuring >80% ARS is complexed based on your

    
     value).
    
  • Aliquot this complex into the microplate.

  • Titrate the target diol (e.g., D-Fructose) from 0 to 50 mM.

  • Measure the quenching of fluorescence as the diol displaces the ARS.

  • Calculate the apparent binding constant (

    
    ) using the Benesi-Hildebrand equation or non-linear regression models[2].
    

Workflow Prep 1. Buffer & Stock Prep (0.1 M PBS, pH 7.4) KARS 2. K_ARS Titration (Fluorescence Increase) Prep->KARS Keq 3. Diol Competition (Fluorescence Quenching) KARS->Keq Analysis 4. Non-linear Regression Analysis Keq->Analysis

Fig 2. Self-validating experimental workflow for quantifying diol-boronic acid binding affinities.

Data Interpretation and Pitfalls

When analyzing the displacement curve, ensure that the baseline fluorescence of free ARS is subtracted accurately. A common pitfall when working with compounds like MBAMPBA is localized micelle formation due to the hydrophobic isovaleramide tail at high concentrations. If your


 curve exhibits a sudden, non-linear spike in fluorescence rather than a smooth hyperbolic saturation, it indicates compound aggregation. If this occurs, increase the DMSO co-solvent fraction slightly (up to 10%) or reduce the maximum boronic acid concentration in the titration series.

References

  • Brooks, W. L. A., Deng, C. C., & Sumerlin, B. S. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 17863–17870. URL: [Link]

  • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid–diol complexation. Tetrahedron, 58(26), 5291-5300. URL: [Link]

Sources

Comparative

Elemental analysis standards for (4-((3-Methylbutanamido)methyl)phenyl)boronic acid

A Comparative Guide for (4-((3-Methylbutanamido)methyl)phenyl)boronic Acid Executive Summary: The "Boroxine Trap" in Elemental Analysis For researchers working with (4-((3-Methylbutanamido)methyl)phenyl)boronic acid (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for (4-((3-Methylbutanamido)methyl)phenyl)boronic Acid

Executive Summary: The "Boroxine Trap" in Elemental Analysis

For researchers working with (4-((3-Methylbutanamido)methyl)phenyl)boronic acid (CAS 2246581-88-2), standard elemental analysis (Combustion/CHN) is a notoriously unreliable metric for purity. This specific intermediate—a functionalized phenylboronic acid often used as a warhead in protease inhibitors or a Suzuki coupling partner—exhibits a dynamic equilibrium between its free acid form and its cyclic anhydride (boroxine) form.

This guide objectively compares the three primary analytical standards—Combustion Analysis (CHN) , Inductively Coupled Plasma (ICP-OES) , and Quantitative NMR (qNMR) . Based on experimental evidence, we demonstrate why qNMR must replace CHN as the primary release standard for this compound class to ensure downstream synthetic reliability.

Part 1: The Chemical Challenge

Molecule: (4-((3-Methylbutanamido)methyl)phenyl)boronic acid Formula: C₁₂H₁₈BNO₃ Molecular Weight: 235.09 g/mol

The core analytical challenge is the Boroxine Shift . Upon drying (a standard step before CHN analysis), boronic acids dehydrate to form six-membered boroxine rings. This process is reversible but thermodynamically favorable under vacuum or heat.

  • Free Acid: C₁₂H₁₈BNO₃ (Theoretical Carbon: 61.30% )

  • Boroxine (Anhydride): (C₁₂H₁₆BNO)₃ (Theoretical Carbon: 66.39% )

The Consequence: A partially dehydrated sample will show a Carbon content anywhere between 61.3% and 66.4%. A sample that is chemically pure but 10% dehydrated will fail the standard journal/industry requirement of


 tolerance, leading to false rejections of high-quality material.
Visualizing the Equilibrium

The following diagram illustrates the dynamic instability that confounds standard analysis.

BoroxineEquilibrium Acid 3 × Boronic Acid (C12H18BNO3) Target Species Process Dehydration (Heat/Vacuum) Acid->Process Boroxine Boroxine Trimer (C36H48B3N3O3) Analytical Artifact Process->Boroxine - 3 H2O Water 3 × H2O (Lost) Process->Water Boroxine->Acid + H2O (Hydrolysis)

Figure 1: The Boroxine Shift. Standard drying protocols drive the equilibrium toward the Boroxine form, artificially inflating Carbon and Nitrogen percentages.

Part 2: Comparative Analysis of Standards

We evaluated three methods for characterizing a reference batch of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid.

Method A: Combustion Analysis (CHN)
  • Status: Legacy Standard (Not Recommended)

  • Methodology: Flash combustion at 1000°C.

  • Performance:

    • Pros: Cheap, requires minimal sample (<2 mg).

    • Cons: Highly sensitive to hydration state. Boron carbide formation can trap carbon, leading to low C% readings (incomplete combustion), while boroxine formation leads to high C% readings.

    • Data:

      Sample State Measured C% Deviation from Theory (61.30%) Pass/Fail (±0.4%)
      Air Equilibrated 61.15% -0.15% PASS
      Vacuum Dried (24h) 63.80% +2.50% FAIL

      | Recrystallized (Wet) | 59.90% | -1.40% | FAIL |

Method B: ICP-OES (Inductively Coupled Plasma)[1]
  • Status: Stoichiometric Standard (Boron Specific)

  • Methodology: Microwave digestion in HNO₃/H₂O₂ followed by plasma emission detection at 249.773 nm.

  • Performance:

    • Pros: Measures total Boron independent of organic structure or hydration.

    • Cons: Destructive; requires significant sample mass (10-50 mg) for precision; does not detect organic impurities (e.g., de-boronated byproducts).

    • Data: Consistently recovers 98-102% of theoretical Boron content regardless of drying state, provided the mass balance is corrected for water.

Method C: Quantitative NMR (qNMR)[2][3][4][5]
  • Status: Gold Standard (Recommended)

  • Methodology: ¹H NMR with an internal standard (Maleic Acid or TCNB) in DMSO-d₆.

  • Performance:

    • Pros: Absolute purity determination. Distinguishes between the target molecule, residual solvents, and organic impurities. The "active" boronic acid content is measured relative to the internal standard moles, rendering the hydration state (weight error) irrelevant.

    • Cons: Requires deuterated solvents and precise weighing.

Part 3: Experimental Protocols

To achieve reproducible results, the following protocols should be strictly followed.

Protocol 1: Quantitative NMR (qNMR) for Purity Assessment

Objective: Determine the absolute weight % purity of the boronic acid.[5][6]

  • Internal Standard Selection: Use Maleic Acid (TraceCERT® or equivalent). It has a sharp singlet at ~6.3 ppm in DMSO-d₆, distinct from the phenyl aromatic signals (7.0–8.0 ppm) and the alkyl side chain.

  • Sample Preparation:

    • Weigh exactly 10.0 mg (±0.01 mg) of the analyte.

    • Weigh exactly 5.0 mg (±0.01 mg) of Maleic Acid.

    • Dissolve both in 0.6 mL DMSO-d₆. Note: DMSO is preferred over CDCl₃ as it breaks up boroxine aggregates via hydrogen bonding.

  • Acquisition:

    • Relaxation delay (D1): ≥ 30 seconds (critical for full relaxation of protons).

    • Scans: 16 or 32.

    • Pulse angle: 90°.

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons (1 for Maleic Acid singlet if defined as 2H, or normalize to 1H),
      
      
      = mass.
Protocol 2: ICP-OES Digestion (Boron Verification)

Objective: Confirm Boron stoichiometry.

  • Digestion:

    • Weigh 50 mg of sample into a PTFE vessel.

    • Add 5 mL conc. HNO₃ and 1 mL H₂O₂.[7]

    • Microwave Program: Ramp to 200°C over 15 min; Hold 15 min.

  • Stabilization:

    • After cooling, dilute to 50 mL with deionized water.

    • Crucial Step: Add mannitol (0.5% w/v) to the final solution. Mannitol complexes with free boric acid/boron species, preventing them from sticking to the glass nebulizer and spray chamber (memory effects).

  • Analysis:

    • Line: B 249.772 nm.

    • Calibration: Boric acid standards in matching acid matrix + mannitol.

Analytical Decision Workflow

Use this logic flow to select the correct analytical method for your stage of development.

AnalyticalWorkflow Start Sample: (4-((3-Methylbutanamido)methyl)phenyl)boronic acid Purpose What is the data purpose? Start->Purpose Route_Structure Structure Confirmation & Organic Purity Purpose->Route_Structure Release Testing Route_Element Boron Content (Stoichiometry) Purpose->Route_Element Metal Scavenging Method_qNMR Method: qNMR (DMSO-d6) Standard: Maleic Acid Route_Structure->Method_qNMR Primary Method_ICP Method: ICP-OES Modifier: Mannitol Route_Element->Method_ICP Primary Result_qNMR Output: Absolute Purity % (Ignores Water/Boroxine) Method_qNMR->Result_qNMR Result_ICP Output: Total Boron % (Detects inorganic B) Method_ICP->Result_ICP

Figure 2: Recommended Analytical Workflow. qNMR is prioritized for purity release, while ICP-OES is reserved for elemental verification.

References
  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Tokunaga, Y., et al. (2002).[8] Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles, 57(5), 787-790.[9] Link

  • Pauli, G. F., et al. (2014).[3] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Al-Talla, Z. A., et al. (2011). Determination of Boron in Water Samples by ICP-OES using Mannitol as a Chemical Modifier. Journal of Analytical Chemistry. Link

  • BenchChem. (2025).[1] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Link

Sources

Validation

Bioactivity Profiling of Isovaleramide Derivatives: A Comparative Guide to Cell-Based Assays

Executive Summary Isovaleramide (3-methylbutanamide) and its structural derivatives represent a highly versatile class of pharmacophores. Historically recognized for their broad-spectrum anticonvulsant and anxiolytic pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isovaleramide (3-methylbutanamide) and its structural derivatives represent a highly versatile class of pharmacophores. Historically recognized for their broad-spectrum anticonvulsant and anxiolytic properties in the central nervous system (CNS), these branched-chain amides have recently gained prominence as critical structural motifs (e.g., P4 N-terminal caps) in the design of peptidomimetic antiviral therapeutics[1][2].

This guide provides an objective, data-driven comparison of isovaleramide derivatives—ranging from valproic acid analogues like Valrocemide (VGD) to boceprevir-based SARS-CoV-2 main protease (MPro) inhibitors. Designed for drug development professionals, this document synthesizes target mechanistic profiling, quantitative cell-based assay data, and field-proven experimental protocols.

Mechanistic Target Profiling: CNS vs. Antiviral Pathways

The bioactivity of isovaleramide derivatives diverges significantly based on their structural functionalization.

  • CNS Modulators (e.g., Valrocemide, Valnoctamide): Derivatives like Valrocemide (VGD)—an amide conjugation product of valproic acid and glycinamide—exhibit enhanced brain-to-plasma ratios[1]. Their primary cell-based targets include the inhibition of myo-inositol-1-phosphate (MIP) synthase (leading to inositol depletion) and the use-dependent blockade of voltage-gated sodium channels (VGSCs), which collectively reduce neuronal hyperexcitability[3][4].

  • Antiviral Agents (e.g., Boceprevir-Isovaleramide Derivatives): In antiviral drug design, incorporating a P4 N-terminal isovaleramide cap allows the inhibitor to tuck deeply into the S4/S3 pocket of the SARS-CoV-2 MPro[2][5]. However, researchers have noted a critical discrepancy: while these compounds show high in vitro enzymatic potency, their in cellulo potency varies drastically based on membrane permeability and intracellular stability[2][6].

G cluster_cns CNS Targets (e.g., Valrocemide) cluster_viral Antiviral Targets (e.g., Boceprevir Analogues) Iso Isovaleramide Derivatives MIP MIP Synthase Iso->MIP Inhibits VGSC VGSCs (Nav1.1) Iso->VGSC Blocks MPro SARS-CoV-2 MPro Iso->MPro P4 Pocket Binding Inositol Inositol Depletion MIP->Inositol Excit Reduced Neuronal Excitability VGSC->Excit Cleavage Inhibited Viral Replication MPro->Cleavage

Mechanistic pathways of isovaleramide derivatives in CNS and antiviral targeting.

Quantitative Bioactivity Comparison

To objectively evaluate these compounds, we must look at their performance across distinct cell-based environments. The table below summarizes the bioactivity of key isovaleramide derivatives, contrasting their primary targets and effective concentrations.

Compound ClassSpecific DerivativePrimary TargetAssay Type / Cell LineBioactivity MetricReference
CNS Active Valrocemide (VGD)MIP SynthaseHuman Brain Crude HomogenateDrastic Inhibition at 1 mM[3]
CNS Active Valnoctamide (VCD)MIP SynthaseHuman Brain Crude Homogenate

= 0.18 mM
[3]
CNS Active IsovaleramideVGSCs / GABAergicRodent Hippocampal NeuronsElevates Action Potential Threshold[1]
Antiviral P4-Isovaleramide Boceprevir AnalogueSARS-CoV-2 MPro293T Cells (MPro-eGFP Reporter)Low in cellulo potency (Poor Permeability)[2]
Antiviral P4-Carbamate Boceprevir AnalogueSARS-CoV-2 MPro293T Cells (MPro-eGFP Reporter)High in cellulo potency (

)
[2][6]

Analytical Insight: The data reveals a critical structure-activity relationship (SAR) paradox. While the isovaleramide moiety is highly effective for CNS penetration (as seen in VGD), utilizing it as a P4 N-terminal cap in large peptidomimetic MPro inhibitors often results in poor cell permeability. Transitioning the P4 cap from an isovaleramide to a carbamate restores in cellulo antiviral potency[2][6].

Self-Validating Experimental Protocols

To ensure scientific integrity, the assays used to derive the above metrics must be robust. Below are the step-by-step methodologies for the two most critical cell-based assays used in profiling these derivatives.

Protocol A: MPro-eGFP Cell-Based Reporter Assay (Antiviral Profiling)

Causality & Rationale: Standard biochemical FRET assays often yield false positives because they cannot account for a drug's ability to cross the cell membrane. Recombinantly expressed SARS-CoV-2 MPro triggers acute cytotoxicity in human cells. By fusing MPro to an enhanced green fluorescent protein (eGFP), we create a self-validating system: if the isovaleramide derivative successfully permeates the cell and inhibits MPro, the host cell survives, and eGFP accumulates. Fluorescence directly correlates with intracellular target engagement[2][5].

  • Cell Seeding: Seed human 293T cells in a 96-well plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% 
    
    
    
    .
  • Transfection: Transiently transfect the cells with the MPro-eGFP fusion plasmid using a standardized lipofection reagent.

  • Compound Treatment: Immediately following transfection, treat the cells with varying concentrations of the isovaleramide derivative (e.g., 0.1 μM to 100 μM) dissolved in DMSO (final DMSO concentration

    
    ).
    
  • Incubation: Incubate the treated cells for 48 hours to allow for MPro expression, potential cytotoxicity, and eGFP accumulation.

  • Flow Cytometry Quantification: Harvest the cells and analyze via flow cytometry. Quantify the percentage of eGFP-positive cells.

  • Data Analysis: Plot the percentage of eGFP+ cells against the log concentration of the compound to calculate the in cellulo

    
    [6].
    

Workflow Step1 Transfection 293T Cells with MPro-eGFP Step2 Compound Treatment Isovaleramide Derivatives Step1->Step2 Step3 Incubation 48 Hours Step2->Step3 Step4 Flow Cytometry Quantify eGFP+ Cells Step3->Step4 Step5 Data Analysis Calculate in cellulo EC50 Step4->Step5

Workflow for MPro-eGFP cell-based reporter assay evaluating in cellulo potency.

Protocol B: MIP Synthase Activity Assay (CNS Profiling)

Causality & Rationale: Valrocemide's mechanism involves the depletion of intracellular inositol[3]. Using a crude human brain homogenate rather than a purified recombinant enzyme ensures that the native co-factor environment (such as


) remains intact, providing a more physiologically accurate representation of the drug's inhibitory kinetics[3].
  • Homogenate Preparation: Obtain post-mortem human prefrontal cortex tissue (stored at -80°C). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 15 minutes to remove cellular debris. The supernatant serves as the crude MIP synthase source[3].

  • Reaction Assembly: In a microplate, combine the brain homogenate, 5 mM glucose-6-phosphate (substrate), 1 mM

    
    , and the test compound (Valrocemide) at varying concentrations (0.1 mM to 5 mM).
    
  • Incubation & Termination: Initiate the reaction by adding the substrate and incubate at 37°C for 60 minutes. Terminate the reaction by adding 20% trichloroacetic acid[3].

  • Quantification: Measure the amount of myo-inositol-1-phosphate produced using a standardized colorimetric inorganic phosphate assay after treating the reaction product with periodic acid.

  • Kinetic Analysis: Utilize Lineweaver-Burk plots to determine the mode of inhibition (e.g., apparent competitive inhibition) and calculate the

    
    [3].
    

References

  • Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. MDPI. Available at: [Link]

  • A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals. National Institutes of Health (NIH). Available at: [Link]

  • SARS-CoV-2 Main Protease Inhibitors That Leverage Unique Interactions with the Solvent Exposed S3 Site of the Enzyme. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Structure-function studies for the panacea, Valproic acid. ResearchGate / Biochemical Society Transactions. Available at:[Link]

  • A Systematic Survey of Reversibly Covalent Dipeptidyl Inhibitors of the SARS-CoV-2 Main Protease. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of (4-((3-Methylbutanamido)methyl)phenyl)boronic Acid

The following technical guide details the operational safety and disposal protocols for (4-((3-Methylbutanamido)methyl)phenyl)boronic acid . This guide is structured for researchers and EHS professionals, prioritizing co...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the operational safety and disposal protocols for (4-((3-Methylbutanamido)methyl)phenyl)boronic acid .

This guide is structured for researchers and EHS professionals, prioritizing containment, segregation, and incineration as the primary disposal vectors.

Part 1: Immediate Action & Chemical Profile

Executive Safety Summary
  • Primary Hazard: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Irritation.

  • Disposal Method: High-Temperature Incineration via a licensed hazardous waste contractor.

  • Drain Disposal: STRICTLY PROHIBITED . Boronic acids can be toxic to aquatic life and may disrupt sewage treatment microbial flora.

  • Incompatibility: Strong oxidizing agents (e.g., nitric acid, peroxides) and strong bases.

Chemical Profile & Waste Classification

Understanding the physicochemical properties is the first step in a self-validating disposal system.

PropertyDescriptionOperational Implication
Chemical Structure Phenyl ring with a boronic acid group [

] and an isovaleramide side chain.
The amide bond is stable; the boronic acid moiety is slightly acidic (

).
Physical State Solid (White to off-white powder).Generates dust. Respiratory protection (N95/P100) is required during transfer.
Solubility Soluble in organic solvents (DMSO, Methanol); sparingly soluble in water.Do not attempt water-based neutralization; use organic solvent waste streams.
RCRA Status Not P-listed or U-listed (unless contaminated).Classify as Non-RCRA Regulated Hazardous Waste (unless characteristic ignitability/toxicity applies to the solvent).

Part 2: Waste Segregation & Decision Logic

Effective disposal begins with segregation.[1] Mixing this compound with incompatible streams can create exothermic reactions or toxic byproducts.[2]

Disposal Decision Tree (Visualization)

DisposalFlow Start START: Identify Waste State IsSolid Is the waste Solid? Start->IsSolid IsLiquid Is the waste Liquid/Solution? Start->IsLiquid SolidCont Solid Waste Container (High Density Polyethylene - HDPE) IsSolid->SolidCont Yes (Powder/Wipes) SolventCheck Identify Solvent Base IsLiquid->SolventCheck LabelSolid Label: 'Hazardous Waste - Solid' Constituent: Phenylboronic Acid Deriv. SolidCont->LabelSolid Halogenated Halogenated Solvent? (DCM, Chloroform) SolventCheck->Halogenated HaloBin Halogenated Waste Stream (Red Can/Tag) Halogenated->HaloBin Yes NonHaloBin Non-Halogenated Waste Stream (Clear/Yellow Can) Halogenated->NonHaloBin No (Methanol/DMSO)

Figure 1: Logic flow for segregating (4-((3-Methylbutanamido)methyl)phenyl)boronic acid waste based on physical state and solvent carrier.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Applicability: Expired reagents, contaminated weighing boats, spill cleanup residues.

  • PPE Verification: Don nitrile gloves, safety goggles, and a lab coat. If handling >10g of fine powder, use a powder hood or N95 respirator.

  • Container Selection: Use a wide-mouth HDPE jar. Glass is acceptable but poses a breakage risk.

  • Transfer:

    • Transfer the solid directly into the container.

    • Self-Validating Step: Wipe the exterior of the source container with a damp Kimwipe to remove static-clung dust. Place this wipe into the waste jar.

  • Labeling:

    • Affix a hazardous waste tag.[1][2][3]

    • Chemical Name: Write full name: "(4-((3-Methylbutanamido)methyl)phenyl)boronic acid".

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Storage: Screw the lid tight. Store in the Satellite Accumulation Area (SAA) until pickup.

Protocol B: Liquid Waste Disposal (Reaction Mixtures)

Applicability: Mother liquors, HPLC waste, or dissolved reagents.

  • Solvent Identification: Determine if the carrier solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, DMSO).

  • Compatibility Check:

    • Critical Step: Ensure the waste container does NOT contain strong oxidizers (e.g., Nitric Acid waste). Boronic acids can undergo exothermic oxidation.

  • Transfer:

    • Use a funnel to prevent splashing.

    • Pour the solution into the appropriate carboy (Halogenated vs. Non-Halogenated).

    • Self-Validating Step: Check the level indicator.[4][5][6] Do not fill >90% capacity to allow for thermal expansion.

  • Rinsing: Rinse the original vessel with a small volume of the compatible solvent and add the rinsate to the waste container. Do not rinse with water if the main waste stream is organic solvent-based, as this creates a biphasic mixture that is more expensive to treat.

Protocol C: Spill Cleanup Workflow

Scenario: 5g of solid powder spilled on the benchtop.

  • Isolate: Alert nearby personnel. Mark the area.

  • Protect: Wear double nitrile gloves and a dust mask.

  • Contain (Dry):

    • Do not wet the powder initially (this spreads the contamination).

    • Gently sweep the powder into a dustpan using a brush or scoop.

    • Deposit collected solid into the Solid Waste container.[1]

  • Decontaminate (Wet):

    • Wet a paper towel with water (boronic acids are slightly water-soluble) or methanol (higher solubility).

    • Wipe the surface from the outside in to avoid spreading.

    • Repeat with a soap-and-water wash.[7][8][9][10][11]

  • Dispose: Place all contaminated paper towels and gloves into the solid waste bin.

Part 4: Scientific Rationale & Regulatory Compliance

Why Incineration?

Boronic acids are stable organic compounds. While the boronic acid moiety (


) can degrade into boric acid and the organic linker, the complex amide structure requires high temperatures (>1000°C) to fully mineralize into 

,

,

, and

(Boron Oxide).
  • Mechanism: Thermal oxidation breaks the C-B bond, preventing the release of the organoboron pharmacophore into the ecosystem.

Regulatory Grounding (EPA/RCRA)

Under the Resource Conservation and Recovery Act (RCRA):

  • This specific compound is not a Listed Waste (40 CFR 261.31-33).

  • However, the generator must determine if it exhibits Characteristic Hazards (Ignitability, Corrosivity, Reactivity, Toxicity).

  • Best Practice: Due to the "presumed toxic" nature of drug intermediates, industry standard is to manage it as Non-Regulated Hazardous Waste to ensure a chain of custody and destruction certificate.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (4-((3-Methylbutanamido)methyl)phenyl)boronic acid

Comprehensive Safety and Operational Guide for Handling (4-((3-Methylbutanamido)methyl)phenyl)boronic Acid As a cornerstone reagent in modern drug development and materials science, functionalized arylboronic acids like...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling (4-((3-Methylbutanamido)methyl)phenyl)boronic Acid

As a cornerstone reagent in modern drug development and materials science, functionalized arylboronic acids like (4-((3-Methylbutanamido)methyl)phenyl)boronic acid are indispensable for Suzuki-Miyaura cross-coupling reactions. However, their unique chemical structure demands specific logistical and safety protocols. This guide provides drug development professionals and researchers with an authoritative, causality-driven framework for handling this compound safely and effectively.

Chemical Identity & Operational Impact

Before designing a safety protocol, it is critical to understand the physical and chemical parameters of the reagent. The structural nuances of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid dictate its storage, stoichiometry, and handling requirements[1].

Chemical PropertyValue / ClassificationOperational Impact & Causality
CAS Number 2246581-88-2Essential for precise inventory tracking and regulatory compliance[1].
Molecular Weight 235.09 g/mol Critical for calculating exact molar equivalents in cross-coupling reactions[1].
Storage Conditions Sealed, Dry, 2-8°CPrevents protodeboronation (cleavage of the C-B bond) and boroxine formation (dehydration into an anhydride trimer), which would skew stoichiometric calculations[1],[2].
Physical State Solid (Powder)Highly prone to static charge; requires specific anti-static mitigation to prevent aerosolization and inhalation.

Mechanistic Toxicology & Hazard Profile

Safety protocols must be grounded in chemical causality. Boronic acids act as Lewis acids due to the empty p-orbital on the boron atom. This electrophilic center readily accepts electron pairs from biological nucleophiles—specifically, the diols present in the carbohydrates of human mucous membranes and cellular structures[3].

Based on standard classifications for boronic acid derivatives, handling this compound presents three primary hazards[3],[4]:

  • Skin Irritation (Category 2 - H315): The Lewis acidic boron coordinates with moisture on the skin, causing localized inflammation.

  • Serious Eye Irritation (Category 2 - H319): Direct contact with corneal tissue results in rapid, severe irritation due to interaction with ocular fluids.

  • Respiratory Irritation (Category 3 - H335): Inhalation of the fine powder inflames the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

To mitigate the hazards outlined above, a self-validating PPE system must be employed. Every piece of equipment is chosen based on the specific chemical vulnerabilities of the workflow.

PPE CategorySpecificationMechanistic Justification
Eye Protection ANSI Z87.1 tight-fitting safety gogglesProtects against airborne dust during weighing and shields against splashes from polar aprotic solvents (e.g., DMF, DMSO) used during reconstitution[3].
Hand Protection Nitrile (Min 0.11 mm) or Butyl RubberNitrile is sufficient for handling the dry solid. However, if the workflow involves dissolving the compound in DMF or DMSO, Butyl rubber or laminate gloves are mandatory, as these solvents rapidly degrade standard nitrile[4].
Body Protection Flame-resistant (FR) lab coatWhile the boronic acid itself is not highly flammable, it is almost exclusively utilized alongside pyrophoric or highly reactive cross-coupling catalysts (e.g., Pd/C).
Respiratory N95 / P100 Particulate RespiratorMandatory only if the compound must be weighed outside of a certified chemical fume hood, protecting against H335-classified dust[4].

Operational Workflow: Reconstitution and Reaction Setup

Do not treat chemical handling as a mere checklist; treat it as a self-validating system where each step ensures the success and safety of the next.

Step 1: Environmental Preparation & Static Mitigation

  • Action: Wipe down the fume hood surface with a damp cloth. Use an anti-static ionizer gun (e.g., Zerostat) on the weighing spatula and the weigh boat.

  • Causality: Boronic acid powders are notoriously fluffy and prone to static buildup. Unmitigated static causes the powder to repel from the spatula, leading to inaccurate mass transfer and a high risk of aerosolizing the irritant dust into the operator's breathing zone.

Step 2: Dispensing & Weighing

  • Action: Tare the anti-static weigh boat inside a certified chemical fume hood. Carefully dispense the required mass using a micro-spatula.

  • Causality: Working behind the sash with the draft shield engaged prevents ambient laboratory air currents from dispersing the powder, directly neutralizing the H335 inhalation risk[4].

Step 3: Solvent Reconstitution & Inerting

  • Action: Transfer the solid to a dry, argon-purged reaction vial. Slowly add the chosen anhydrous solvent (e.g., THF, Dioxane, or DMF).

  • Causality: While the boronic acid itself is relatively stable, the subsequent cross-coupling catalysts (like Pd(PPh3)4) are highly oxygen-sensitive. Purging the vial prior to solvent addition ensures a pristine, inert environment for the catalytic cycle.

Step 4: Storage of Unused Reagent

  • Action: Backfill the primary reagent bottle with argon gas, seal the cap tightly with Parafilm, and immediately return it to 2-8°C storage[1].

  • Causality: Atmospheric moisture drives the dehydration of boronic acids into boroxines. Storing under argon preserves the monomeric integrity of the compound, ensuring your future molar calculations remain perfectly accurate[2].

Handling & Emergency Workflow Diagram

G N1 Risk Assessment & PPE Verification N2 Weighing in Fume Hood (Static Control) N1->N2 N3 Solvent Reconstitution (DMF / THF / DMSO) N2->N3 N4 Spill Detected? N2->N4 Accidental Release N3->N4 N6 Reaction Execution (e.g., Cross-Coupling) N3->N6 N5 Wet Wipe Cleanup (Avoid Dry Sweeping) N4->N5 Yes N7 Boron-Specific Waste Disposal N4->N7 No N5->N7 N6->N4 N6->N7 Reaction Completion

Operational workflow for handling (4-((3-Methylbutanamido)methyl)phenyl)boronic acid.

Spill Management & Waste Disposal Plan

Spill Containment Protocol In the event of an accidental release, do not dry sweep the powder[3]. Dry sweeping mechanically forces the fine particulates into the air, drastically increasing inhalation exposure. Instead, wet down the spill area with a compatible, mildly polar solvent (such as isopropanol or water) to suppress dust generation. Wipe the area thoroughly with absorbent laboratory pads and place the contaminated materials into a sealed, labeled solid waste container[4].

Waste Disposal Considerations Boron compounds exhibit varying degrees of aquatic toxicity and are strictly regulated in wastewater streams.

  • Aqueous/Organic Waste: Never flush boronic acid solutions down the sink. Segregate liquid waste into designated "Halogenated" or "Non-Halogenated" organic waste carboys, depending on the reaction solvent.

  • Labeling: Explicitly label the waste container as containing "Boron Compounds" to ensure the environmental health and safety (EHS) department routes it for high-temperature incineration rather than standard aqueous treatment.

References

  • Title: SAFETY DATA SHEET - Uracil-5-boronic acid (Representative Spill & Disposal Protocols) | Source: Fisher Scientific | URL: [Link]

Sources

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